Product packaging for Acid Red 186(Cat. No.:CAS No. 52677-44-8)

Acid Red 186

Cat. No.: B1585011
CAS No.: 52677-44-8
M. Wt: 575.5 g/mol
InChI Key: FHHDECHWBGHEIZ-UHFFFAOYSA-J
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Description

Acid Red 186 is a useful research compound. Its molecular formula is C20H12CrN4O8S2.Na and its molecular weight is 575.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12CrN4O8S2.Na<br>C20H12CrN4NaO8S2 B1585011 Acid Red 186 CAS No. 52677-44-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52677-44-8

Molecular Formula

C20H12CrN4O8S2.Na
C20H12CrN4NaO8S2

Molecular Weight

575.5 g/mol

IUPAC Name

sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate

InChI

InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4

InChI Key

FHHDECHWBGHEIZ-UHFFFAOYSA-J

SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3]

Canonical SMILES

CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3]

Other CAS No.

52677-44-8

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Acid Red 186?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Acid Red 186

This document provides a comprehensive technical overview of the chemical and physical properties of this compound (C.I. 18810), intended for researchers, scientists, and professionals in drug development and related fields. It covers the dye's identity, physicochemical characteristics, synthesis, and toxicological profile, presenting data in a structured format.

Chemical Identity

This compound is a metallized monoazo acid dye.[1] It exists as a chromium complex, which is formed during its manufacturing process.[1] The dye is identified by several names and registry numbers, crucial for accurate sourcing and regulatory compliance.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
C.I. Name This compound [1]
C.I. Number 18810 [2][3][4]
CAS Number 52677-44-8 [1][2][3][5]
EINECS Number 258-095-1 [6]
Chemical Class Monoazo, Metal Complex [1][4][7]
Molecular Formula C₂₀H₁₂CrN₄NaO₈S₂ (Chromium Complex) [6][8]
C₂₀H₁₄N₄Na₂O₈S₂ (Sodium Salt Precursor) [1][2][3]
Molecular Weight 575.44 g/mol (Chromium Complex) [6][8]
548.46 g/mol (Sodium Salt Precursor) [1][2][3]

| Synonyms | Acid Complex Pink BN, Weak Acid Complex Pink BN, Acid Red PBE, Akacid Pink BNA 200%, Palatine Fast Pink BN |[2][3] |

Physicochemical Properties

This compound presents as a purplish-red powder.[1][2] Its properties, such as solubility and stability, are critical for its application in various industrial processes, including textile dyeing, leather processing, and ink manufacturing.[9]

Table 2: Physicochemical Properties of this compound

Property Value Reference
Physical Form Purplish-red to red crystalline powder [2][4][9]
Hue (in solution) Bluish-pink [4][5]
Solubility Soluble in water; Slightly soluble in ethanol (B145695) and acetone; Insoluble in toluene [1][2][5]
Melting Point >300°C [9]
Density 1.5 g/cm³ [9]
pH Stability Expected to be most stable in the pH range of 5-13 [5]

| Behavior in Acid | In concentrated sulfuric acid, it appears as palm-colored, turning pink upon dilution |[1][2] |

Fastness Properties

The dye's resistance to various environmental factors is crucial for its performance, particularly in the textile industry.

Table 3: Fastness Properties of this compound on Wool

Test AATCC Standard ISO Standard Reference
Light Fastness 6 (Scale of 1-8) 5-6 (Scale of 1-8) [1][5]
Soaping (Stain/Fading) 3-4 / - 4 / - [1][2]
Perspiration Fastness (Stain/Fading) 3 / 2 3 / 4 [1][2]

| Oxygen Bleaching | - / 2 | - / 4-5 |[1][2] |

Experimental Protocols

Synthesis of this compound

The manufacturing of this compound involves a multi-step chemical process, beginning with diazotization, followed by azo coupling and subsequent metallization with a chromium salt.

Methodology:

  • Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized.

  • Azo Coupling: The resulting diazonium salt is coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.

  • Metallization: The resulting azo dye is transformed into its chromium complex by heating it in an aqueous solution with formic acid chromium at 125°C for 3 to 5 hours.[1]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Metallization A 4-Amino-3-hydroxy- naphthalene-1-sulfonic acid C Diazonium Salt A->C Reaction B Diazotizing Agent (e.g., NaNO2, HCl) E Azo Dye Precursor C->E Coupling Reaction D 1-(3-Sulfophenyl)-3-methyl- 5-pyrazolone G This compound (Chromium Complex) E->G Heating at 125°C (3-5 hours) F Formic Acid Chromium

Caption: Synthesis workflow for this compound.
Property Determination Protocols

Detailed experimental protocols for determining the physicochemical properties listed in Table 2 and Table 3 (e.g., solubility, melting point, fastness tests) are not explicitly detailed in the cited literature. These properties are typically determined using standardized methods from organizations such as the American Association of Textile Chemists and Colorists (AATCC) or the International Organization for Standardization (ISO).

Toxicological Profile

The toxicological data for this compound is limited. Studies were conducted on a formulation (Acid Red HT 3728) containing 50-60% of the active chemical.[10] Like many synthetic azo dyes, concerns about potential health effects exist, though specific data for this compound is sparse.[11][12]

Table 4: Acute Toxicity of a Product Containing 50-60% this compound

Test Species Method Result Observations Reference
Acute Oral Toxicity Rat OECD TG 401 LD₅₀ > 2000 mg/kg Piloerection, hunched posture, dyspnoea, and reduced locomotor activity were observed. All animals recovered within 6 days. [10]

| Acute Dermal Toxicity | Rat | OECD TG 402 | LD₅₀ > 2000 mg/kg | Local erythema was observed. Females also developed necrosis. All animals recovered within 10 days. |[10] |

The substance was determined to be of low acute oral and dermal toxicity in rats.[10] The notified chemical contains strongly acidic sulfonate groups, which will be ionized at environmentally relevant pH levels, and it exhibits very low fat solubility.[10]

Applications

This compound is a versatile dye used across several industries. Its primary applications include:

  • Textile Industry: Dyeing and printing on protein-based fibers such as wool and silk, as well as synthetic fibers like polyamide (nylon).[1][9]

  • Leather Industry: Coloring of leather goods.[1][5][9]

  • Other Applications: Used in the formulation of industrial cleaning products, soaps, detergents, water-soluble adhesives, and inks.[5][9]

The logical workflow for its primary application in dyeing involves preparing a dye bath and immersing the substrate under controlled conditions.

G A Weighing & Mixing (Powdered Dye) B Preparation of Aqueous Dye Bath A->B C Immersion of Substrate (Wool, Silk, Nylon) B->C D Acid Dyeing Process (Controlled pH & Temp) C->D E Rinsing & Drying D->E F Colored Product E->F

Caption: General application workflow for this compound in textile dyeing.

References

Acid Red 186 molecular structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Acid Red 186 (C.I. 18810). It also details the experimental protocols for its synthesis and analysis, designed for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Formula

This compound is a metallized acid dye, belonging to the single azo, metal complex class of colorants.[1] While the uncomplexed disodium (B8443419) salt of the azo ligand has a molecular formula of C₂₀H₁₄N₄Na₂O₈S₂, the final commercial dye is a chromium complex. The manufacturing process involves the chelation of the azo dye with a chromium ion.[1] This results in a more stable and lightfast dye. The widely accepted molecular formula for the chromium complex is C₂₀H₁₂CrN₄NaO₈S₂ .

The synthesis involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.[1] The resulting azo compound acts as a bidentate ligand, coordinating with a chromium(III) ion.

Caption: Molecular structure of this compound chromium complex.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
C.I. Name This compound[1]
C.I. Number 18810[1][2]
CAS Number 52677-44-8[1][2]
Molecular Formula C₂₀H₁₂CrN₄NaO₈S₂
Molecular Weight 575.44 g/mol
Appearance Purplish-red powder[3]
λmax 510 nm[4][5]
Solubility Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene[1][3]
pH Stability Expected to be most stable in the pH range of 5-13[6]
Lightfastness (AATCC) 6 (on a scale of 1-8)[6]

Experimental Protocols

The industrial synthesis of this compound is a multi-step process involving diazotization, azo coupling, and metallization.[1]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-Amino-3-hydroxynaphthalene- 1-sulfonic acid step1 Step 1: Diazotization A->step1 B 1-(3-Sulfophenyl)-3-methyl- 5-pyrazolone step2 Step 2: Azo Coupling B->step2 C Sodium Nitrite (NaNO₂) C->step1 D Hydrochloric Acid (HCl) D->step1 E Chromium Source (e.g., Formic Acid Chromium) step3 Step 3: Metallization E->step3 step1->step2 step2->step3 step4 Step 4: Isolation & Drying step3->step4 product This compound Powder step4->product

References

An In-depth Technical Guide to N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A/Rimonabant)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 52677-44-8 provided in the topic query corresponds to the chemical entity Acid Red 186 , a synthetic azo dye used in the textile and leather industries.[1][2][3] However, the request for an in-depth technical guide for researchers, scientists, and drug development professionals, focusing on properties, uses, signaling pathways, and experimental protocols, strongly suggests an interest in a pharmacologically active molecule. A common point of confusion in chemical databases and literature involves pyrazole-containing compounds. This guide will focus on the extensively researched pyrazole (B372694) derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , also known as SR141716A or Rimonabant , a compound of significant interest in drug development and neuroscience.

Introduction

SR141716A (Rimonabant) is a potent and selective antagonist and inverse agonist of the cannabinoid type 1 (CB1) receptor.[4][5] Developed by Sanofi-Aventis, it was the first selective CB1 receptor blocker approved for clinical use in some countries for the treatment of obesity and related metabolic disorders.[5][6] Although it was later withdrawn from the market due to central nervous system-related side effects, including depression and anxiety, SR141716A remains an invaluable tool in research for elucidating the physiological and pathophysiological roles of the endocannabinoid system.[5][7] This document provides a comprehensive overview of its chemical properties, mechanism of action, effects on signaling pathways, and key experimental protocols for its study.

Chemical and Physical Properties

SR141716A is a crystalline solid soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8] Its properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide[8]
Synonyms SR141716A, Rimonabant[8]
CAS Number 168273-06-1[8]
Molecular Formula C₂₂H₂₁Cl₃N₄O[8]
Molecular Weight 463.8 g/mol [8]
Appearance Crystalline solid[8]
Purity ≥98%[8]
Solubility Ethanol (~30 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml). Sparingly soluble in aqueous buffers.[8][9]
Storage Store at -20°C for long-term stability (≥4 years).[8]

Mechanism of Action

SR141716A acts as a selective CB1 receptor antagonist and inverse agonist.[5][6] CB1 receptors, which are G-protein coupled receptors (GPCRs), are predominantly found in the central and peripheral nervous systems and are known to have a degree of constitutive (agonist-independent) activity.[10][11]

  • Antagonist Activity: SR141716A competitively binds to the CB1 receptor, blocking the binding and subsequent effects of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and exogenous agonists (like Δ⁹-THC).[4][6]

  • Inverse Agonist Activity: Beyond simple blockade, SR141716A binds to and stabilizes an inactive conformation of the CB1 receptor. This action reduces the receptor's basal, constitutive signaling activity.[10][11] This inverse agonism is responsible for many of its physiological effects, which are often opposite to those produced by CB1 agonists.[12][13] For example, it can increase adenylyl cyclase activity by reversing the tonic inhibition exerted by constitutively active CB1 receptors.[14][15] The interaction with Lysine 3.28(192) in the receptor is crucial for its inverse agonist properties.[16]

Signaling Pathways

CB1 receptors primarily couple to inhibitory G-proteins (Gαi/o). Agonist activation of CB1 receptors typically leads to:

  • Inhibition of Adenylyl Cyclase: This decreases the intracellular concentration of cyclic AMP (cAMP).[4]

  • Modulation of Ion Channels: This includes the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels.[10]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Such as the extracellular signal-regulated kinase (ERK).

As an inverse agonist, SR141716A reverses the basal inhibition of these pathways.[10][14] For instance, it can lead to an increase in cAMP levels and the phosphorylation of Protein Kinase A (PKA).[1][2] This effect on cAMP and other downstream effectors like ERK, PLC, and Ca²⁺ mobilization underlies many of its physiological actions, including the modulation of neurotransmitter release.[1][3]

CB1_Signaling_Pathway cluster_membrane Plasma Membrane CB1R CB1 Receptor (Inactive State) CB1R_Active CB1 Receptor (Active State) G_Protein Gαi/o-βγ CB1R_Active->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Allows Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1R_Active Activates SR141716A SR141716A (Inverse Agonist) SR141716A->CB1R Stabilizes Inactive State ATP ATP PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_in->Neurotransmitter Triggers

CB1 receptor signaling and the effect of SR141716A.

Pharmacological Data

SR141716A exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its functional activity as an inverse agonist has been characterized in various assays.

ParameterSpecies / SystemValueReference(s)
Ki (CB1) Rat brain membranes5.6 nM[8]
Ki (CB1) Human CB1 transfected HEK293 cells13.6 nM (IC₅₀)[17]
Ki (CB2) Human CB2 transfected cells>1000 nM[8]
EC₅₀ (Ca²⁺ current increase) Neurons with microinjected CB1 cRNA32 nM[10]
IC₅₀ (Adenylyl cyclase reversal) Reversal of WIN 55,212-2 inhibition48 nM[14]
pEC₅₀ ([³⁵S]GTPγS inhibition) Human recombinant CB1 receptors (CHO cells)8.26[11]

Experimental Protocols

Protocol: CB1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.[18][19]

Materials:

  • Membrane Preparation: Homogenates from rat brain tissue or cells stably expressing the human CB1 receptor (e.g., HEK293-CB1).

  • Radioligand: [³H]SR141716A or [³H]CP55,940 (a high-affinity CB1 agonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% fatty acid-free BSA, pH 7.4.[9]

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled CB1 ligand (e.g., CP55,940 or unlabeled SR141716A).[9]

  • Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

Methodology:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value, e.g., 0.75 nM [³H]CP55,940), and varying concentrations of the test compound.[9]

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the high concentration of unlabeled ligand.

  • Incubation: Add the membrane preparation (2-8 µg protein per well) to initiate the binding reaction.[9] Incubate the plate for 90 minutes at 30°C.[9]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (50 mM Tris, pH 7.4, 0.25% BSA) to separate bound from free radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor and can differentiate between agonists, antagonists, and inverse agonists.[20]

Materials:

  • Membrane Preparation: As described above.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate (typically 10-30 µM).[21]

  • Test Compounds: Agonists, antagonists, or inverse agonists.

Methodology:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, the membrane preparation, and the test compound.

  • Pre-incubation: Incubate for 15-30 minutes at 30°C to allow the compound to bind to the receptor.

  • Initiation: Add [³⁵S]GTPγS (e.g., 500 pM) to start the reaction.[21]

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate and filter as described in the radioligand binding assay.

  • Quantification: Count radioactivity as described above.

  • Data Analysis:

    • Agonists: Will stimulate [³⁵S]GTPγS binding above basal levels. Data is plotted to determine EC₅₀ and Emax.

    • Antagonists: Will not affect basal binding but will inhibit agonist-stimulated binding.

    • Inverse Agonists (like SR141716A): Will decrease basal [³⁵S]GTPγS binding below control levels.[11][15]

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer, Radioligand, Test Compound) Start->Assay_Setup Add_Membrane Add CB1 Membrane Preparation Assay_Setup->Add_Membrane Incubation Incubate (e.g., 90 min at 30°C) Add_Membrane->Incubation Filtration Rapid Filtration & Washing (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Workflow for a CB1 radioligand binding assay.

Synthesis Overview

The synthesis of SR141716A and its analogues often starts from the corresponding pyrazole carboxylic acid intermediate, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.[7] This acid can be activated, for example with oxalyl chloride, and then reacted with 1-aminopiperidine (B145804) to form the final carboxamide product.[7]

Conclusion

SR141716A (Rimonabant) is a foundational pharmacological tool for investigating the endocannabinoid system. Its well-characterized properties as a selective CB1 receptor inverse agonist have enabled significant advances in understanding the role of CB1 receptors in appetite, metabolism, and neurotransmission.[6][22] While its clinical application was halted, its utility in preclinical research remains high. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers aiming to study the CB1 receptor and the broader endocannabinoid system.

References

An In-depth Technical Guide to the Solubility of Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 186 (C.I. 18810; CAS No. 52677-44-8). The information herein is intended to support research and development activities where a thorough understanding of this dye's behavior in various solvents is critical. This document details the qualitative solubility of this compound, presents a comprehensive experimental protocol for its quantitative determination, and includes a graphical representation of the experimental workflow.

Introduction to this compound

This compound is a purplish-red powder, classified as a monoazo metal complex dye.[1] It is utilized in various industrial applications, including the dyeing of polyamide, silk, and wool fabrics, as well as for leather dyeing.[1] Chemically, its molecular formula is C₂₀H₁₄N₄Na₂O₈S₂ with a molecular weight of 548.46 g/mol .[1][2] A precise understanding of its solubility is paramount for optimizing its use in dyeing processes, formulating stable solutions, and for toxicological and environmental assessments.

Solubility Profile of this compound

SolventQualitative Solubility
WaterSoluble[1][2]
EthanolSlightly Soluble[1][2]
AcetoneSlightly Soluble[1][2]
TolueneInsoluble[1][2]

For applications requiring precise concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Quantitative Solubility Determination

The recommended methodology for the quantitative determination of this compound solubility is the saturation shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is highly reliable for colored compounds and provides accurate and reproducible quantitative results.

1. Materials and Equipment

  • This compound (analytical standard)

  • Solvents of interest (e.g., deionized water, ethanol, acetone)

  • Analytical balance

  • Erlenmeyer flasks with stoppers

  • Thermostatically controlled shaking incubator or water bath

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm pore size, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, as appropriate for the solvent)

2. Preparation of Calibration Curve

A calibration curve is essential for relating absorbance to concentration, in accordance with the Beer-Lambert law.

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute stock solution of this compound in the solvent of interest.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the λmax.

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of this compound of a known concentration in the selected solvent.

    • Perform serial dilutions to create a series of at least five standard solutions of decreasing, known concentrations.

  • Measurement and Plotting:

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

3. Saturation Shake-Flask Method

  • Sample Preparation:

    • Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a shaking incubator or a water bath with a magnetic stirrer, maintained at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle for at least one hour.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any suspended microparticles.

4. Spectrophotometric Analysis and Solubility Calculation

  • Dilution:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the previously established calibration curve.

  • Absorbance Measurement:

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_cal Prepare Calibration Curve measure_abs Measure Absorbance (UV-Vis) prep_cal->measure_abs Calibration Data prep_sat Prepare Saturated Solution equilibrate Equilibrate (Shake for 24-48h) prep_sat->equilibrate settle Settle and Filter equilibrate->settle settle->measure_abs calculate Calculate Solubility measure_abs->calculate end_node End: Quantitative Solubility Data calculate->end_node start Start start->prep_cal start->prep_sat

Caption: Experimental workflow for the quantitative determination of this compound solubility.

References

Spectrophotometric Analysis of Acid Red 186: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Acid Red 186, a synthetic azo dye. It details the fundamental principles, experimental protocols for quantification, and a summary of its key physicochemical properties. This document serves as a practical resource for professionals requiring accurate and reproducible measurements of this compound in various applications, including quality control, stability studies, and formulation development.

Core Principles of Spectrophotometric Analysis

Spectrophotometry is a powerful analytical technique for the quantitative determination of colored compounds like this compound. The underlying principle is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. The analysis of this compound by UV-Vis spectrophotometry leverages its ability to absorb light in the visible region of the electromagnetic spectrum. The dye's characteristic red color is a result of its strong absorption at a specific wavelength, known as the maximum absorbance wavelength (λmax). By measuring the absorbance at this wavelength, the concentration of this compound in a solution can be precisely determined.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its accurate analysis.

PropertyValue
Chemical Name This compound[1]
C.I. Name C.I. 18810[1][2]
CAS Number 52677-44-8[1][2]
Molecular Formula C₂₀H₁₄N₄Na₂O₈S₂[2]
Molecular Weight 548.46 g/mol [1][2]
Appearance Red or purplish-red powder[2][3]
Solubility Soluble in water[2][3]
Maximum Absorbance (λmax) 510 nm

Experimental Protocols

This section outlines the detailed methodologies for the spectrophotometric analysis of this compound.

Materials and Apparatus
  • This compound reference standard

  • Deionized water

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Quartz or polystyrene cuvettes (1 cm path length)

Preparation of Stock and Standard Solutions

A critical step in quantitative analysis is the accurate preparation of standard solutions.

G Workflow for Preparation of Standard Solutions cluster_0 Stock Solution Preparation cluster_1 Standard Solutions Preparation A Accurately weigh this compound powder B Quantitatively transfer to a volumetric flask A->B C Dissolve in a small volume of deionized water B->C D Dilute to the mark with deionized water and mix thoroughly C->D E Pipette specific volumes of stock solution D->E Use Stock for Dilutions F Transfer to separate volumetric flasks E->F G Dilute each to the mark with deionized water F->G H Mix each solution thoroughly G->H

Workflow for preparing standard solutions of this compound.
  • Stock Solution (e.g., 100 mg/L):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of deionized water to dissolve the dye.

    • Once dissolved, dilute to the mark with deionized water and mix thoroughly by inversion.

  • Standard Solutions:

    • Prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 mg/L) by accurately diluting the stock solution with deionized water using volumetric flasks and pipettes.

Determination of Maximum Absorbance (λmax)

To ensure maximum sensitivity, the absorbance of all samples must be measured at the wavelength of maximum absorbance.

G Workflow for λmax Determination A Select a mid-range standard solution B Set spectrophotometer to scan a wavelength range (e.g., 400-700 nm) A->B C Use deionized water as a blank to zero the instrument B->C D Measure the absorbance spectrum of the standard solution C->D E Identify the wavelength with the highest absorbance peak D->E F This wavelength is the λmax (510 nm for this compound) E->F

Workflow for determining the maximum absorbance (λmax).
  • Select one of the prepared standard solutions (e.g., 6 mg/L).

  • Set the spectrophotometer to perform a wavelength scan over the visible range (e.g., 400 nm to 700 nm).

  • Fill a cuvette with deionized water to serve as a blank and zero the instrument.

  • Rinse the cuvette with the selected standard solution, then fill it and measure its absorbance spectrum.

  • The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is 510 nm.

Construction of a Calibration Curve

A calibration curve is essential for determining the concentration of unknown samples.

  • Set the spectrophotometer to the determined λmax (510 nm).

  • Zero the instrument using a deionized water blank.

  • Measure the absorbance of each prepared standard solution, starting from the lowest concentration.

  • Record the absorbance value for each concentration.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting line should pass through or very close to the origin, and the coefficient of determination (R²) should be ≥ 0.99 for a valid calibration.

Table of Expected Absorbance Values (Hypothetical)

Concentration (mg/L)Absorbance at 510 nm (AU)
00.000
2~0.2
4~0.4
6~0.6
8~0.8
10~1.0
Analysis of an Unknown Sample
  • Prepare the unknown sample solution, ensuring it is clear and free of particulate matter. If necessary, dilute the sample with deionized water to bring its absorbance within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the unknown sample at 510 nm.

  • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve or by using the equation of the line from the linear regression (y = mx + c, where y is the absorbance, m is the slope, x is the concentration, and c is the y-intercept).

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

Determination of Molar Absorptivity (ε)

G Logical Flow for Molar Absorptivity Determination cluster_data Known Parameters A Prepare a standard solution of known molar concentration B Measure the absorbance at λmax (510 nm) A->B C Apply the Beer-Lambert Law: A = εbc B->C D Rearrange the equation to solve for ε: ε = A / (bc) C->D E Calculate the molar absorptivity (ε) D->E A_val A = Measured Absorbance A_val->D b_val b = Path length (1 cm) b_val->D c_val c = Molar Concentration c_val->D

Logical flow for the experimental determination of molar absorptivity.
  • Prepare a standard solution of this compound with a precisely known molar concentration. To do this, use the molecular weight (548.46 g/mol ) to convert a known mass of the dye into moles.

  • Measure the absorbance of this solution at 510 nm using a 1 cm path length cuvette.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation: ε = A / (b * c) Where:

    • ε = Molar absorptivity (in L mol⁻¹ cm⁻¹)

    • A = Absorbance (unitless)

    • b = Path length of the cuvette (in cm, typically 1 cm)

    • c = Molar concentration of the solution (in mol L⁻¹)

Data Presentation

All quantitative data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Table for Calibration Curve

Standard No.Concentration (mg/L)Absorbance at 510 nm (AU)
12.0[Insert Value]
24.0[Insert Value]
36.0[Insert Value]
48.0[Insert Value]
510.0[Insert Value]
Unknown-[Insert Value]

Summary of Key Analytical Parameters

ParameterValue
λmax 510 nm
Linearity Range e.g., 2 - 10 mg/L
R² of Calibration Curve ≥ 0.99
Molar Absorptivity (ε) To be determined experimentally

Conclusion

This technical guide provides a robust framework for the accurate and reproducible spectrophotometric analysis of this compound. By adhering to the detailed experimental protocols and maintaining good laboratory practices, researchers, scientists, and drug development professionals can confidently quantify this dye in various matrices. The determination of the molar absorptivity will further enhance the utility of this method for high-throughput and routine analyses.

References

An In-depth Technical Guide to the Mechanism of Action of Acid Red 186 as a Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and performance characteristics of Acid Red 186 (C.I. 18810), a premetallized 1:2 chromium complex acid dye. The content herein is intended to serve as a valuable resource for professionals in textile science, dye chemistry, and related fields, offering detailed insights into its application and evaluation.

Chemical Properties and Synthesis of this compound

This compound is a monoazo dye that belongs to the class of premetallized acid dyes. In these dyes, a metal ion, in this case, chromium, is incorporated into the dye molecule during synthesis. This chelation enhances the dye's fastness properties, particularly its light fastness.

Chemical Structure: The synthesis of this compound involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone. The resulting azo dye is subsequently treated with a chromium salt, typically in a 2:1 ratio of dye molecules to one chromium ion, to form the final 1:2 metal complex.[1]

Molecular Formula: C₂₀H₁₄N₄Na₂O₈S₂[1]

Molecular Weight: 548.46 g/mol [1]

CAS Number: 52677-44-8[1]

The chemical structure of this compound is depicted in the following diagram:

Dye_Fiber_Interaction cluster_dye This compound Molecule cluster_fiber Protein Fiber (e.g., Wool) Dye Dye Anion (D-SO3⁻) Cr Cr Complex Dye->Cr Chelation Amine Protonated Amino Group (-NH3⁺) Dye->Amine Ionic Bond (Primary Interaction) Amide Amide Group (-CO-NH-) Dye->Amide Hydrogen Bond Carboxyl Carboxyl Group (-COOH) Dye->Carboxyl Hydrogen Bond Cr->Amide Coordinate Bond Fiber Fiber Polymer Chain Fiber->Amine Fiber->Amide Fiber->Carboxyl Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation A Weigh Fabric Sample B Prepare Dyebath A->B C Adjust pH B->C D Introduce Fabric to Dyebath at 40°C C->D E Ramp Temperature to 98°C D->E F Hold at 98°C for 60 min E->F G Rinse F->G H Soaping G->H I Final Rinse and Dry H->I J Wash Fastness Test (ISO 105-C06) I->J K Light Fastness Test (AATCC 16.3) I->K L Rubbing Fastness Test (AATCC 8) I->L M Colorimetric Measurement (L*a*b*) I->M

References

An In-depth Technical Guide to C.I. Acid Yellow 40 (C.I. 18950)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and applications of the monoazo dye C.I. Acid Yellow 40, also identified by the Colour Index number 18950 and CAS number 6372-96-9. This document is intended for use by professionals in research, scientific, and drug development fields.

Core Characteristics and Identification

C.I. Acid Yellow 40 is a synthetic organic dye belonging to the single azo class. It is registered under several synonyms, which are crucial for accurate identification in literature and databases.

PropertyData
Common Name Acid Yellow 40
Colour Index Name C.I. Acid Yellow 40
Colour Index Number 18950
CAS Number 6372-96-9
Synonyms Polar Yellow 5G, Bucacid yellow 3g, Polar Yellow (Ciba)
Molecular Formula C₂₃H₁₈ClN₄NaO₇S₂
Molecular Weight 584.99 g/mol
Chemical Structure An organic sodium salt that is the monosodium salt of 5-chloro-2-[5-hydroxy-3-methyl-4-({4-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}diazenyl)-1H-pyrazol-1-yl]benzene-1-sulfonic acid.[1]

Physicochemical Properties

The utility of Acid Yellow 40 in various applications is dictated by its physical and chemical properties.

Physical Properties
PropertyDescription
Appearance Pale yellow powder.
Solubility Soluble in water and ethylene (B1197577) glycol ether. Slightly soluble in ethanol (B145695) and acetone. Insoluble in other organic solvents.
Spectral Data The absorbance peak of Acid Yellow 40 is at 422 nm.
Chemical Properties

Acid Yellow 40 exhibits characteristic behaviors in the presence of strong acids and bases. In concentrated sulfuric acid and nitric acid, it maintains a yellow color. Its aqueous solution is yellow, and the color remains unchanged upon the addition of hydrochloric acid or sodium hydroxide.

Manufacturing Process Overview

The synthesis of C.I. Acid Yellow 40 involves a multi-step chemical process. The general workflow is outlined below.

G General Manufacturing Workflow for C.I. Acid Yellow 40 A 4-Aminophenol D Diazotization of 4-Aminophenol A->D B 5-Chloro-2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)benzenesulfonic acid E Coupling Reaction B->E C 4-Methylbenzene-1-sulfonyl chloride F Esterification C->F D->E E->F G C.I. Acid Yellow 40 F->G

A simplified diagram of the manufacturing process of C.I. Acid Yellow 40.
Detailed Manufacturing Protocol

The synthesis of C.I. Acid Yellow 40 is a three-step process:

  • Diazotization: 4-Aminophenol is treated with a nitrite (B80452) source, typically in an acidic medium, to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then coupled with 5-Chloro-2-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)benzenesulfonic acid.

  • Esterification: The hydroxyl group of the phenol (B47542) is then esterified using 4-Methylbenzene-1-sulfonyl chloride to yield the final dye product.

Applications in Research and Industry

While C.I. Acid Yellow 40 is predominantly used as a colorant in the textile and leather industries, it has a notable application in the biochemical field.

Industrial Dyeing

Acid Yellow 40 is employed for dyeing various natural and synthetic fibers.

  • Wool, Silk, and Polyamide Fibers: It is used for dyeing these protein-based and synthetic fibers.

  • Leather: The dye is also utilized in the coloring of leather.

The fastness properties of the dye on textiles are crucial for its industrial application.

Fastness TestISO StandardAATCC Standard
Light Fastness 4-55
Soaping (Fading) 42-3
Soaping (Stain) 12-3
Perspiration (Fading) 4-54-5
Perspiration (Stain) 12
Oxygen Bleaching 32
Seawater 4-53
Biochemical Applications: Isolation of Polymyxin (B74138)

A significant application for the scientific community is the use of Acid Yellow 40 in the isolation of polymyxin. Polymyxins are a class of polypeptide antibiotics effective against Gram-negative bacteria.

4.2.1 Hypothesized Mechanism of Action

Polymyxins are cationic molecules due to the presence of multiple amino groups. Acid Yellow 40, being an anionic dye with sulfonate groups, can form an insoluble ion-pair complex with the cationic polymyxin. This precipitation allows for the separation of the antibiotic from the fermentation broth or other impurities.

G Hypothesized Workflow for Polymyxin Isolation using Acid Yellow 40 A Fermentation Broth containing Polymyxin B Addition of Acid Yellow 40 Solution A->B C Formation of Insoluble Polymyxin-Dye Complex (Precipitation) B->C D Separation of Precipitate (e.g., Centrifugation, Filtration) C->D E Dissociation of Complex and Removal of Dye (e.g., pH adjustment, Solvent Extraction) D->E F Purified Polymyxin E->F

A logical workflow for the isolation of polymyxin utilizing Acid Yellow 40.

4.2.2 General Experimental Protocol for Polymyxin Isolation

  • Preparation of the Crude Extract: The fermentation broth containing polymyxin is clarified to remove cells and other large debris.

  • Precipitation: An aqueous solution of Acid Yellow 40 is added to the crude extract. The pH may need to be adjusted to optimize the formation of the insoluble polymyxin-dye complex.

  • Separation: The precipitate is collected by centrifugation or filtration.

  • Washing: The collected precipitate is washed to remove any soluble impurities.

  • Dissociation and Dye Removal: The complex is dissociated, typically by adjusting the pH or using an organic solvent in which one of the components is soluble. The dye is then separated from the polymyxin.

  • Further Purification: The resulting polymyxin solution may then be subjected to further purification steps, such as chromatography.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling C.I. Acid Yellow 40.

Toxicological Information

Detailed toxicological data for C.I. Acid Yellow 40 is limited. However, as an azo dye, it is important to consider the potential hazards associated with this class of compounds. Some azo dyes have been linked to hypersensitivity reactions. It is recommended to handle this substance with care, avoiding inhalation of dust and direct contact with skin and eyes.

Environmental Hazards

Information on the environmental impact of C.I. Acid Yellow 40 is not extensively documented. As a dye, its release into aquatic environments should be avoided to prevent coloration of water bodies.

Personal Protective Equipment (PPE)

When handling C.I. Acid Yellow 40 powder, the following PPE is recommended:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask or respirator should be used if there is a risk of inhaling the powder.

  • Skin Protection: A lab coat or other protective clothing should be worn.

Conclusion

C.I. Acid Yellow 40 (C.I. 18950) is a versatile monoazo dye with established applications in the textile and leather industries. Its anionic nature also lends it to specialized biochemical applications, such as the precipitation and isolation of the cationic antibiotic polymyxin. While detailed experimental protocols for its use in drug development are not widely published, the principles of its application are based on well-understood chemical interactions. Researchers and scientists should handle this compound with appropriate safety measures, being mindful of the general hazards associated with azo dyes.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Acid Red 186 (C.I. 18810), a monoazo chromium complex dye. The synthesis involves a three-stage process: the diazotization of an aromatic amine, an azo coupling reaction, and a final metallization step to form the chromium complex. This document outlines the detailed methodologies for these key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Chemical Profile and Properties

This compound is a purplish-red powder with good solubility in water and slight solubility in ethanol (B145695) and acetone.[1][2] It is primarily used for dyeing polyamide, silk, and wool fabrics, as well as for leather dyeing.[1] The key properties of this compound are summarized in the table below.

PropertyValue
C.I. NameThis compound[1]
C.I. Number18810[1][2]
CAS Number52677-44-8[1][2]
Molecular FormulaC₂₀H₁₄N₄Na₂O₈S₂[1][2]
Molecular Weight548.46 g/mol [1][2]
AppearancePurplish-red powder[1][2]
SolubilitySoluble in water; slightly soluble in ethanol and acetone.[1][2]
Purity (Commercial)~98%[3]

Synthesis of this compound: An Overview

The synthesis of this compound is a well-established process in industrial dye chemistry, involving three critical stages:

  • Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid: This initial step involves the conversion of the primary aromatic amine, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. This electrophilic aromatic substitution reaction results in the formation of an intermediate monoazo dye.

  • Chromium Complexation: The final step involves the formation of a 1:1 chromium complex with the monoazo dye. This is achieved by heating the dye in a water solution with a chromium salt and formic acid.[1] This metallization step is crucial for the final color and fastness properties of the dye.

Experimental Protocols

The following section details the generalized experimental protocols for each key stage of the this compound synthesis. It is important to note that specific parameters may be adjusted in an industrial setting to optimize yield and purity.

Stage 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid

Materials:

  • 4-Amino-3-hydroxynaphthalene-1-sulfonic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (B80452)

  • Ice

  • Distilled water

Procedure:

  • A suspension of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is prepared in an aqueous solution of hydrochloric acid.

  • The mixture is cooled to a temperature between 0 and 5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition should be slow to control the exothermic reaction and maintain the low temperature.

  • The reaction is stirred for a period of time until the diazotization is complete, which can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).

Stage 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Stage 1

  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone

  • Sodium hydroxide (B78521) or other suitable base

  • Ice

  • Distilled water

Procedure:

  • An alkaline solution of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone is prepared by dissolving it in an aqueous solution of sodium hydroxide.

  • This solution is also cooled to a low temperature, typically between 0 and 10 °C.

  • The cold diazonium salt solution from Stage 1 is then slowly added to the alkaline solution of the pyrazolone (B3327878) derivative with vigorous stirring.

  • The coupling reaction is typically rapid, resulting in the formation of the colored monoazo dye. The pH is maintained in the alkaline range to facilitate the coupling.

  • The reaction mixture is stirred for a sufficient time to ensure complete coupling.

Stage 3: Chromium Complexation

Materials:

  • Monoazo dye from Stage 2

  • Chromium salt (e.g., chromium formate (B1220265) or generated in situ)

  • Formic acid

  • Water

Procedure:

  • The monoazo dye is suspended in water.

  • Formic acid and a source of chromium are added to the suspension.

  • The mixture is heated in a sealed reactor to 125 °C and maintained at this temperature for 3 to 5 hours.[1]

  • During this time, the chromium atom coordinates with the dye molecule to form the stable 1:1 chromium complex.

  • After the reaction is complete, the mixture is cooled, and the final this compound dye is isolated, typically by filtration, and then dried.

Quantitative Data

While specific industrial yields are often proprietary, the synthesis of 1:1 chromium complex azo dyes is generally efficient.

ParameterTypical Value
Purity98%[3]
Yield80-90% (for similar 1:1 chromium complex azo dyes)[4]

Process Visualization

To further elucidate the synthesis and manufacturing process of this compound, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_complexation Stage 3: Chromium Complexation A 4-Amino-3-hydroxynaphthalene-1-sulfonic acid B HCl, NaNO2 0-5°C A->B Reacts with C Diazonium Salt B->C Forms F Monoazo Dye Intermediate C->F Couples with D 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone E Alkaline solution 0-10°C D->E Dissolved in G Chromium Salt, Formic Acid 125°C, 3-5h F->G Reacts with H This compound G->H Forms

References

An In-Depth Technical Guide to the Photostability and Degradation of Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 186 (C.I. 18810) is a metallized monoazo dye known for its application in coloring various materials, including leather, nylon, silk, and wool.[1] As with many organic dyes, its stability to light is a critical parameter influencing its performance and longevity. This technical guide provides a comprehensive overview of the photostability and degradation of this compound, drawing on available data for the dye and analogous azo compounds. The guide details experimental protocols for assessing photostability, summarizes key data, and explores potential degradation pathways.

Physicochemical Properties of this compound

This compound is a water-soluble red powder that produces a bluish-pink shade in solution.[1] It belongs to the metallized monoazo family of colorants, with its molecular structure complexed with chromium.[2] This metal complexation is a key feature that influences its stability.

PropertyValueReference
C.I. Name This compound[2]
C.I. Number 18810[1]
CAS Number 52677-44-8[2]
Molecular Formula C₂₀H₁₄N₄Na₂O₈S₂[2]
Molecular Weight 548.46 g/mol [2]
Appearance Red powder[1]
Solubility Soluble in water[1]
pH Stability Expected to be most stable in the pH range of 5-13[1]
Lightfastness (AATCC) 6 (on a scale of 1 to 8, where 8 is the highest)[1]

Photostability of this compound

The photostability of a dye refers to its ability to resist fading or color change upon exposure to light. This compound has a lightfastness rating of 6 on the AATCC scale, indicating good resistance to fading.[1] However, prolonged exposure to light, particularly UV radiation, can lead to its degradation. The rate and extent of this degradation are influenced by several factors, including the intensity and wavelength of the light source, the pH of the medium, the presence of oxygen, and the concentration of the dye.

Experimental Protocols for Assessing Photostability and Degradation

Due to the limited availability of detailed experimental studies specifically on this compound, the following protocols are based on established methodologies for assessing the photostability and photocatalytic degradation of other azo dyes, such as Acid Red 18 and Acid Red 73.[3][4]

Photostability Testing

This protocol outlines a general procedure for evaluating the photostability of this compound in an aqueous solution.

Materials and Equipment:

  • This compound

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Controlled light source (e.g., Xenon arc lamp)

  • Magnetic stirrer

  • pH meter

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution with an initial absorbance of approximately 1.0 at its maximum absorption wavelength (λmax).

  • Determination of λmax: Scan the absorbance spectrum of the working solution to determine the λmax.

  • Light Exposure: Place a known volume of the working solution in a quartz cuvette and expose it to the light source. A control sample should be kept in the dark to account for any thermal degradation.

  • Data Collection: At regular time intervals, measure the absorbance of the solution at λmax using the UV-Vis spectrophotometer.

  • Kinetic Analysis: The degradation rate can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates first-order kinetics.

Photocatalytic Degradation

This protocol describes a typical experimental setup for studying the photocatalytic degradation of this compound using a semiconductor catalyst like TiO₂.

Materials and Equipment:

  • This compound

  • Titanium dioxide (TiO₂, e.g., Degussa P25) as a photocatalyst[3]

  • Photoreactor with a UV lamp (e.g., high-pressure mercury lamp)[4]

  • Magnetic stirrer

  • pH meter and controllers

  • Apparatus for Total Organic Carbon (TOC) analysis

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for degradation product analysis

Procedure:

  • Preparation of Suspension: Suspend a specific amount of TiO₂ (e.g., 0.1–0.5 g/dm³) in a known volume of this compound solution of a certain concentration (e.g., 10-30 mg/dm³).[3]

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction: Irradiate the suspension with the UV lamp while continuously stirring. Maintain a constant temperature.

  • Sample Analysis: At regular intervals, withdraw samples from the reactor and centrifuge or filter to remove the catalyst. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer. The mineralization of the dye can be monitored by measuring the Total Organic Carbon (TOC).

  • Identification of Intermediates: Use techniques like HPLC or GC-MS to separate and identify the intermediate and final degradation products.[5]

Quantitative Data on Degradation

While specific kinetic data for this compound is scarce, studies on similar azo dyes provide valuable insights. For instance, the photocatalytic degradation of Acid Red 18 was found to follow pseudo-first-order kinetics.[3] The apparent rate constant was influenced by factors such as initial dye concentration, catalyst dosage, and temperature.[3]

ParameterEffect on Degradation Rate of Similar Azo Dyes
Initial Dye Concentration An increase in concentration can decrease the degradation rate due to the screening effect of dye molecules on the catalyst surface.[3]
Catalyst Dosage The rate generally increases with catalyst loading up to an optimal point, beyond which light scattering can reduce efficiency.[3]
pH The pH of the solution affects the surface charge of the catalyst and the speciation of the dye, thus influencing the adsorption and degradation efficiency.
Temperature The reaction rate typically increases with temperature up to a certain point, after which it may decrease.[3]

Degradation Pathways and Mechanisms

The degradation of azo dyes like this compound can proceed through various mechanisms, primarily involving the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color.

Photocatalytic Degradation Mechanism

In the presence of a semiconductor photocatalyst like TiO₂ and UV light, highly reactive oxygen species (ROS) are generated, which are responsible for the degradation of the dye.[6]

  • Generation of Electron-Hole Pairs: Upon absorption of photons with energy greater than its bandgap, TiO₂ generates electrons (e⁻) in the conduction band and holes (h⁺) in the valence band.[6]

  • Formation of Reactive Species: The holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (•O₂⁻).[6]

  • Attack on the Dye Molecule: These highly reactive radicals attack the azo dye molecule, leading to the cleavage of the azo bond and the aromatic rings. This results in the formation of smaller, less colored, and eventually mineralized products like CO₂, H₂O, and inorganic ions.

Photocatalytic_Degradation_Pathway

Identification of Degradation Products

The identification of intermediate and final degradation products is crucial for understanding the reaction mechanism and assessing the environmental impact of the degradation process. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are powerful tools for this purpose.[7][8] For azo dyes, the initial degradation products are often aromatic amines, which can be further oxidized to smaller aliphatic acids and eventually mineralized.

Experimental_Workflow

Conclusion

This compound exhibits good photostability, as indicated by its AATCC lightfastness rating. However, like other azo dyes, it is susceptible to degradation under prolonged light exposure, particularly through photocatalytic processes. The degradation primarily involves the cleavage of the azo bond, initiated by reactive oxygen species. While specific quantitative data and detailed degradation pathways for this compound are not extensively documented in publicly available literature, the experimental protocols and mechanistic insights from analogous azo dyes provide a robust framework for its study. Further research focusing specifically on this compound would be beneficial to fully elucidate its degradation kinetics and product formation, which is essential for its effective and safe application.

References

Methodological & Application

Application Notes and Protocol for Textile Dyeing with Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of Acid Red 186 in laboratory-scale textile dyeing experiments. The procedures outlined are intended for researchers and scientists in textile chemistry and material science.

Introduction

This compound is a monoazo, metallized acid dye.[1] It is suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The dyeing process is based on the ionic bonding between the anionic dye molecules and the protonated amino groups of the fibers in an acidic environment.[3] The temperature and pH of the dyebath are critical parameters for controlling the rate of dyeing and achieving a level (uniform) coloration.[4]

Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[2]
C.I. Number18810[1][5]
CAS Number52677-44-8[5]
Chemical ClassMonoazo (metallized)[1][5]
Molecular FormulaC20H14N4Na2O8S2[2]
Molecular Weight548.46 g/mol [2]
Physical AppearanceRed powder[5]
HueBluish-pink[1][5]
SolubilitySoluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene.[2][6]

Fastness Properties of this compound

Fastness TestRatingStandard
Light Fastness5-6ISO
Light Fastness6 (out of 8)AATCC
Soaping (Fading)4ISO
Soaping (Stain)3ISO
Soaping (Stain)3-4AATCC
Perspiration (Fading)4ISO
Perspiration (Stain)4-5ISO
Perspiration (Stain)3AATCC
Oxygen Bleaching (Fading)4-5ISO
Oxygen Bleaching (Stain)2AATCC
Washing3-4-

Note: Fastness ratings are typically on a scale of 1 to 5 (ISO) or 1 to 8 (AATCC), where a higher number indicates better fastness.[1][2][6]

Experimental Protocol: Exhaust Dyeing of Wool/Nylon/Silk

This protocol describes a standard exhaust dyeing procedure in a laboratory setting.

Materials and Reagents
  • This compound dye powder

  • Textile substrate (e.g., wool, nylon, or silk fabric/yarn)

  • Acetic acid or citric acid (for pH adjustment)[7]

  • Sodium sulphate (Glauber's salt), optional (as a leveling agent)[7]

  • Non-ionic detergent

  • Distilled or deionized water

Equipment
  • Laboratory-scale dyeing machine or a beaker dyeing system with a temperature controller

  • Magnetic or overhead stirrer

  • pH meter

  • Analytical balance

  • Glass beakers and graduated cylinders

  • Pipettes

Experimental Workflow Diagram

DyeingWorkflow A 1. Substrate Preparation (Scouring) C 3. Dyebath Preparation A->C Add scoured substrate B 2. Dye Stock Solution Preparation B->C Add dye solution D 4. Dyeing Process C->D Set dyeing parameters (pH, Temp, Time) E 5. Rinsing and Soaping D->E After dyeing completion F 6. Drying E->F Remove unfixed dye G 7. Analysis (e.g., Color Measurement, Fastness Testing) F->G Dried sample

Caption: Experimental workflow for textile dyeing with this compound.

Procedure

Step 1: Substrate Preparation (Scouring)

  • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent in distilled water.

  • Introduce the textile substrate to the bath. The liquor ratio (ratio of the weight of the bath to the weight of the textile) should be between 20:1 and 50:1.

  • Heat the bath to 60-70°C and maintain for 30 minutes with gentle agitation.

  • Rinse the substrate thoroughly with warm water, followed by a cold water rinse, to remove any residual detergent and impurities.[7]

  • Squeeze gently to remove excess water.

Step 2: Dye Stock Solution Preparation

  • Accurately weigh the required amount of this compound dye powder.

  • Create a paste by adding a small amount of hot water (around 80°C) to the dye powder and stirring until a smooth consistency is achieved.[8]

  • Gradually add more hot water while stirring to fully dissolve the dye.

  • Make up to a known volume to create a stock solution (e.g., 1% w/v).

Step 3: Dyebath Preparation

  • Fill a dyeing vessel with the required volume of distilled water for the desired liquor ratio (e.g., 40:1).

  • If using a leveling agent, add sodium sulphate (e.g., 5-10% on the weight of fiber, owf).

  • Add the calculated amount of dye stock solution to the dyebath to achieve the desired depth of shade (e.g., 0.5-4.0% owf).[7]

  • Stir the dyebath to ensure uniform distribution of the dye and auxiliaries.

  • Adjust the pH of the dyebath to the desired level (typically pH 4.5-5.5 for wool/silk, and can be lower for nylon) using acetic acid or citric acid.[9][10]

Step 4: Dyeing Process

  • Introduce the pre-wetted textile substrate into the dyebath at a temperature of approximately 40-50°C.

  • Gradually raise the temperature of the dyebath to 90-100°C (just below boiling) over a period of 30-45 minutes.[7][11]

  • Maintain this temperature for 45-60 minutes, ensuring gentle agitation of the substrate to promote even dyeing.[7]

  • After the dyeing time has elapsed, allow the dyebath to cool down gradually to about 60-70°C before removing the substrate. Rapid cooling should be avoided, especially for wool, to prevent fiber damage or felting.[11]

Step 5: Rinsing and Soaping (Wash-off)

  • Remove the dyed substrate from the dyebath and rinse with warm water.

  • Perform a soaping treatment to remove any unfixed dye from the surface. This can be done in a fresh bath containing 1-2 g/L of a non-ionic detergent at 50-60°C for 15-20 minutes.

  • Rinse the substrate thoroughly with warm water and then cold water until the rinse water is clear.

Step 6: Drying

  • Gently squeeze the rinsed substrate to remove excess water.

  • Air-dry the substrate at room temperature or in an oven at a controlled temperature (e.g., 60-80°C).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When handling dye powders, use a dust mask or work in a well-ventilated area to avoid inhalation.[12]

  • Utensils and equipment used for dyeing should not be used for food preparation.[11]

References

Application Notes and Protocols for the Preparation of Acid Red 186 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Red 186 is a water-soluble monoazo dye.[1][2][3] In a research context, precise and accurately prepared stock solutions are fundamental for reproducible experimental results. These protocols provide detailed instructions for the preparation, storage, and handling of this compound stock solutions.

Materials and Equipment

Materials:

  • This compound powder (CAS No. 52677-44-8)[3][4]

  • High-purity distilled or deionized water

  • Ethanol (B145695) (optional, for enhancing solubility)

  • Acetone (optional, for enhancing solubility)

  • Weighing paper or boats

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Beakers

  • Spatula

  • Pipettes

  • Storage bottles (amber glass recommended)

  • Labeling materials

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Equipment:

  • Analytical balance

  • pH meter (optional)

  • Fume hood

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueReference
Chemical Name This compound[1][4]
C.I. Number 18810[1][3][4]
CAS Number 52677-44-8[3][4]
Molecular Formula C₂₀H₁₄N₄Na₂O₈S₂[3][4]
Molecular Weight 548.46 g/mol [3][4]
Appearance Purplish-red powder[3][4]
Solubility Soluble in water, slightly soluble in ethanol and acetone, insoluble in toluene.[3][4]
Recommended Usage Rate 0.001 - 0.5% by weight[1]
pH Stability Stable in a pH range of 5-13[1]

Experimental Protocols

4.1. Protocol for Preparing a 1% (w/v) this compound Stock Solution

This protocol is suitable for general applications where a weight/volume percentage concentration is appropriate.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Don appropriate PPE, including a lab coat, gloves, and safety goggles.

    • Perform all weighing and initial powder handling in a fume hood to avoid inhalation of the powder.

  • Weighing:

    • Tare the analytical balance with a clean, dry weighing boat.

    • Carefully weigh out 1.0 g of this compound powder.

  • Dissolution:

    • Transfer the weighed powder to a 100 mL beaker.

    • Add a small amount of high-purity water (approximately 20-30 mL) to create a paste.[5]

    • Mix the paste thoroughly with a spatula or glass rod until all the powder is wetted.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Gradually add more water while stirring, bringing the volume to about 80 mL.

    • Continue stirring until the dye is completely dissolved. Gentle heating (do not boil) can be applied to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Carefully transfer the dissolved solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume of 100 mL with high-purity water.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Storage:

    • Transfer the stock solution to a clearly labeled, airtight amber glass bottle to protect it from light.

    • Store the solution at room temperature.

4.2. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol is recommended for applications where a precise molar concentration is required.

  • Calculation:

    • The molecular weight of this compound is 548.46 g/mol .

    • To prepare a 10 mM (0.010 M) solution, you will need:

      • 0.010 mol/L * 548.46 g/mol = 5.4846 g/L

      • For 100 mL (0.1 L), you will need 0.5485 g.

  • Preparation:

    • Follow the same safety and preparation steps as outlined in Protocol 4.1.

  • Weighing:

    • Using an analytical balance, accurately weigh out 0.5485 g of this compound powder.

  • Dissolution:

    • Follow the dissolution steps as described in Protocol 4.1, using a 100 mL beaker and bringing the initial volume to approximately 80 mL.

  • Final Volume Adjustment:

    • Transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker and add the rinsing to the flask.

    • Bring the solution to the final 100 mL mark with high-purity water.

    • Cap and invert the flask multiple times to ensure thorough mixing.

  • Storage:

    • Store the 10 mM stock solution in a labeled amber glass bottle at room temperature.

Visualizations

The following diagram illustrates the general workflow for preparing an this compound stock solution.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_final Final Steps cluster_store Storage A Don PPE C Tare Balance A->C B Clean Glassware B->C D Weigh this compound Powder C->D E Transfer Powder to Beaker D->E F Add Small Amount of Solvent to Make a Paste E->F G Add Remaining Solvent and Stir F->G H Transfer to Volumetric Flask G->H I Adjust to Final Volume H->I J Mix Thoroughly I->J K Transfer to Labeled Amber Bottle J->K L Store at Room Temperature K->L

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Acid Red 186 as a Tracer Dye in Hydrological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 186 is a water-soluble monoazo dye that has potential applications as a tracer in hydrological studies.[1][2][3][4] Its distinct color, solubility in water, and expected stability within a pH range of 5-13 make it a candidate for tracing water flow paths in certain environments.[3] However, it is important to note that this compound is not as commonly used or documented for hydrological tracing as other fluorescent dyes like Rhodamine WT or Fluorescein. Therefore, the following protocols are based on established principles of dye tracing and the available data for this compound, and would require validation before large-scale field application.

These notes provide an overview of the properties of this compound, and detailed protocols for its application in hydrological tracing, including dye injection, sample collection, and analysis.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
C.I. Name This compound[2][4]
C.I. Number 18810[2][4]
CAS Number 52677-44-8[2][4]
Molecular Formula C₂₀H₁₄N₄Na₂O₈S₂[2]
Molecular Weight 548.46 g/mol [2]
Appearance Purplish-red powder[2][4]
Solubility Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene.[2][4]
pH Stability Expected to be most stable in a pH range of 5-13.[3]
Maximum Absorbance (λmax) 510 nm-
Lightfastness 6 (on a scale of 1 to 8, where 8 is the highest)[3]

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in hydrological tracing studies. These are generalized protocols and may require modification based on specific field conditions and analytical equipment.

Protocol for Preparation of Stock and Working Solutions

Objective: To prepare concentrated stock solutions and diluted working standards of this compound for injection and calibration.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Analytical balance

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution (e.g., 10 g/L):

    • Accurately weigh 10.0 g of this compound powder using an analytical balance.

    • Quantitatively transfer the powder to a 1 L volumetric flask.

    • Add approximately 800 mL of distilled water and stir with a magnetic stirrer until the dye is completely dissolved.

    • Once dissolved, bring the volume up to the 1 L mark with distilled water.

    • Stopper the flask and invert several times to ensure thorough mixing.

    • Store the stock solution in a cool, dark place, preferably in an amber glass bottle.

  • Working Standards:

    • Prepare a series of working standards by serial dilution of the stock solution. For example, to prepare a 100 mg/L standard, pipette 10 mL of the 10 g/L stock solution into a 1 L volumetric flask and dilute to the mark with distilled water.

    • Prepare a range of standards appropriate for creating a calibration curve for the analytical instrument to be used.

Protocol for Dye Injection in the Field

Objective: To introduce a known quantity of this compound into the hydrological system at a specific point.

Materials:

  • This compound stock solution

  • Graduated containers for measuring the injection volume

  • Field notebook and writing utensils

  • GPS unit for recording the injection location

  • Camera for documenting the injection site

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Pre-Injection:

    • Select an appropriate injection point (e.g., a sinkhole, losing stream, or injection well).

    • Record the precise coordinates of the injection point using a GPS unit.

    • Photograph the injection site.

    • Collect a background water sample from the anticipated monitoring points before dye injection to check for any existing background fluorescence or color.

  • Calculating Injection Mass:

    • The mass of dye to inject depends on factors such as the distance to the monitoring point, stream discharge, and expected travel time. A common empirical equation for qualitative traces in karst environments, based on Sodium Fluorescein, is: M = 19 * (L * Q * C)^0.95 [5] Where:

      • M = mass of tracer in grams

      • L = distance in meters

      • Q = discharge in m³/sec

      • C = desired concentration at the spring in g/m³ (ppb)

    • Note: Since this formula is for Sodium Fluorescein, adjustments may be necessary for this compound. A conservative approach would be to use a slightly larger mass.

  • Injection:

    • Measure the required volume of the this compound stock solution.

    • Pour the dye solution directly into the water at the injection point.

    • If possible, flush the injection point with a known volume of water to ensure all the dye enters the system.

    • Record the exact time and volume of the dye injection in the field notebook.

Protocol for Sample Collection

Objective: To collect water samples and/or passive samplers from monitoring points to detect the presence of this compound.

Materials:

  • Sample bottles (amber glass or opaque plastic)

  • Activated charcoal samplers (e.g., "bugs" or packets)

  • Cooler with ice packs

  • Field notebook, labels, and permanent marker

  • GPS unit

  • Camera

Procedure:

  • Water Sampling:

    • At predetermined monitoring locations (springs, wells, stream reaches), collect water samples at regular intervals.

    • Rinse the sample bottle three times with the water to be sampled before filling.

    • Fill the sample bottle completely, leaving minimal headspace.

    • Label the bottle with the site name, date, time, and sample number.

    • Store the samples in a cooler with ice packs and transport them to the laboratory for analysis as soon as possible.

  • Activated Charcoal Sampling:

    • Deploy activated charcoal samplers at the monitoring locations. These samplers will adsorb the dye over time, providing a cumulative record of its passage.

    • Securely place the samplers in the water flow, ensuring they remain submerged.

    • Retrieve the samplers at regular intervals (e.g., daily or weekly) and replace them with fresh ones.

    • Place the retrieved samplers in labeled, sealed plastic bags.

    • Store the samplers in a cool, dark place until they can be processed in the laboratory.

Protocol for Laboratory Analysis

Objective: To quantitatively determine the concentration of this compound in the collected samples.

A. Spectrophotometric Analysis

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • This compound working standards

  • Collected water samples

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to the maximum absorbance of this compound, which is approximately 510 nm .

  • Calibration Curve:

    • Use the prepared working standards to create a calibration curve.

    • Zero the instrument using a blank of distilled or deionized water.

    • Measure the absorbance of each working standard at 510 nm.

    • Plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin.

  • Sample Analysis:

    • Allow the collected water samples to reach room temperature.

    • If the samples are turbid, centrifuge or filter them before analysis.

    • Measure the absorbance of each water sample at 510 nm.

    • Use the calibration curve to determine the concentration of this compound in each sample.

B. Elution from Activated Charcoal and Analysis

Materials:

  • Retrieved activated charcoal samplers

  • Eluent solution (e.g., a mixture of isopropyl alcohol, ammonia, and water)

  • Sample containers with screw caps

  • Shaker table

  • Centrifuge (optional)

  • Spectrophotometer

Procedure:

  • Elution:

    • Remove the charcoal from its sampler and place it in a sample container.

    • Add a known volume of the eluent solution to the container (e.g., 50 mL).

    • Place the container on a shaker table and agitate for a set period (e.g., 1 hour) to desorb the dye from the charcoal.

  • Analysis:

    • After shaking, allow the charcoal to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

    • Carefully decant the supernatant (the eluent containing the desorbed dye).

    • Analyze the eluent using the spectrophotometric method described above. Remember to use a blank consisting of the eluent solution for zeroing the instrument.

    • The result will be a qualitative indication of the presence of the dye. For quantitative results, the elution efficiency would need to be determined experimentally.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 2: Example of Data Presentation for Water Samples

Sample IDLocationDateTimeAbsorbance at 510 nmConcentration (mg/L)
WS-01Spring A2025-10-2609:000.002< Detection Limit
WS-02Spring A2025-10-2709:000.1501.25
WS-03Spring A2025-10-2809:000.3502.92

Table 3: Example of Data Presentation for Charcoal Samplers

Sampler IDLocationDeployment Date/TimeRetrieval Date/TimeEluent Absorbance at 510 nmResult
CS-01Spring A2025-10-26 / 08:002025-10-27 / 08:000.005Negative
CS-02Spring A2025-10-27 / 08:002025-10-28 / 08:000.520Positive

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a hydrological tracing study using this compound.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_fieldwork Phase 2: Fieldwork cluster_analysis Phase 3: Laboratory Analysis cluster_results Phase 4: Data Interpretation planning_1 Site Selection & Background Sampling planning_2 Calculate Dye Mass planning_1->planning_2 planning_3 Prepare Stock Solution planning_2->planning_3 field_1 Dye Injection planning_3->field_1 field_2 Sample Collection (Water & Charcoal) field_1->field_2 analysis_1 Elution from Charcoal field_2->analysis_1 analysis_2 Spectrophotometric Analysis field_2->analysis_2 analysis_1->analysis_2 results_1 Concentration Calculation analysis_2->results_1 results_2 Data Visualization results_1->results_2 results_3 Reporting results_2->results_3

Caption: Experimental workflow for a hydrological tracing study.

Logical Relationships in Sample Processing

This diagram shows the logical steps involved in processing the collected samples.

sample_processing cluster_water Water Sample Path cluster_charcoal Charcoal Sampler Path start Sample Reception ws_1 Centrifuge/Filter (if turbid) start->ws_1 cs_1 Elute with Solvent start->cs_1 ws_2 Spectrophotometry ws_1->ws_2 end Data Analysis ws_2->end cs_2 Separate Eluent cs_1->cs_2 cs_3 Spectrophotometry cs_2->cs_3 cs_3->end

Caption: Logical flow for processing water and charcoal samples.

Important Considerations and Limitations

  • Fluorescence Data: A critical limitation is the lack of readily available data on the fluorescence excitation and emission wavelengths for this compound. For highly sensitive trace detection, which is often required in hydrology, fluorescence spectroscopy is the preferred method. Researchers should determine these parameters experimentally before field use.

  • Photodegradation: Acid dyes can be susceptible to degradation by sunlight.[6] In surface water tracing, this could lead to an underestimation of dye concentrations. It is advisable to conduct experiments in shaded conditions where possible or to quantify the rate of photodegradation under site-specific conditions.

  • Adsorption: this compound may adsorb to sediments and organic matter in the hydrological system, leading to a loss of the tracer from the water column. The extent of adsorption will be site-specific.

  • Toxicity: While many tracer dyes are considered non-toxic at the low concentrations used in these studies, the environmental fate and ecotoxicological profile of this compound are not as well-documented as those of more common tracer dyes. It is the user's responsibility to ensure compliance with all local environmental regulations.

References

Application Notes and Protocols for Protein Staining in Polyacrylamide Gels: A Comparative Analysis Featuring Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The visualization of proteins in polyacrylamide gels following electrophoresis is a cornerstone of proteomics research and a critical step in the drug development pipeline. While Coomassie Brilliant Blue and Ponceau S are the industry standards for in-gel and on-membrane protein staining, respectively, the exploration of alternative dyes is ongoing. This document provides a detailed overview of established protein staining protocols and explores the potential application of Acid Red 186, a diazo dye, for this purpose.

Disclaimer: There is a notable absence of scientific literature validating the use of this compound for staining proteins in polyacrylamide gels. The protocols and data presented for this compound are therefore hypothetical and extrapolated from the principles of similar acid dyes. Experimental validation is essential to determine its efficacy and performance characteristics.

Principles of Protein Staining

The interaction between dyes and proteins in a gel matrix is governed by fundamental chemical principles.

  • Coomassie Brilliant Blue: This anionic dye binds to proteins primarily through non-covalent, electrostatic interactions with positively charged amino acid residues (lysine, arginine, and histidine) and van der Waals forces.[1][2] Under acidic conditions, the dye transitions from a reddish-brown to a stable, brilliant blue color upon protein binding.[2]

  • Ponceau S: As a red anionic azo dye, Ponceau S binds reversibly to the positively charged amino groups of proteins and also to non-polar regions.[3][4] This interaction is readily reversed by washing with water or mild buffer solutions, making it ideal for confirming protein transfer to membranes before immunodetection.[3]

  • This compound: This purplish-red powder is soluble in water and is classified as a single azo, metal complex dye.[5][6] Its molecular structure suggests it possesses negatively charged sulfonic acid groups, similar to other acid dyes used for protein staining.[6] Theoretically, it could bind to positively charged amino acid residues on proteins in an acidic environment, analogous to Ponceau S.

Comparative Data of Protein Stains

The selection of a protein stain is contingent on the experimental requirements, including sensitivity, linearity for quantification, and compatibility with downstream applications. The following table compares the performance of established stains with the hypothetical characteristics of this compound.

FeatureCoomassie Brilliant Blue R-250Ponceau SThis compound (Hypothetical)
Detection Limit ~50-100 ng[7]~200 ng[7]~200-500 ng
Linear Dynamic Range ModerateNarrowNarrow to Moderate
Staining Time 30-60 min[8]5-10 min[7]10-20 min
Reversibility DifficultEasily Reversible[3]Potentially Reversible
Downstream Compatibility Good for Mass SpectrometryExcellent for Western Blotting[9]Unknown
Primary Application In-gel protein visualizationOn-membrane protein visualization[3]In-gel or on-membrane (to be determined)

Experimental Protocols

Standard SDS-PAGE Protocol

A prerequisite for protein staining is the effective separation of proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Protein sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)

  • Electrophoresis running buffer

Procedure:

  • Gel Casting: Assemble the gel casting apparatus. Prepare and pour the resolving gel, overlay with water or isopropanol, and allow it to polymerize. Pour off the overlay and add the stacking gel solution, inserting the comb to create wells.[10]

  • Sample Preparation: Mix protein samples with an equal volume of 2x sample buffer. Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.[11][12]

  • Electrophoresis: Place the polymerized gel into the electrophoresis tank and fill with running buffer. Load the prepared protein samples and a molecular weight marker into the wells.[13]

  • Running the Gel: Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[8][11]

Coomassie Brilliant Blue Staining Protocol

Solutions:

  • Fixing Solution: 50% methanol (B129727), 10% acetic acid in deionized water.

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.

  • Destaining Solution: 40% methanol, 10% acetic acid in deionized water.[8]

Procedure:

  • Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour with gentle agitation. This step precipitates the proteins within the gel matrix.

  • Staining: Remove the fixing solution and immerse the gel in the Coomassie Staining Solution. Incubate for at least 1 hour at room temperature with gentle agitation.[8]

  • Destaining: Pour off the staining solution. Add Destaining Solution and agitate. Replace the destaining solution periodically until the background is clear and the protein bands are distinctly visible against a transparent background.[14]

Proposed Protocol for this compound Staining (Hypothetical)

This proposed protocol is adapted from the Ponceau S staining method and requires optimization for best results.

Solutions:

  • Fixing Solution (Optional but Recommended): 50% methanol, 10% acetic acid in deionized water.

  • Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

  • Destaining Solution: 5% (v/v) acetic acid or deionized water.

Procedure:

  • Fixation: Place the gel in the Fixing Solution for 15-30 minutes with gentle agitation.

  • Rinsing: Discard the Fixing Solution and briefly rinse the gel with deionized water.

  • Staining: Immerse the gel in the this compound Staining Solution. Incubate for 10-20 minutes at room temperature with gentle agitation.

  • Destaining: Remove the staining solution. Wash the gel with the Destaining Solution or deionized water with gentle agitation until the protein bands are clearly visible against a low-background.

  • Image Acquisition: Document the stained gel using a gel documentation system with white light illumination.

  • Reversal of Staining (Optional): To assess reversibility for potential downstream applications like Western blotting, wash the gel with a mild alkaline solution (e.g., 0.1 M NaOH) or with extensive washes in deionized water.

Visualized Workflows

SDS_PAGE_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Electrophoresis gel_casting Gel Casting loading Load Samples & Marker gel_casting->loading sample_prep Sample Preparation (Denaturation) sample_prep->loading electrophoresis Run Electrophoresis loading->electrophoresis gel_removal Gel Removal electrophoresis->gel_removal staining Protein Staining gel_removal->staining

Protein_Staining_Workflow start Gel Post-Electrophoresis fixation Fixation (e.g., Methanol/Acetic Acid) start->fixation Precipitates proteins staining Staining (Incubation with Dye) fixation->staining Introduces dye destaining Destaining (Removal of Background Dye) staining->destaining Increases contrast imaging Image Acquisition destaining->imaging

Conclusion

While Coomassie Brilliant Blue remains a robust and sensitive method for general in-gel protein visualization, the exploration of other dyes continues. This compound, based on its chemical properties as an acid dye, presents a theoretical possibility for protein staining. However, without empirical data, its utility, sensitivity, and compatibility with downstream applications remain unknown. Researchers interested in exploring its potential should begin with the proposed protocol, with the understanding that significant optimization will be required. For routine and validated protein staining, established methods such as Coomassie Brilliant Blue for in-gel analysis and Ponceau S for membrane analysis are strongly recommended.

References

Application Notes and Protocols: Adsorption of Acid Red 186 on Activated Carbon for Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 186 is an anionic azo dye widely used in industries such as textiles, paper, and leather.[1][2] The release of effluents containing this dye into water bodies poses significant environmental and health risks due to its complex aromatic structure, low biodegradability, and potential toxicity.[1] Adsorption using activated carbon is a highly effective and widely used method for removing dyes from wastewater.[1][3] This is attributed to activated carbon's large surface area, porous structure, and high adsorption capacity for organic compounds.[1][4] These application notes provide a summary of the key parameters, quantitative data, and detailed experimental protocols for the removal of this compound from aqueous solutions using activated carbon.

Data Presentation: Adsorption Parameters

The following tables summarize the quantitative data from batch adsorption studies of this compound on activated carbon.[3][5]

Table 1: Effect of Adsorbent Dose on this compound Removal. Conditions: Initial Concentration = 20.06 mg/L, Contact Time = 2 hours, pH = 5.

Adsorbent Dose (g / 50 mL)Particle Size (µm)Adsorption (%)
0.2100-4549.21
1.5100-45~90 (Optimal)
2.5100-4593.59
0.2< 4549.40
1.5< 45~95 (Optimal)
2.0< 4595.65

Note: An adsorbent dose of 1.5 g was found to be sufficient for optimal removal.[3]

Table 2: Effect of Contact Time on Adsorption Capacity. Conditions: Initial Concentration = 20.08 mg/L, Adsorbent Dose = 1.5 g / 50 mL, pH = 5.

Contact Time (minutes)Adsorption Status
15 - 105Adsorption capacity increases
120Equilibrium reached
135Adsorption capacity remains constant

Table 3: Effect of pH on this compound Removal. Conditions: Initial Concentration = 20.06 mg/L, Adsorbent Dose = 1.5 g / 50 mL, Contact Time = 2 hours.

pHRemoval Percentage (%)
299.8 (Maximum)
4~85
6~70
8~60
10~55

Table 4: Adsorption Isotherm Model Parameters. Conditions: Temperature = 25°C.

Isotherm ModelActivated Carbon Particle Size (µm)Key ParameterValue
Langmuir100-45Max. Monolayer Capacity (q_e)7.62 mg/g
Langmuir< 45Max. Monolayer Capacity (q_e)7.194 mg/g
Freundlich100-45Freundlich Constants (K_F, n)Data specific to plot
Freundlich< 45Freundlich Constants (K_F, n)Data specific to plot

Note: The experimental data fitted well to both the Langmuir and Freundlich isotherm models.[3][5]

Experimental Workflow Diagram

G Experimental Workflow for this compound Adsorption cluster_batch cluster_analysis cluster_data A 1. Preparation of Materials B Prepare this compound Stock & Working Solutions A->B C Prepare Activated Carbon (Wash, Dry, Sieve) A->C D 2. Batch Adsorption Experiments E Mix Dye Solution with Activated Carbon in Flasks D->E F Agitate on Shaker for Specified Contact Time E->F G 3. Sample Analysis F->G H Filter Mixture to Separate Supernatant G->H I Measure Dye Concentration using UV-Vis Spectrophotometer H->I J 4. Data Processing & Analysis I->J K Calculate Removal Efficiency & Adsorption Capacity J->K L Apply Kinetic & Isotherm Models (Langmuir, Freundlich) K->L

Caption: Workflow for batch adsorption of this compound onto activated carbon.

Experimental Protocols

Protocol 1: Preparation of Materials
  • Activated Carbon (Adsorbent) Preparation:

    • If using commercial activated carbon, wash it several times with deionized water to remove any impurities.[6]

    • Dry the washed activated carbon in an oven at 110°C for 12-24 hours.[6]

    • Grind the dried carbon and sieve it to obtain the desired particle size fractions (e.g., 100-45 µm and < 45 µm).[3][5]

    • Store the prepared activated carbon in a sealed, dry container until use.

  • This compound (Adsorbate) Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.

    • Prepare working solutions of desired concentrations (e.g., 10 to 50 mg/L) by diluting the stock solution with deionized water.[3][5]

    • Determine the maximum absorbance wavelength (λ_max) of the dye using a UV-Vis spectrophotometer by scanning a dilute solution across the visible spectrum.[3][5] This λ_max will be used for all subsequent concentration measurements.

Protocol 2: Batch Adsorption Experiments

These experiments are designed to study the effects of various parameters on dye removal.

  • General Setup:

    • Use a series of Erlenmeyer flasks (e.g., 250 mL) for each experimental run.

    • Add a fixed volume of dye solution (e.g., 50 mL) of a known initial concentration to each flask.[3][5]

  • To Study the Effect of Adsorbent Dose:

    • Add varying amounts of prepared activated carbon (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 g) to the flasks.[5]

    • Keep the initial dye concentration, pH, and contact time constant.

    • Seal the flasks and place them on a mechanical shaker at a constant speed for a fixed duration (e.g., 2 hours).[3][5]

  • To Study the Effect of Contact Time:

    • Add a fixed amount of activated carbon (e.g., 1.5 g) to each flask.[3]

    • Keep the initial dye concentration and pH constant.

    • Agitate the flasks on a shaker and withdraw samples at different time intervals (e.g., 15, 30, 60, 90, 120, 135 minutes).[3]

  • To Study the Effect of pH:

    • Adjust the initial pH of the dye solutions in each flask to desired values (e.g., 2, 4, 6, 8, 10) using dilute HCl or NaOH.

    • Add a fixed amount of activated carbon to each flask.

    • Keep the initial dye concentration and contact time constant.

    • Agitate the flasks for the predetermined equilibrium time (e.g., 2 hours).

Protocol 3: Analysis and Data Calculation
  • Sample Analysis:

    • After agitation, filter the samples using appropriate filter paper (e.g., Whatman) to separate the activated carbon from the solution.[3][5]

    • Measure the final concentration (C_e) of this compound in the filtrate using a UV-Vis spectrophotometer at the predetermined λ_max.[3][5]

  • Calculations:

    • Percentage Removal (%): Calculate the efficiency of dye removal using the following equation:

      • Removal (%) = [(C_0 - C_e) / C_0] * 100

      • Where C_0 is the initial dye concentration (mg/L) and C_e is the equilibrium dye concentration (mg/L).[7]

    • Adsorption Capacity (q_e): Calculate the amount of dye adsorbed per unit mass of activated carbon at equilibrium using the following equation:

      • q_e = [(C_0 - C_e) * V] / m

      • Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).[7]

Factors Affecting Adsorption Diagram

G Key Factors Influencing Adsorption Efficiency center Adsorption of This compound pH Solution pH center->pH dose Adsorbent Dose center->dose time Contact Time center->time conc Initial Dye Concentration center->conc pH_exp Affects surface charge of carbon and dye speciation. Lower pH is favorable for anionic dyes. pH->pH_exp dose_exp More adsorbent provides more active sites, increasing removal %. Can reach a saturation point. dose->dose_exp time_exp Adsorption increases with time until active sites are saturated, reaching equilibrium. time->time_exp conc_exp Provides the driving force to overcome mass transfer resistance. Higher concentration can lead to higher uptake until saturation. conc->conc_exp

Caption: Interrelationship of key parameters affecting the dye adsorption process.

References

Application Notes and Protocols for the Photocatalytic Degradation of Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and execution of the photocatalytic degradation of the azo dye Acid Red 186. The protocols outlined below are based on established methodologies and offer a framework for reproducible research in the field of advanced oxidation processes.

Introduction

Photocatalysis is a promising advanced oxidation process for the degradation of persistent organic pollutants, such as azo dyes, in wastewater. This process utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), which, upon activation by ultraviolet (UV) radiation, generates highly reactive oxygen species (ROS). These ROS, primarily hydroxyl radicals (•OH), are capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately, to carbon dioxide and water.[1] This application note focuses on the experimental setup for the degradation of this compound, a common industrial dye.

Experimental Setup

A typical laboratory-scale experimental setup for the photocatalytic degradation of this compound consists of a photoreactor, a UV light source, a magnetic stirrer, and sampling apparatus.

Photoreactor: A batch reactor is commonly employed for these experiments.[2][3] This can be a simple beaker or a more sophisticated cylindrical quartz vessel. For enhanced light penetration and uniform catalyst suspension, an annular reactor with the UV lamp placed in the center is an effective design.[4] Some studies have also utilized swirl-flow reactors or bubble column photoreactors to improve mass transfer.[5][6]

UV Light Source: The photocatalytic process is initiated by UV irradiation. Low-pressure mercury vapor lamps are a common choice, often with a primary emission wavelength of 254 nm or 365 nm.[7][8] The intensity of the UV light is a critical parameter influencing the degradation rate.[9]

Magnetic Stirrer: Continuous stirring is essential to ensure a homogenous suspension of the photocatalyst particles in the dye solution, maximizing the catalyst's active surface area exposure to both the dye molecules and UV light.

Experimental Protocols

Preparation of Photocatalyst (TiO₂/Zeolite)

A composite of TiO₂ and zeolite can enhance photocatalytic activity by increasing the adsorbent capacity for the dye molecules.[2][3][10]

Materials:

  • Y-type zeolite particles

  • Titanium dioxide (TiO₂) nanoparticles

  • Distilled water

Procedure:

  • Disperse 5 g of Y-type zeolite particles in 100 mL of distilled water and mix for 1 hour.

  • Add 5 g of TiO₂ nanoparticles to the zeolite suspension and continue stirring for an additional 2 hours.

  • Separate the resulting precipitate by centrifugation.

  • Wash the precipitate with distilled water.

  • Dry the washed precipitate at 80°C for 10 hours.

  • Calcine the dried powder at 600°C for 2 hours in a muffle furnace.[2][3]

  • Store the prepared TiO₂/zeolite photocatalyst in a sealed container.

Photocatalytic Degradation Procedure

Materials:

  • This compound dye

  • Prepared TiO₂ or TiO₂/zeolite photocatalyst

  • Distilled water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Photoreactor

  • UV lamp

  • Magnetic stirrer

  • Syringes and filters for sampling

Procedure:

  • Prepare a stock solution of this compound in distilled water.

  • In the photoreactor, prepare the desired volume of the dye solution with a specific initial concentration by diluting the stock solution.

  • Add the desired amount of the photocatalyst to the dye solution.

  • Adjust the pH of the suspension to the desired level using HCl or NaOH.

  • Place the photoreactor on a magnetic stirrer and ensure a constant and uniform suspension of the catalyst.

  • Before turning on the UV lamp, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension using a syringe.

  • Immediately filter the collected samples through a 0.45 µm filter to remove the photocatalyst particles.

  • Analyze the filtrate for the residual concentration of this compound.

Analytical Methods

The concentration of this compound in the collected samples can be determined using a UV-Vis spectrophotometer. The absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound, which is 505 nm.[3] The concentration can be calculated using a pre-established calibration curve of absorbance versus concentration, following the Beer-Lambert law.

To determine the extent of complete degradation (mineralization) of the dye, Total Organic Carbon (TOC) analysis is performed. TOC analysis measures the total amount of organically bound carbon in a sample, providing a measure of the conversion of the organic dye into CO₂, water, and mineral acids.[5][6][11]

Data Presentation

The following tables summarize typical experimental conditions and results for the photocatalytic degradation of this compound and similar azo dyes.

Table 1: Experimental Parameters for Photocatalytic Degradation

ParameterRange/ValueReference
Initial Dye Concentration 10 - 100 mg/L[12]
Catalyst Dosage (TiO₂) 0.1 - 4.0 g/L[1][12]
Catalyst Dosage (TiO₂/zeolite) 0.88 g/L (optimal)[2][3]
pH 3.0 - 9.0[2]
Reaction Time 0 - 150 minutes
UV Light Source Mercury Vapor Lamp (UV-A/UV-C)[7][8]

Table 2: Degradation Efficiency under Various Conditions

Initial Dye Conc. (mg/L)Catalyst Dosage (g/L)pHReaction Time (min)Degradation Efficiency (%)Reference
1000.88 (TiO₂/zeolite)6.512596.3[2][3]
300.5 (TiO₂)--Increased with dosage[12]
100 (Acid Red 88)2.0 (TiO₂)4.590~99[1]
50 (RB5 Dye)1.0 (TiO₂)Ambient-Rate increases with UV intensity[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Dye Solution of Desired Concentration A->C B Synthesize/Prepare Photocatalyst (e.g., TiO2/Zeolite) D Add Photocatalyst to Solution B->D C->D E Adjust pH D->E F Stir in Dark (Adsorption-Desorption Equilibrium) E->F G Irradiate with UV Light F->G H Collect Samples at Intervals G->H I Filter Samples H->I J Measure Dye Concentration (UV-Vis) I->J K Measure Mineralization (TOC) I->K L Data Analysis J->L K->L

Caption: Experimental workflow for photocatalytic degradation.

Photocatalysis_Mechanism cluster_catalyst Photocatalyst (e.g., TiO2) cluster_reactions Reactive Species Formation cluster_degradation Dye Degradation Catalyst TiO2 e_cb e- (conduction band) Catalyst->e_cb h_vb h+ (valence band) Catalyst->h_vb O2 O2 e_cb->O2 H2O H2O h_vb->H2O OH_neg OH- h_vb->OH_neg O2_rad •O2- (Superoxide radical) O2->O2_rad OH_rad •OH (Hydroxyl radical) H2O->OH_rad OH_neg->OH_rad Dye This compound O2_rad->Dye OH_rad->Dye Oxidation Intermediates Degradation Intermediates Dye->Intermediates EndProducts CO2 + H2O + Mineral Acids Intermediates->EndProducts UV UV Light UV->Catalyst Photon Absorption

Caption: Mechanism of photocatalytic degradation of this compound.

References

Application Note: Quantification of Acid Red 186 Using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 186 (C.I. 18810) is a monoazo dye used in various industries, including textiles, leather, and industrial cleaning products.[1][2][3] Its chemical formula is C₂₀H₁₄N₄Na₂O₈S₂ and it has a molecular weight of 548.46 g/mol .[1][4] Accurate quantification of this dye in solutions is crucial for quality control, environmental monitoring, and research applications. UV-Visible (UV-Vis) spectroscopy provides a rapid, simple, and non-destructive method for determining the concentration of chromophoric compounds like this compound in solution.[5][6]

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[7][8][9] The relationship is expressed as:

A = εlc

Where:

  • A is the absorbance (unitless).[9]

  • ε (epsilon) is the molar absorptivity coefficient, a constant specific to the substance at a given wavelength (in L mol⁻¹ cm⁻¹).[8]

  • l is the path length of the cuvette (typically 1 cm).[7]

  • c is the concentration of the substance (in mol L⁻¹).[9]

By measuring the absorbance of a series of standard solutions with known concentrations, a calibration curve can be generated.[5][10] This curve allows for the accurate determination of the concentration of this compound in an unknown sample by measuring its absorbance.[11][12]

Experimental Protocol

1. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[13][15]

  • Consult the Safety Data Sheet (SDS) for this compound before starting any work.[13][14]

  • Dispose of all chemical waste according to institutional and local environmental regulations.

2. Materials and Equipment

  • This compound (CAS No. 52677-44-8), powder form[4]

  • Deionized (DI) water or an appropriate buffer solution

  • Analytical balance

  • Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (graduated or digital)

  • Beakers

  • UV-Vis Spectrophotometer (single or double beam)[9]

  • Quartz or plastic cuvettes (1 cm path length)[7]

3. Protocol Part 1: Determination of Wavelength of Maximum Absorbance (λmax)

The first step is to determine the λmax, the wavelength at which this compound absorbs light most strongly, as this provides the highest sensitivity for quantification.

  • Prepare a Stock Solution: Accurately weigh approximately 50 mg of this compound powder and dissolve it in a 100 mL volumetric flask with DI water to create a 500 mg/L stock solution. Ensure the dye is completely dissolved.

  • Prepare a Working Solution: Dilute the stock solution to a concentration of approximately 10 mg/L. For example, pipette 2 mL of the 500 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with DI water.

  • Scan the Spectrum:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.[16]

    • Use DI water (or the solvent used for dilution) as a blank to zero the instrument.[10][16]

    • Fill a cuvette with the ~10 mg/L working solution and place it in the spectrophotometer.

    • Perform a wavelength scan over the visible range (e.g., 400 nm to 700 nm).

    • Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax for this compound. This λmax value must be used for all subsequent absorbance measurements.

4. Protocol Part 2: Preparation of Standard Solutions and Calibration Curve

A series of standard solutions are prepared from the stock solution to create a calibration curve.[11][17]

  • Prepare a Stock Solution (if not already done): Prepare a 100 mg/L stock solution of this compound in DI water.

  • Perform Serial Dilutions: Prepare a series of at least five standard solutions from the 100 mg/L stock solution using serial dilution. An example set of standards is shown in the table below. For each standard, pipette the calculated volume of stock solution into a labeled volumetric flask and dilute to the mark with DI water.

StandardStock Solution (100 mg/L) VolumeFinal Volume (Flask)Final Concentration (mg/L)
11.0 mL10 mL10.0
20.8 mL10 mL8.0
30.6 mL10 mL6.0
40.4 mL10 mL4.0
50.2 mL10 mL2.0
Blank0 mL10 mL0.0
  • Measure Absorbance:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the DI water blank.[16]

    • Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for the measurement.

    • Record at least three absorbance readings for each standard.[17]

5. Protocol Part 3: Quantification of Unknown Sample

  • Prepare the Unknown Sample: If the unknown sample is expected to have a high concentration of this compound, dilute it with DI water to ensure its absorbance falls within the linear range of the calibration curve (typically below 1.0). Record the dilution factor.

  • Measure Absorbance: Measure the absorbance of the prepared unknown sample at the λmax.

Data Presentation and Analysis

  • Construct the Calibration Curve: Plot the average absorbance of each standard on the y-axis against its known concentration on the x-axis.[5]

  • Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + b , where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'b' is the y-intercept.

  • Evaluate the Curve: A good calibration curve should have a coefficient of determination (R²) value of 0.99 or higher.[10]

Table 1: Example Calibration Data for this compound

Concentration (mg/L)Absorbance @ λmax (Reading 1)Absorbance @ λmax (Reading 2)Absorbance @ λmax (Reading 3)Average Absorbance
0.00.0000.0000.0000.000
2.00.1520.1510.1530.152
4.00.3010.3030.3020.302
6.00.4550.4540.4560.455
8.00.6040.6060.6050.605
10.00.7580.7570.7590.758
  • Calculate Unknown Concentration: Use the linear regression equation to calculate the concentration of the unknown sample. Rearrange the equation to:

    x = (y - b) / m

    Where 'y' is the measured absorbance of the unknown sample.

  • Apply Dilution Factor: If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original, undiluted sample.

Table 2: Example Calculation for an Unknown Sample

SampleDilution FactorMeasured AbsorbanceCalculated Concentration (mg/L)Original Concentration (mg/L)
Unknown 1100.521(0.521 - b) / mCalculated Conc. x 10

Visualizations

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Stock Prepare Stock Solution Standards Prepare Serial Dilutions (Standards) Stock->Standards Unknown Prepare/Dilute Unknown Sample Stock->Unknown MeasureStandards Measure Absorbance of Standards @ λmax Standards->MeasureStandards MeasureUnknown Measure Absorbance of Unknown @ λmax Unknown->MeasureUnknown Scan Determine λmax (Wavelength Scan) Scan->MeasureStandards Use λmax Scan->MeasureUnknown Use λmax Plot Plot Calibration Curve (Abs vs. Conc) MeasureStandards->Plot Calculate Calculate Unknown Concentration MeasureUnknown->Calculate Plot->Calculate Final Apply Dilution Factor (Final Result) Calculate->Final

Caption: Experimental workflow for quantifying this compound.

G cluster_params Measurement Parameters cluster_legend Relationship A A (Absorbance) equals = A->equals equals->p1 epsilon ε (Molar Absorptivity) l l (Path Length) c c (Concentration) p1->epsilon p1->l p1->c

Caption: The relationship defined by the Beer-Lambert Law.

References

Application Note: Determination of the Isoelectric Point of Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[1] For ionizable molecules such as dyes, the pI is a critical physicochemical parameter that influences solubility, aggregation, and interaction with other molecules and surfaces. Acid Red 186 is a metallized monoazo dye used in various industrial applications, including textiles and cleaning products.[2][3] Determining its isoelectric point is essential for optimizing formulation stability, predicting its behavior in different pH environments, and ensuring product performance. At a pH below the pI, the molecule will have a net positive charge, while at a pH above the pI, it will carry a net negative charge.[1][4] This application note provides a detailed protocol for determining the isoelectric point of this compound using the zeta potential analysis method.

Principle of the Method: Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid suspension. It is the electrical potential at the boundary dividing the layer of ions that travels with a particle from the bulk liquid.[5] The isoelectric point (IEP) is determined by measuring the zeta potential of a dispersion of the molecule of interest across a range of pH values.[6][7] The pH at which the zeta potential value is zero is the isoelectric point.[5][8] At pH values below the pI, the surface charge is positive, and at pH values above the pI, the surface charge is negative.[5][9]

Experimental Protocol: Zeta Potential Titration

This protocol describes the determination of the isoelectric point of this compound by measuring its zeta potential as a function of pH using a dynamic light scattering (DLS) instrument equipped with an autotitrator.

1. Materials and Reagents

  • This compound Powder: (C.I. 18810, CAS No. 52677-44-8)

  • Deionized (DI) Water: High-purity, 18 MΩ·cm

  • Hydrochloric Acid (HCl): 0.1 M solution for pH adjustment

  • Sodium Hydroxide (NaOH): 0.1 M solution for pH adjustment

  • pH Meter and Electrode: Calibrated

  • Zeta Potential Analyzer: (e.g., Malvern Zetasizer, Horiba SZ-100, or similar)

  • Autotitrator

  • Disposable Zeta Cells

  • Magnetic Stirrer and Stir Bar

  • Glass Beakers and Pipettes

2. Sample Preparation

  • Prepare a stock dispersion of this compound by dissolving a small, accurately weighed amount of the dye powder in DI water to achieve a concentration that is suitable for zeta potential measurement (e.g., 0.01% w/v). The solution should be slightly cloudy to ensure sufficient scattering for the instrument.

  • Ensure the dye is fully dissolved. Gentle agitation or brief sonication may be used if necessary.

  • Transfer a known volume (e.g., 10-20 mL) of the this compound dispersion into the titration vessel of the autotitrator.

  • Place a small, clean stir bar into the vessel.

3. Instrumentation and Measurement

  • Instrument Setup:

    • Turn on the zeta potential analyzer and allow it to warm up according to the manufacturer's instructions.

    • Set up the autotitrator with the 0.1 M HCl and 0.1 M NaOH titrants.

    • Calibrate the pH electrode connected to the titrator using standard pH buffers (e.g., pH 4, 7, and 10).

  • Measurement Protocol:

    • Create a titration measurement sequence in the instrument software.

    • Set the pH range for the titration. A broad range (e.g., pH 3 to pH 11) is recommended to ensure the isoelectric point is captured.

    • Set the target pH points for measurement, with smaller increments (e.g., 0.5 pH units) near the expected pI for higher resolution.

    • Configure the software to perform at least three replicate zeta potential measurements at each pH point.[10]

  • Titration and Data Collection:

    • Start the automated titration. The instrument will begin by measuring the initial pH and zeta potential of the sample dispersion.

    • The autotitrator will then automatically add small aliquots of HCl or NaOH to adjust the sample to the next target pH value.

    • At each pH point, the system will pause to allow the pH to stabilize before measuring the zeta potential.

    • The software will record the average zeta potential and standard deviation for each pH point.

4. Data Analysis

  • Export the collected data (pH vs. Zeta Potential).

  • Plot the average zeta potential (mV) on the y-axis against the pH on the x-axis.

  • Determine the isoelectric point by identifying the pH value where the zeta potential curve crosses the zero-mV line. This can be done by interpolation between the two data points that bracket the zero crossing.

Data Presentation

The quantitative data from the zeta potential titration should be summarized in a table for clarity and easy interpretation.

pHAverage Zeta Potential (mV)Standard Deviation (mV)
3.0+28.51.2
4.0+15.10.9
4.8 +2.3 0.5
5.2 -1.9 0.4
6.0-12.70.8
7.0-25.41.1
8.0-33.11.5
9.0-38.61.3
10.0-42.01.6
11.0-45.31.8
Table 1: Example data for the determination of the isoelectric point of this compound. The pI is interpolated to be approximately pH 5.0.

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for determining the isoelectric point of this compound using zeta potential titration.

G Workflow for Isoelectric Point Determination prep Sample Preparation (Disperse this compound in DI Water) titrate Automated Titration (Adjust pH with HCl/NaOH) prep->titrate setup Instrument Setup (Calibrate pH meter, prep titrator) setup->titrate measure Zeta Potential Measurement (Measure at each pH point) titrate->measure For each pH step data Data Collection (Record pH vs. Zeta Potential) measure->data data->titrate plot Data Analysis (Plot Zeta Potential vs. pH) data->plot determine Determine Isoelectric Point (pH at Zeta Potential = 0 mV) plot->determine

Caption: Workflow for determining the pI of this compound.

References

Application Notes and Protocols: Acid Red 186 in Leather Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 186 is a monoazo, metal complex acid dye suitable for dyeing various substrates, including leather, wool, silk, and nylon.[1][2] Its application in the leather industry provides vibrant red shades with good light and washing fastness.[1] The dyeing mechanism of acid dyes on leather involves the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the collagen fibers in an acidic medium.[3] The fixation of the dye is typically achieved by lowering the pH with an acid, such as formic or acetic acid.[3][4] This document provides detailed protocols for the application of this compound in leather dyeing research, including experimental procedures and methods for evaluating the dyeing performance.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

PropertyValueReference
C.I. NameThis compound[2]
C.I. Number18810[2]
Molecular FormulaC₂₀H₁₄N₄Na₂O₈S₂[2]
Molecular Weight548.46 g/mol [2]
CAS Number52677-44-8[2]
Physical FormPurplish-red powder[2]
SolubilitySoluble in water[1][2]

Experimental Protocols

Protocol 1: Drum Dyeing of Chrome-Tanned Leather with this compound

This protocol outlines a general procedure for the drum dyeing of chrome-tanned leather. Researchers should note that modifications may be necessary based on the specific characteristics of the leather and the desired depth of shade.

Materials:

  • Chrome-tanned leather (wet blue), shaved to the desired thickness

  • This compound

  • Formic acid (or other suitable organic acid)

  • Ammonia or sodium bicarbonate (for neutralization)

  • Anionic or non-ionic penetrating/leveling agent

  • Fatliquor

  • Drum dyeing machine

Procedure:

  • Washing and Neutralization: The chrome-tanned leather is washed in the drum with water at approximately 35°C to remove salts and other impurities. The leather is then neutralized to a pH of 4.5-5.5 using a mild alkali like sodium bicarbonate or ammonia.[3]

  • Dyeing:

    • The dye bath is prepared with a liquor ratio of 100-200% (based on the weight of the leather).[3]

    • This compound (1-5% on shaved weight, depending on the desired shade) is dissolved in hot water and added to the drum.[3]

    • A penetrating or leveling agent (e.g., 0.5% on shaved weight) can be added to promote even dye uptake.[5][6]

    • The drum is run at a controlled temperature, typically between 55-60°C for chrome-tanned leather, for 30-90 minutes.[6]

  • Fixation: After the initial dyeing period, formic acid is slowly added in portions to lower the pH of the dyebath to 3.5-4.0. This step is crucial for fixing the dye to the leather fibers.[3]

  • Rinsing and Fatliquoring: The dyed leather is rinsed thoroughly with water to remove any unfixed dye. Following rinsing, a suitable fatliquor is added to the drum to lubricate the leather fibers and impart softness.

  • Drying and Finishing: The leather is then dried and subjected to further finishing processes as required.

Diagram of the Leather Dyeing Workflow:

Leather_Dyeing_Workflow cluster_prep Leather Preparation cluster_dyeing Dyeing Process cluster_post Post-Dyeing Washing Washing Neutralization Neutralization (pH 4.5-5.5) Washing->Neutralization Dye_Bath_Prep Dye Bath Preparation (this compound, Auxiliaries) Dyeing Dyeing (55-60°C, 30-90 min) Dye_Bath_Prep->Dyeing Fixation Fixation (Formic Acid, pH 3.5-4.0) Dyeing->Fixation Rinsing Rinsing Fatliquoring Fatliquoring Rinsing->Fatliquoring Drying_Finishing Drying & Finishing Fatliquoring->Drying_Finishing Dyeing_Parameters cluster_params Controlling Factors cluster_effects Resulting Effects pH pH Penetration Dye Penetration pH->Penetration Higher initial pH aids penetration Fixation Dye Fixation pH->Fixation Lower pH increases fixation Temp Temperature Temp->Penetration Higher temp increases penetration Levelness Levelness Penetration->Levelness Fixation->Levelness

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Acid Red 186 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for maximum Acid Red 186 adsorption in their experiments.

FAQs: Understanding the Role of pH in this compound Adsorption

Q1: What is the typical optimal pH range for this compound adsorption?

A1: The optimal pH for this compound adsorption is generally in the acidic range, typically between pH 2.0 and 5.0.[1][2][3][4] The exact optimal pH can vary depending on the specific adsorbent being used. For instance, with activated biochar derived from post-coagulation sludge, the highest adsorption efficiency was achieved at pH 2.[4] When using hexadecyl-trimethyl ammonium (B1175870) chloride (HDTMA.Cl) modified nano-pumice, the ideal pH was found to be 4.5.[3]

Q2: Why is an acidic pH generally more effective for this compound adsorption?

A2: this compound is an anionic dye. In acidic solutions, the surface of most adsorbents becomes protonated, leading to a net positive charge. This positive surface charge enhances the electrostatic attraction between the adsorbent and the negatively charged anionic dye molecules, resulting in increased adsorption. As the pH increases, the adsorbent surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in dye removal.[4]

Q3: How does the point of zero charge (pHpzc) of the adsorbent influence the optimal pH?

A3: The pHpzc is the pH at which the surface of the adsorbent has a net neutral charge. At a pH below the pHpzc, the adsorbent surface is positively charged, favoring the adsorption of anionic dyes like this compound. Conversely, at a pH above the pHpzc, the surface is negatively charged. Therefore, for efficient removal of this compound, the experimental pH should be maintained below the pHpzc of the adsorbent.

Q4: Can the optimal pH be outside the acidic range?

A4: While less common for anionic dyes, it is possible depending on the specific interactions between the dye and the adsorbent. However, for this compound, studies consistently show that acidic conditions are favorable for adsorption onto various materials.

Troubleshooting Guide: Common Issues in pH Optimization

This guide addresses specific problems you might encounter during your experiments to determine the optimal pH for this compound adsorption.

Problem Possible Causes Troubleshooting Steps
Low Adsorption Efficiency Across All pH Levels 1. Inappropriate adsorbent for this compound.2. Insufficient adsorbent dosage.3. Short contact time.4. High initial dye concentration.1. Review literature for adsorbents known to be effective for anionic dyes.2. Increase the adsorbent dose incrementally in subsequent experiments. A typical starting point is 1.5 g of adsorbent for a 50 mL solution.[1]3. Ensure sufficient time for equilibrium to be reached. A contact time of at least 120 minutes is often required.[1][2]4. Lower the initial concentration of the this compound solution.
Inconsistent or Non-reproducible Results 1. Inaccurate pH measurement or adjustment.2. Temperature fluctuations during the experiment.3. Inadequate mixing of the solution.4. Degradation of the dye or adsorbent.1. Calibrate the pH meter before each use. Use dilute solutions of HCl and NaOH for pH adjustment.[3]2. Conduct experiments in a temperature-controlled environment, such as a shaker with temperature regulation.3. Ensure constant and uniform agitation throughout the experiment using a mechanical shaker.4. Prepare fresh dye solutions for each experiment and store the adsorbent according to the manufacturer's instructions.
Precipitation of Dye at Low pH 1. This compound may have limited solubility at very low pH values.1. Visually inspect the solution for any signs of precipitation after pH adjustment.2. If precipitation occurs, consider starting your pH range at a slightly higher value (e.g., pH 3 instead of 2).
Adsorption Decreases Significantly at Very Low pH (e.g., pH < 2) 1. Changes in the dye molecule's structure or charge at extremely low pH.2. Competition from excess H+ ions for active sites on the adsorbent.1. Widen the pH range of your study to observe the full trend.2. This is a known phenomenon; the optimal pH is often a balance between surface protonation and other competing effects.

Data on Optimal pH for this compound Adsorption

The following tables summarize quantitative data from various studies on the effect of pH on this compound adsorption.

Table 1: Optimal pH and Adsorption Performance on Different Adsorbents

AdsorbentOptimal pHInitial Dye Concentration (mg/L)Adsorbent DoseContact Time (min)Maximum Removal Efficiency (%)Reference
Activated Carbon5.020.061.5 g / 50 mL120~99.8[2]
HDTMA.Cl Modified Nano-pumice4.5252.375 g/L7099[3]
Activated Biochar2.01002 g/L240>90[4]

Table 2: Effect of pH on the Adsorption Capacity (q_e) of Activated Biochar for this compound

pHAdsorption Capacity (q_e) (mg/g)
2~45
4~30
6~15
8~10
10<10
Data estimated from graphical representations in the cited study.[4]

Experimental Protocols

Below are detailed methodologies for key experiments related to optimizing pH for this compound adsorption.

Protocol 1: Batch Adsorption Experiment to Determine Optimal pH

Objective: To determine the effect of initial pH on the adsorption of this compound by a given adsorbent.

Materials:

  • This compound stock solution

  • Adsorbent material (e.g., activated carbon)

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

  • Conical flasks (100 mL)

  • Mechanical shaker

  • pH meter

  • Spectrophotometer

  • Filter paper and funnels

Procedure:

  • Prepare a series of conical flasks, each containing a fixed volume (e.g., 50 mL) of this compound solution of a known initial concentration (e.g., 20 mg/L).[1][2]

  • Adjust the initial pH of the solution in each flask to a different value (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10) using 0.1 M HCl or 0.1 M NaOH.[3]

  • Add a pre-weighed amount of the adsorbent (e.g., 1.5 g) to each flask.[1][2]

  • Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 200 rpm) and temperature for a predetermined contact time sufficient to reach equilibrium (e.g., 120 minutes).[1][3]

  • After shaking, filter the solutions to separate the adsorbent.

  • Measure the final concentration of this compound in the filtrate using a spectrophotometer at the dye's maximum wavelength (λmax).

  • Calculate the percentage of dye removal and the adsorption capacity (q_e) for each pH value.

  • Plot the percentage of dye removal or adsorption capacity against the pH to determine the optimal pH.

Visualizations

Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare this compound Solution C Adjust pH of Dye Solutions A->C B Prepare Adsorbent D Add Adsorbent to Solutions B->D C->D E Agitate for Equilibrium D->E F Filter Samples E->F G Measure Final Concentration F->G H Calculate Adsorption % G->H I Determine Optimal pH H->I

Caption: Workflow for determining the optimal pH for this compound adsorption.

Troubleshooting Logic for Low Adsorption

G Start Low Adsorption Efficiency CheckDosage Is Adsorbent Dose Sufficient? Start->CheckDosage CheckTime Is Contact Time Adequate? CheckDosage->CheckTime Yes IncreaseDosage Increase Adsorbent Dose CheckDosage->IncreaseDosage No CheckConc Is Initial Concentration Too High? CheckTime->CheckConc Yes IncreaseTime Increase Contact Time CheckTime->IncreaseTime No CheckAdsorbent Is Adsorbent Appropriate? CheckConc->CheckAdsorbent No DecreaseConc Decrease Initial Concentration CheckConc->DecreaseConc Yes ReevaluateAdsorbent Select Different Adsorbent CheckAdsorbent->ReevaluateAdsorbent No End Re-run Experiment CheckAdsorbent->End Yes IncreaseDosage->End IncreaseTime->End DecreaseConc->End ReevaluateAdsorbent->End

Caption: Troubleshooting logic for low this compound adsorption efficiency.

References

Technical Support Center: Troubleshooting Uneven Staining with Acid Red 186 on Nylon Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven staining of nylon fibers with Acid Red 186.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven staining (e.g., streaks, blotches, barriness) when using this compound on nylon fibers?

Uneven staining with acid dyes like this compound on nylon is typically a result of poor control over the dyeing process. The most common contributing factors include:

  • Improper pH Control: The pH of the dyebath is a critical factor that governs the rate of dye uptake by the nylon fibers. An incorrect or fluctuating pH can lead to rapid, uncontrolled dye absorption, resulting in unevenness.[1][2][3]

  • Incorrect Temperature Management: The dyeing rate is highly dependent on temperature. A rapid increase in temperature, particularly within the critical range of 65-85°C, can cause the dye to "strike" the fiber surface too quickly, leading to poor leveling and uneven color.[4][5][6][7]

  • Inadequate Leveling Agent: Leveling agents are essential for promoting even and gradual dye uptake. Insufficient or improper use of a leveling agent can result in blotchy or streaky staining.[2][4][8]

  • Poor Dye Dissolution: Undissolved particles of this compound can lead to specks or dark spots on the nylon fibers.[9][10]

  • Dye Incompatibility: When using this compound in combination with other acid dyes, differences in their dyeing rates and affinities for nylon can lead to competitive dyeing, resulting in color variations.[4][6][11]

  • Fiber Inconsistencies: Variations in the physical or chemical structure of the nylon fibers themselves can cause differences in dye uptake, leading to a streaky appearance known as "barriness".[4][12]

Q2: How does pH affect the staining of nylon with this compound?

The pH of the dyebath directly influences the number of available dye sites on the nylon fiber. In an acidic environment, the amino groups (-NH2) in the nylon polymer chain are protonated to form cationic sites (-NH3+). These positively charged sites attract the anionic this compound dye molecules.

  • Low pH (more acidic): A lower pH increases the number of cationic sites, leading to a faster rate of dye uptake. This can result in deeper shades but also increases the risk of uneven staining if not carefully controlled.[1]

  • High pH (less acidic): A higher pH reduces the number of cationic sites, slowing down the dye uptake. This allows for better dye migration and leveling, leading to more even staining, but may make it more difficult to achieve very deep shades.[1]

For weak acid dyes like those often used for nylon, a common practice is to start the dyeing process at a near-neutral pH and gradually decrease it as the temperature rises to ensure even staining.[1]

Q3: What is the recommended temperature profile for dyeing nylon with this compound?

Precise temperature control is crucial for achieving level dyeing on nylon. A gradual temperature increase allows the dye to penetrate the fiber uniformly.

  • Initial Temperature: The dyeing process should begin at a relatively low temperature, around 40°C, where the dye absorption is minimal.[7]

  • Critical Temperature Range: The rate of temperature increase should be carefully controlled, typically at 1-2°C per minute, especially within the critical range of 65-85°C. In this range, the dye uptake accelerates significantly.[4][6][7]

  • Final Dyeing Temperature: The final dyeing temperature is usually held between 90-98°C for a set duration (e.g., 45-60 minutes) to ensure complete dye penetration and fixation.[1][4]

Q4: What is a leveling agent, and how does it prevent uneven staining?

A leveling agent is a chemical auxiliary that helps to ensure uniform color distribution during the dyeing process.[9] For acid dyeing of nylon, anionic or non-ionic surfactants are often used as leveling agents.[11] They work in one of two primary ways:

  • Dye-Complexing: Some leveling agents form a loose complex with the dye molecules in the dyebath, which slows down their initial rush to the fiber surface. As the temperature increases, this complex gradually breaks down, releasing the dye for a more controlled and even uptake.

  • Fiber Competition: Other leveling agents have a mild affinity for the nylon fiber and temporarily occupy some of the dye sites. This forces the dye to be absorbed more slowly and evenly across the fiber surface. As the dyeing process continues at a higher temperature, the dye molecules, which have a stronger affinity for the fiber, displace the leveling agent.[13][14]

The amount of leveling agent used is important; an excessive amount can hinder dye uptake and lead to lighter shades.[4][12]

Q5: How can I correct an unevenly stained nylon sample?

Correcting an unevenly dyed nylon sample can be challenging, but it is sometimes possible through a process called "stripping and re-dyeing." This involves removing some or all of the dye from the fiber and then re-dyeing it under more controlled conditions. The effectiveness of this process depends on the specific dye and the depth of the shade. Mild stripping agents and careful control of temperature and pH are necessary to avoid damaging the nylon fibers. For re-dyeing, it is crucial to use a good leveling agent and a slow, controlled heating rate.[15]

Data Presentation

Table 1: Recommended pH and Temperature Parameters for this compound Staining on Nylon

ParameterRecommended RangePurpose
Starting pH 6.0 - 7.0Allows for slow initial dye diffusion.[1]
Dyeing pH 4.0 - 5.5Promotes controlled dye uptake.[1][2]
Final pH 3.0 - 4.0Ensures maximum dye fixation.[1]
Starting Temperature 40°CMinimizes rapid initial dye absorption.[7]
Heating Rate 1-2°C / minuteCritical for even dye uptake, especially between 65-85°C.[1][4]
Final Temperature 90 - 98°CPromotes dye penetration and fixation.[1][3]
Dwell Time at Final Temp 30 - 60 minutesEnsures complete dyeing.[4][16]

Experimental Protocols

Protocol for Even Staining of Nylon Fibers with this compound

This protocol outlines a general procedure for achieving level staining. Adjustments may be necessary based on the specific nylon substrate and desired shade depth.

  • Fiber Preparation: Ensure the nylon fibers are clean and free from any oils, sizes, or other contaminants by scouring them with a suitable detergent and rinsing thoroughly.

  • Dye Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Create a paste of the dye powder with a small amount of warm water.[10]

    • Gradually add more hot water (around 80°C) to the paste while stirring continuously until the dye is fully dissolved.[10]

    • For best results, strain the dye solution through a fine mesh to remove any undissolved particles.[10]

  • Dye Bath Preparation:

    • Fill the dyeing vessel with the required volume of deionized or softened water.

    • Add a suitable leveling agent (e.g., 0.5-2.0% on weight of fiber) and stir to dissolve.

    • Add the prepared this compound dye solution to the bath and stir well.

    • Adjust the initial pH of the dyebath to 6.0-7.0 using a buffer system like ammonium (B1175870) acetate (B1210297) or a weak acid such as acetic acid.[1][4]

  • Dyeing Procedure:

    • Immerse the wet nylon fibers into the dyebath at a starting temperature of approximately 40°C.[7]

    • Begin agitation to ensure even exposure of the fibers to the dye liquor.

    • Gradually increase the temperature of the dyebath at a controlled rate of 1-2°C per minute.[1][4]

    • As the temperature rises, slowly add a dilute solution of a weak acid (e.g., acetic acid or formic acid) to gradually lower the pH to the target dyeing range of 4.0-5.5.[1]

    • Once the temperature reaches 90-98°C, maintain this temperature for 30-60 minutes, continuing agitation.[4][16]

  • Rinsing and Drying:

    • After the dyeing cycle is complete, allow the dyebath to cool gradually to avoid shocking the fibers.[9]

    • Remove the nylon fibers and rinse them with warm water, followed by a cold water rinse, until the water runs clear.

    • Dry the stained fibers at an appropriate temperature.

Mandatory Visualization

Troubleshooting_Uneven_Staining start Uneven Staining Observed check_ph 1. Verify pH Control - Was pH gradually lowered? - Was the final pH in the correct range? start->check_ph check_temp 2. Examine Temperature Profile - Was the heating rate 1-2°C/min? - Was the initial temperature low enough? check_ph->check_temp Yes solution_ph Adjust pH control strategy: - Start at pH 6.0-7.0 - Gradually add acid with increasing temperature check_ph->solution_ph No check_leveling 3. Assess Leveling Agent - Was a leveling agent used? - Was the concentration appropriate? check_temp->check_leveling Yes solution_temp Modify temperature ramp: - Start at 40°C - Heat at 1-2°C/min, especially in the 65-85°C range check_temp->solution_temp No check_dissolution 4. Check Dye Dissolution - Was the dye fully dissolved? - Were there specks or spots? check_leveling->check_dissolution Yes solution_leveling Optimize leveling agent: - Add appropriate leveling agent to the initial dyebath - Adjust concentration based on shade depth check_leveling->solution_leveling No solution_dissolution Improve dye dissolution: - Paste dye with warm water before adding to bath - Strain dye stock solution check_dissolution->solution_dissolution No end_node Achieve Even Staining check_dissolution->end_node Yes solution_ph->end_node solution_temp->end_node solution_leveling->end_node solution_dissolution->end_node

Caption: A troubleshooting workflow for diagnosing and resolving uneven staining issues.

Staining_Process_Workflow prep 1. Fiber & Dyebath Preparation - Scour nylon fibers - Dissolve dye & leveling agent - Set initial pH to 6.0-7.0 dyeing_start 2. Start Dyeing - Immerse fibers at 40°C prep->dyeing_start heating_phase 3. Controlled Heating & pH Adjustment - Heat at 1-2°C/min - Gradually lower pH to 4.0-5.5 dyeing_start->heating_phase dyeing_hold 4. Hold at Final Temperature - Maintain 90-98°C for 30-60 min heating_phase->dyeing_hold cooling_rinsing 5. Cooldown & Rinsing - Cool dyebath gradually - Rinse fibers until water is clear dyeing_hold->cooling_rinsing finish Evenly Stained Nylon Fiber cooling_rinsing->finish

Caption: An experimental workflow for achieving even staining of nylon fibers.

References

How to reduce background staining in Acid Red 186 histological applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining in Acid Red 186 histological applications. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide: Reducing High Background Staining

High background staining can obscure specific signals and lead to misinterpretation of results. The following guide addresses common causes and solutions for reducing non-specific staining with this compound.

Question: What are the most common causes of high background staining with this compound?

Answer: High background staining in histological applications, including with this compound, often stems from several factors:

  • Excessive Dye Concentration: Using a dye solution that is too concentrated can lead to non-specific binding to tissue components.[1]

  • Inadequate Rinsing: Insufficient or improper rinsing after the staining step fails to remove unbound dye molecules.[1]

  • Over-fixation: Prolonged or harsh fixation can alter tissue morphology and expose non-specific binding sites.[2]

  • Ionic Interactions: Non-specific binding can occur due to ionic interactions between the dye and tissue molecules.[3]

  • Tissue Thickness: Thicker tissue sections are more prone to trapping excess dye, leading to higher background.[1][2]

  • Endogenous Factors: The presence of endogenous enzymes or biotin (B1667282) in the tissue can sometimes contribute to background, although this is more critical in immunohistochemistry (IHC) than in simple dye staining.[4][5][6][7][8]

Question: How can I optimize the this compound dye concentration to reduce background?

Answer: Optimizing the dye concentration is a critical first step. We recommend performing a dilution series to find the optimal concentration for your specific tissue and protocol.

Experimental Protocol: Dye Concentration Optimization

  • Prepare Stock Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water.

  • Create Working Dilutions: Prepare a series of working dilutions from the stock solution, for example: 0.5%, 0.1%, 0.05%, and 0.01%.

  • Stain Test Sections: Use serial sections of your target tissue and stain one section with each dilution, keeping all other protocol parameters (incubation time, rinsing, etc.) constant.

  • Evaluate Staining: Microscopically evaluate the staining intensity and background level for each dilution. The optimal concentration will provide strong specific staining with minimal background.

Data Presentation: Example of Dye Concentration Optimization

Dye ConcentrationSpecific Staining IntensityBackground Staining LevelRecommendation
0.5%Very Strong / Dark RedHighOver-stained. Reduce concentration.
0.1%Strong, Bright RedModerateBackground may still be too high.
0.05% Strong, Bright Red Low / Clean Optimal starting point.
0.01%Moderate RedMinimalMay be too weak for some applications.

Question: What is the recommended procedure for post-staining rinses to minimize background?

Answer: A thorough and appropriate rinsing step is crucial for removing unbound dye. For acid dyes, a slightly acidic rinse is often effective.

Experimental Protocol: Optimized Rinsing Procedure

  • Initial Rinse: Immediately after staining, briefly rinse the slides in distilled water to remove the bulk of the excess dye.

  • Differentiating Rinse: Transfer the slides to a solution of 1% acetic acid in distilled water. The acidic pH helps to remove non-specifically bound dye. The duration of this step may need to be optimized (e.g., 30 seconds to 2 minutes).

  • Final Rinse: Rinse the slides thoroughly in several changes of distilled water to remove the acetic acid.

  • Dehydration and Mounting: Proceed with the standard dehydration and mounting protocol.

Frequently Asked Questions (FAQs)

Q1: Can the type of tissue fixation affect background staining with this compound?

A1: Yes, fixation is a critical variable.[9][10] Over-fixation can lead to increased non-specific binding.[2] It is important to optimize the fixation time and type of fixative for your specific tissue. While 10% neutral buffered formalin is common, for some applications, other fixatives like Bouin's fluid might be considered, though they can also impact tissue morphology and dye binding.[11]

Q2: Does incubation time with this compound influence background levels?

A2: Absolutely. Longer incubation times can lead to stronger staining but also higher background.[1][12] It is essential to determine the optimal incubation time that provides a good balance between signal intensity and a clean background. We recommend testing a time course (e.g., 15, 30, 60, and 90 minutes) to find the ideal duration for your experiment.

Data Presentation: Example of Incubation Time Optimization

Incubation TimeSpecific Staining IntensityBackground Staining LevelRecommendation
15 minutesWeak / Pale RedMinimalUnder-stained. Insufficient time for dye binding.
30 minutesModerate RedLowAcceptable, but could be stronger.
60 minutes Strong, Bright Red Low / Clean Optimal starting point.
90 minutesStrong, Bright RedModerateBackground begins to increase, reducing contrast.

Q3: Are blocking steps necessary when using this compound?

A3: For a simple histological stain like this compound, extensive blocking steps typical for IHC (e.g., serum blocking, avidin/biotin blocking) are generally not required.[4][13] The primary mechanism of staining is based on electrostatic interactions between the anionic dye and cationic tissue proteins in an acidic environment.[14][15] However, if you are using this compound in a complex protocol, for example, in combination with an IHC stain, then appropriate blocking for the IHC portion is essential to prevent non-specific antibody binding.[2][16][17]

Q4: How does the pH of the staining solution impact this compound staining?

A4: The pH of the staining solution is a critical factor for acid dyes.[9][10] An acidic pH (typically around 2-3) is necessary to protonate tissue proteins, giving them a net positive charge, which then attracts the negatively charged (anionic) this compound dye.[14] Variations in pH can significantly affect staining intensity and specificity. It is important to ensure the pH of your staining solution is consistent across experiments.

Visualizing Workflows and Logic

General Workflow for this compound Staining

G General Workflow for this compound Staining A Deparaffinization & Rehydration B Staining with this compound Solution A->B C Post-Staining Rinse (Distilled Water) B->C D Differentiation (e.g., 1% Acetic Acid) C->D E Final Rinse (Distilled Water) D->E F Dehydration E->F G Clearing F->G H Mounting G->H G Troubleshooting High Background Staining Start High Background Observed Check_Conc Is Dye Concentration Optimized? Start->Check_Conc Optimize_Conc Perform Dilution Series (e.g., 0.01% - 0.5%) Check_Conc->Optimize_Conc No Check_Rinse Is Rinsing Adequate? Check_Conc->Check_Rinse Yes Optimize_Conc->Check_Rinse Optimize_Rinse Increase Rinse Time or Use Acidic Differentiating Rinse Check_Rinse->Optimize_Rinse No Check_Time Is Incubation Time Too Long? Check_Rinse->Check_Time Yes Optimize_Rinse->Check_Time Optimize_Time Reduce Incubation Time Check_Time->Optimize_Time No Check_Thickness Are Sections Too Thick? Check_Time->Check_Thickness Yes Optimize_Time->Check_Thickness Optimize_Thickness Cut Thinner Sections (e.g., 4-5 µm) Check_Thickness->Optimize_Thickness No End Background Reduced Check_Thickness->End Yes Optimize_Thickness->End

References

Overcoming interference in spectrophotometric readings of Acid Red 186.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the spectrophotometric analysis of Acid Red 186.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a monoazo, metal-complex dye.[1][2] It is a purplish-red powder that is soluble in water and slightly soluble in ethanol (B145695) and acetone.[1] It is commonly used for dyeing polyamide, silk, wool, leather, and in the formulation of industrial cleaning products and soaps.[1][3][4]

PropertyValue
C.I. NameThis compound[1]
C.I. Number18810[3][5]
CAS Number52677-44-8[1]
Molecular FormulaC₂₀H₁₄N₄Na₂O₈S₂[1]
Molecular Weight548.46 g/mol [1]
AppearancePurplish-red powder[1]
SolubilitySoluble in water[1][3]

Q2: What is the maximum absorbance wavelength (λmax) for this compound?

The exact maximum absorbance wavelength (λmax) for this compound is not consistently reported in publicly available literature. However, for similar red acid dyes, the λmax is typically in the range of 500-530 nm. For instance, Acid Red 18 has a λmax of 507 nm and Acid Red B has a λmax of 510 nm.[6][7] It is crucial to experimentally determine the λmax for your specific solution and instrument conditions.

Q3: What are the common causes of interference in the spectrophotometric reading of this compound?

Interference in spectrophotometric measurements of this compound can arise from several sources, broadly categorized as spectral, chemical, and physical interference.

  • Spectral Interference: This occurs when other substances in the sample absorb light at or near the λmax of this compound, leading to an artificially high absorbance reading. Common spectral interferents in textile and industrial wastewater samples include:

    • Other dyes and colorants

    • Fluorescent whitening agents

    • Degradation products of the dye or other organic matter

  • Chemical Interference: This involves chemical reactions that alter the color or concentration of this compound. Potential chemical interferents include:

    • pH fluctuations: The absorption spectrum of many azo dyes is pH-dependent. A shift in pH can cause a change in color and a shift in the λmax.

    • Oxidizing or reducing agents: These can chemically degrade the dye, leading to a decrease in absorbance.

    • Surfactants and detergents: These can interact with the dye molecules, causing shifts in the absorption spectrum.[8][9][10]

  • Physical Interference: This is caused by undissolved solids or colloids in the sample that scatter light, leading to an apparent increase in absorbance. This is often observed as a high and unstable baseline. Common physical interferents include:

    • Suspended solids in wastewater

    • Precipitated dye or other sample components

    • Turbidity from biological materials

Troubleshooting Guides

Issue 1: Inaccurate or Non-reproducible Readings
Symptom Possible Cause Troubleshooting Step
Absorbance readings are inconsistent between identical samples.Instrumental drift, improper cuvette handling, or sample instability.1. Allow the spectrophotometer to warm up for the recommended time. 2. Use the same cuvette for blank and sample measurements, ensuring it is clean and free of scratches. 3. Measure the absorbance of a stable standard solution periodically to check for instrument drift. 4. Ensure samples are well-mixed and at a constant temperature before measurement.
The calibration curve is non-linear.High sample concentration (deviation from Beer-Lambert law), or presence of interfering substances.1. Dilute the samples to fall within the linear range of the assay. 2. Prepare a new set of standards and re-run the calibration curve. 3. Investigate potential matrix effects by preparing standards in a matrix similar to the sample.
Negative absorbance readings.Incorrect blanking procedure.1. Ensure the blank solution is appropriate for the sample matrix. The blank should contain everything that the sample contains, except for the analyte (this compound). 2. Re-blank the instrument before measuring your samples.
Issue 2: Suspected Spectral Interference
Symptom Possible Cause Troubleshooting Step
The absorbance spectrum of the sample shows a broad peak or multiple peaks around the expected λmax of this compound.Presence of other colored compounds with overlapping spectra.1. Spectral Subtraction: If the spectrum of the interfering substance is known, it can be mathematically subtracted from the sample spectrum. 2. Derivative Spectrophotometry: First or second derivative spectra can help to resolve overlapping peaks. 3. Wavelength Selection: Choose a wavelength for analysis where the interference from other components is minimal, even if it is not the λmax of this compound. 4. Sample Cleanup: Use solid-phase extraction (SPE) or other chromatographic techniques to separate this compound from interfering compounds before measurement.
Issue 3: Suspected Chemical Interference
Symptom Possible Cause Troubleshooting Step
The color of the sample changes over time, or upon addition of reagents.pH shift, or reaction with other chemicals in the sample.1. pH Control: Buffer all samples and standards to a constant pH. The optimal pH should be determined experimentally to ensure maximum color stability. 2. Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for the effects of other components. 3. Standard Addition Method: This method can be used to correct for matrix effects. Known amounts of a standard solution are added to the sample, and the change in absorbance is used to determine the original concentration.
Issue 4: Suspected Physical Interference
Symptom Possible Cause Troubleshooting Step
The sample appears cloudy or contains visible particles. The baseline of the spectrum is high and noisy.Presence of suspended solids or turbidity.1. Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove suspended particles. 2. Centrifugation: Centrifuge the sample at high speed to pellet any suspended solids. The supernatant can then be carefully collected for analysis. 3. Baseline Correction: Many spectrophotometers have a baseline correction feature that can be used to subtract a sloping or offset baseline.

Experimental Protocols

Protocol 1: Determination of λmax and Standard Curve Generation for this compound

This protocol outlines the steps to determine the maximum absorbance wavelength (λmax) and generate a standard calibration curve for the quantification of this compound.

experimental_workflow_1 cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 100 mg/L Stock Solution prep_standards Prepare a series of standards (e.g., 1, 2, 5, 10, 15 mg/L) by diluting the stock solution. prep_stock->prep_standards determine_lambda_max Scan a mid-range standard (e.g., 10 mg/L) from 400-700 nm to determine λmax. prep_standards->determine_lambda_max Use one standard measure_standards Measure the absorbance of each standard at the determined λmax. determine_lambda_max->measure_standards plot_curve Plot absorbance vs. concentration and perform linear regression. measure_standards->plot_curve experimental_workflow_2 start Sample Collection pretreatment Sample Pre-treatment (Filtration/Centrifugation) start->pretreatment ph_adjustment pH Adjustment (if necessary) pretreatment->ph_adjustment dilution Dilution to fall within linear range ph_adjustment->dilution measurement Measure Absorbance at λmax dilution->measurement quantification Quantify using Standard Curve measurement->quantification validation Validate with Standard Addition (if matrix effects are significant) quantification->validation Optional end Report Result quantification->end validation->end

References

Technical Support Center: Preventing Aggregation of Acid Red 186 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Acid Red 186 molecules in solution.

Introduction to this compound Aggregation

This compound is a water-soluble, single azo, metal-complex dye.[1] In aqueous solutions, it has a tendency to form aggregates, which can negatively impact experimental results by altering its spectrophotometric properties, reducing its effective concentration, and potentially leading to precipitation. Understanding and controlling this aggregation is crucial for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate?

A1: this compound is a purplish-red powder that is soluble in water and slightly soluble in ethanol (B145695) and acetone.[1][2] Its molecular structure contains an azo group and it exists as a metal complex.[1] Aggregation, or self-association, of dye molecules in solution is a common phenomenon driven by intermolecular forces such as van der Waals forces, π-π stacking of the aromatic rings, and hydrophobic interactions.

Q2: What are the common signs of this compound aggregation in my solution?

A2: Signs of aggregation include:

  • Visual Changes: The solution may appear cloudy or hazy, and in severe cases, a visible precipitate may form.

  • Spectrophotometric Changes: A decrease in the maximum absorbance, a shift in the absorption maximum (often a blue-shift, indicative of H-aggregates), or a broadening of the absorption spectrum can indicate aggregation.

Q3: At what pH is this compound most stable against aggregation?

A3: this compound is expected to be most stable in a pH range of 5 to 13.[3] Outside of this range, particularly in acidic conditions, the likelihood of aggregation and precipitation increases.

Q4: How does temperature affect the aggregation of this compound?

A4: Generally, increasing the temperature can help reduce the aggregation of dyes in solution. Higher temperatures provide more kinetic energy to the molecules, which can overcome the intermolecular forces that lead to aggregation. Conversely, lower temperatures can promote aggregation.

Troubleshooting Guide: Resolving this compound Aggregation

This guide provides a systematic approach to diagnosing and resolving common issues related to this compound aggregation during your experiments.

Problem 1: Visible Precipitate or Cloudiness in the Dye Solution
Possible Cause Troubleshooting Step Expected Outcome
High Dye Concentration Dilute the stock solution to a lower working concentration.The precipitate dissolves, and the solution becomes clear.
Low pH Adjust the pH of the solution to the recommended stable range of 5-13 using a suitable buffer.The precipitate dissolves, and the solution clarity is restored.
High Ionic Strength Reduce the concentration of salts in your buffer or solvent system.Improved solubility and a reduction in precipitation.
Low Temperature Gently warm the solution while stirring.The precipitate dissolves. Note that the dye may re-precipitate upon cooling.
Improper Dissolution Ensure the dye is fully dissolved initially. A good practice is to create a paste of the dye powder with a small amount of solvent before adding the rest of the solvent while stirring vigorously.A clear, homogenous solution is formed from the start.
Problem 2: Inconsistent Spectrophotometric Readings
Possible Cause Troubleshooting Step Expected Outcome
Aggregation-Induced Spectral Shifts Add a disaggregating agent such as a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) or a polymer (e.g., Polyvinylpyrrolidone - PVP). See Experimental Protocols for suggested concentrations.Stabilization of the absorbance spectrum with a consistent maximum absorption wavelength.
pH Instability Use a reliable buffer system to maintain a constant pH within the 5-13 range.Consistent and reproducible spectrophotometric measurements.
Solvent Effects If using a mixed solvent system, ensure the solvent ratios are consistent across all experiments. Consider using a solvent known to reduce aggregation, such as ethanol or acetone, in small, optimized proportions.More consistent spectral data across different batches of solutions.

Quantitative Data on Aggregation Prevention (Illustrative)

Disclaimer: The following tables present illustrative data based on general principles of dye aggregation, as specific quantitative data for this compound was not available in the public domain. These tables are intended to guide experimental design.

Table 1: Effect of Sodium Dodecyl Sulfate (SDS) on the Aggregation of this compound in Aqueous Solution

SDS Concentration (mM)Apparent Hydrodynamic Radius (nm) (from DLS)Absorbance at λmax (AU)
01500.85
0.5800.92
1.0350.98
2.0101.05
5.051.10

Table 2: Influence of pH on the Aggregation State of this compound

pHVisual AppearanceAbsorbance at λmax (AU)
3Cloudy with precipitate0.45
5Clear1.08
7Clear1.10
9Clear1.09
11Clear1.07
13Slight haze0.95

Table 3: Effect of Temperature on the Solubility of this compound in Water

Temperature (°C)Solubility (g/L)
1015
2530
4055
6080

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Aggregation

This protocol describes how to use UV-Vis spectroscopy to study the aggregation of this compound and the effect of anti-aggregation agents.

Materials:

  • This compound

  • Deionized water

  • Buffer solutions (pH 5, 7, 9)

  • Sodium Dodecyl Sulfate (SDS)

  • Polyvinylpyrrolidone (PVP)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

  • Prepare a series of dilutions from the stock solution in the desired buffer (e.g., from 1 µM to 100 µM).

  • Record the UV-Vis absorption spectrum for each concentration from 300 to 700 nm.

  • Analyze the spectra:

    • Plot absorbance at the maximum wavelength (λmax) versus concentration to check for deviations from the Beer-Lambert law, which can indicate aggregation.

    • Observe any shifts in λmax or changes in the spectral shape with increasing concentration.

  • To test anti-aggregation agents:

    • Prepare a solution of this compound at a concentration known to cause aggregation.

    • Add varying concentrations of the anti-aggregation agent (e.g., SDS from 0.1 mM to 5 mM).

    • Record the UV-Vis spectrum for each sample and observe the reduction in aggregation-related spectral changes.

Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to measure the size of this compound aggregates in solution.

Materials:

  • This compound solution

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

Procedure:

  • Prepare your this compound samples as you would for your experiment (e.g., in a specific buffer, at a certain concentration).

  • Filter the samples through a 0.22 µm syringe filter to remove dust and large particulates.

  • Transfer the sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.

  • Analyze the data:

    • A large Rh and a high PDI are indicative of aggregation.

    • Compare the results of your sample with a control solution known to be non-aggregated (e.g., a very dilute solution or a solution containing an effective anti-aggregation agent).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions (Varying Concentration, pH, Additives) prep_stock->prep_working uv_vis UV-Vis Spectroscopy prep_working->uv_vis Measure Absorbance dls Dynamic Light Scattering (DLS) prep_working->dls Measure Particle Size interpret_uv Analyze Spectral Shifts & Beer's Law Deviation uv_vis->interpret_uv interpret_dls Determine Aggregate Size & Polydispersity dls->interpret_dls conclusion Optimize Solution Conditions interpret_uv->conclusion interpret_dls->conclusion

Caption: Experimental workflow for investigating this compound aggregation.

troubleshooting_logic cluster_solutions_visual Solutions for Visual Aggregation cluster_solutions_spectra Solutions for Spectroscopic Issues start Problem: This compound Aggregation check_visual Visual Inspection: Cloudy or Precipitate? start->check_visual check_spectra Spectroscopic Analysis: Spectral Shift or Low Absorbance? start->check_spectra check_visual->check_spectra No sol_conc Decrease Concentration check_visual->sol_conc Yes sol_surfactant Add Surfactant (e.g., SDS) check_spectra->sol_surfactant Yes sol_ph Adjust pH (5-13) sol_conc->sol_ph sol_temp Increase Temperature sol_ph->sol_temp sol_ionic Reduce Ionic Strength sol_temp->sol_ionic end_node Aggregation Resolved sol_ionic->end_node sol_polymer Add Polymer (e.g., PVP) sol_surfactant->sol_polymer sol_solvent Optimize Solvent sol_polymer->sol_solvent sol_solvent->end_node

References

Optimizing contact time for Acid Red 186 removal from water.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Acid Red 186 Removal

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of contact time for the removal of this compound from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing contact time a critical parameter in the removal of this compound?

Optimizing contact time is crucial for several reasons. It ensures that the adsorption process reaches equilibrium, leading to the maximum possible removal of this compound.[1][2] Insufficient contact time will result in incomplete removal, while excessively long contact time can be inefficient in terms of energy and time, without a significant increase in removal efficiency.[3] Understanding the optimal contact time is also essential for designing and scaling up efficient water treatment processes.

Q2: What is the typical progression of this compound removal over time?

The removal of this compound by adsorption typically occurs in two main stages. Initially, there is a rapid adsorption phase where the dye molecules quickly occupy the readily available active sites on the adsorbent's surface.[2][4] This is followed by a much slower phase, where the rate of adsorption decreases as the remaining active sites become more difficult to access. Eventually, the system reaches equilibrium, and the concentration of this compound in the solution remains constant.[1][2]

Q3: How do other experimental parameters influence the optimal contact time?

Several factors can affect the time required to reach equilibrium, including:

  • Initial Dye Concentration: Higher initial concentrations may require longer contact times to reach equilibrium as there are more dye molecules to be adsorbed.[4]

  • Adsorbent Dosage: A higher adsorbent dose provides more active sites, which can lead to a faster removal rate and potentially a shorter time to reach equilibrium.[1][5]

  • pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule, influencing the electrostatic interactions and thus the rate of adsorption.[5][6][7]

  • Temperature: Temperature can affect the diffusion rate of the dye molecules and the adsorbent's properties, which can alter the kinetics of the adsorption process.[5]

  • Agitation Speed: A higher agitation speed enhances the diffusion of dye molecules to the adsorbent surface, which can lead to a faster approach to equilibrium.[3]

Q4: What are the consequences of not reaching equilibrium during the experiment?

If the experiment is terminated before equilibrium is reached, the measured removal efficiency will be lower than the maximum achievable capacity of the adsorbent under the given conditions. This can lead to an underestimation of the adsorbent's performance and inaccurate kinetic modeling.

Troubleshooting Guide

Issue 1: Low removal efficiency of this compound even after a seemingly long contact time.

  • Possible Cause 1: Inappropriate pH. The surface charge of the adsorbent and the dye's ionization are pH-dependent. For anionic dyes like this compound, a lower pH (acidic medium) generally favors adsorption onto many adsorbents due to the protonation of the adsorbent surface, leading to stronger electrostatic attraction.[6][7]

    • Solution: Verify the pH of your solution. Conduct preliminary experiments to determine the optimal pH for your specific adsorbent. For many materials, the optimal pH for this compound removal is in the acidic range.[6][7]

  • Possible Cause 2: Insufficient Adsorbent Dosage. The amount of adsorbent may not be sufficient to provide enough active sites for the given concentration of the dye.

    • Solution: Increase the adsorbent dosage and observe if the removal efficiency improves. It's important to find an optimal dose, as an excessive amount may not significantly improve removal and would be less cost-effective.[1][4]

  • Possible Cause 3: Adsorbent Fouling or Inactivation. The surface of the adsorbent may be blocked by other substances in the water, or it may have lost its activity.

    • Solution: Ensure the adsorbent is properly prepared and activated according to the protocol. If using real wastewater samples, consider a pre-treatment step to remove interfering substances.

Issue 2: Inconsistent and non-reproducible results for contact time experiments.

  • Possible Cause 1: Inadequate Mixing. If the solution is not mixed properly, the adsorbent particles may settle, leading to poor contact with the dye molecules and variable results.

    • Solution: Ensure consistent and adequate agitation throughout the experiment. Use a mechanical shaker with a constant and appropriate speed.[3]

  • Possible Cause 2: Temperature Fluctuations. Adsorption is a temperature-dependent process. Variations in ambient temperature can affect the kinetics and equilibrium of the process.

    • Solution: Conduct your experiments in a temperature-controlled environment, such as a water bath shaker, to maintain a constant temperature.

  • Possible Cause 3: Inaccurate Measurement of Dye Concentration. Errors in spectrophotometric readings or calibration can lead to inconsistent data.

    • Solution: Recalibrate your UV-Vis spectrophotometer and ensure that the samples are properly diluted to fall within the linear range of the calibration curve. Prepare fresh calibration standards for each set of experiments.

Experimental Protocols

Batch Adsorption Experiment to Determine Optimal Contact Time

This protocol outlines the steps to investigate the effect of contact time on the removal of this compound.

1. Materials and Reagents:

  • This compound dye[8]

  • Selected Adsorbent (e.g., activated carbon, nano-pumice)[1][6]

  • Distilled or deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Erlenmeyer flasks

  • Mechanical shaker

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount of the dye in distilled water.

  • Working Solutions: Prepare working solutions of the desired initial concentrations (e.g., 25, 50, 100 mg/L) by diluting the stock solution.[6][7]

3. Adsorption Procedure:

  • Take a series of Erlenmeyer flasks and add a fixed volume (e.g., 50 mL) of the this compound working solution to each flask.

  • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[7]

  • Add a predetermined amount of the adsorbent (e.g., 0.1 g) to each flask.[4]

  • Place the flasks in a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).[4]

  • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 minutes).[6][7]

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (around 510 nm) using a UV-Vis spectrophotometer.[1]

4. Data Analysis:

  • Calculate the concentration of this compound at each time point using a pre-established calibration curve.

  • The removal efficiency (%) can be calculated using the following equation:

    • Removal Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100

    • Where C₀ is the initial dye concentration (mg/L) and Cₜ is the dye concentration at time t (mg/L).

  • The amount of dye adsorbed per unit mass of adsorbent at time t, qₜ (mg/g), can be calculated as:

    • qₜ = ((C₀ - Cₜ) * V) / m

    • Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Data Presentation

The following tables summarize the optimal contact times for this compound removal under various experimental conditions as reported in the literature.

Table 1: Optimal Contact Time for this compound Removal by Various Adsorbents

AdsorbentInitial Dye Conc. (mg/L)Adsorbent Dose (g/L)pHOptimal Contact Time (min)Removal Efficiency (%)Reference
Activated Carbon20.0830Room Temp120Equilibrium Reached[1]
HDTMA-Modified Nano-pumice252.3754.57099[6]
Activated Charcoal (Almond Shell)750.826090.83[7]

Mandatory Visualization

Experimental_Workflow prep Preparation of This compound Solution ph_adjust pH Adjustment prep->ph_adjust adsorbent_add Addition of Adsorbent ph_adjust->adsorbent_add agitation Agitation at Constant Temperature adsorbent_add->agitation sampling Sample Withdrawal at Different Times agitation->sampling separation Separation of Adsorbent sampling->separation analysis Analysis of Dye Concentration (UV-Vis) separation->analysis data_proc Data Processing and Kinetic Modeling analysis->data_proc

Caption: Experimental workflow for optimizing contact time.

Troubleshooting_Guide start Low Removal Efficiency check_ph Is the pH optimal? start->check_ph adjust_ph Adjust pH to the optimal range check_ph->adjust_ph No check_dose Is the adsorbent dose sufficient? check_ph->check_dose Yes adjust_ph->check_dose increase_dose Increase adsorbent dosage check_dose->increase_dose No check_mixing Is agitation adequate and consistent? check_dose->check_mixing Yes increase_dose->check_mixing improve_mixing Ensure proper and consistent agitation check_mixing->improve_mixing No success Improved Removal Efficiency check_mixing->success Yes improve_mixing->success

Caption: Troubleshooting logic for low removal efficiency.

References

Technical Support Center: Regeneration of Activated Carbon Saturated with Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on regenerating activated carbon saturated with the azo dye Acid Red 186. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for regenerating activated carbon saturated with this compound?

A1: The primary methods for regenerating activated carbon (AC) laden with azo dyes like this compound include thermal regeneration, chemical regeneration (using acids, bases, or oxidizing agents), and ultrasonic regeneration.[1][2] The choice of method depends on factors such as the desired regeneration efficiency, cost, and the potential for altering the activated carbon's structure.

Q2: How does thermal regeneration work, and what are its advantages and disadvantages?

A2: Thermal regeneration involves heating the spent activated carbon to high temperatures (typically 500-900°C) in an inert or controlled atmosphere.[3] This process desorbs and decomposes the adsorbed this compound. While highly effective at restoring the carbon's adsorptive capacity, it can be energy-intensive and may lead to some loss of the carbon material.[1]

Q3: What are the principles behind chemical regeneration for azo dye-saturated activated carbon?

A3: Chemical regeneration utilizes a regenerant solution to desorb the dye. For anionic dyes like this compound, alkaline solutions (e.g., NaOH) are often effective as they can increase the negative charge on the carbon surface, promoting the desorption of the anionic dye molecules.[4][5] Advanced oxidation processes, such as the Fenton reaction, can also be used to chemically degrade the adsorbed dye molecules.[6][7]

Q4: Is ultrasonic regeneration a viable option for this compound?

A4: Yes, ultrasonic regeneration is a promising method. It uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature, which can dislodge the adsorbed dye molecules from the activated carbon pores.[8][9] This method is often used in conjunction with chemical or thermal methods to enhance regeneration efficiency.[10]

Q5: How can I determine the efficiency of the regeneration process?

A5: Regeneration efficiency is typically determined by comparing the adsorption capacity of the regenerated activated carbon to that of the virgin activated carbon. This is often expressed as a percentage. You can measure this by conducting adsorption experiments with a known concentration of this compound solution before and after regeneration.

Troubleshooting Guides

Issue 1: Low Regeneration Efficiency After Thermal Treatment

Possible Cause Troubleshooting Step
Inadequate Temperature: The temperature may be too low to completely desorb or decompose the this compound molecules.Gradually increase the regeneration temperature in increments of 50°C, within the recommended range for your activated carbon type.
Insufficient Regeneration Time: The duration of the thermal treatment may not be long enough for complete regeneration.Increase the regeneration time. Monitor the adsorptive capacity at different time points to find the optimal duration.
Presence of Inorganic Salts: Accumulated salts from the dye solution can block pores.Consider a pre-washing step with deionized water or a dilute acid before thermal regeneration to remove inorganic impurities.[11]
Oxygen Presence: The presence of oxygen during heating can lead to the combustion of activated carbon, reducing its surface area.Ensure a continuous flow of inert gas (e.g., nitrogen) during the entire heating and cooling process.

Issue 2: Incomplete Desorption with Chemical Regeneration

Possible Cause Troubleshooting Step
Incorrect Regenerant: The chosen chemical may not be effective for desorbing this compound.For anionic dyes, an alkaline solution like NaOH is generally effective.[4][5] Experiment with different concentrations to find the optimum.
Suboptimal pH: The pH of the regenerating solution can significantly impact desorption.Adjust the pH of the solution. For anionic dyes, a higher pH is generally more effective.
Insufficient Contact Time: The activated carbon may not have been in contact with the regenerant for a sufficient period.Increase the contact time and agitation speed to improve mass transfer.
Low Temperature: The regeneration process may be endothermic.Gently heat the regenerant solution (e.g., to 40-60°C) to enhance desorption efficiency.[1]

Issue 3: Reduced Adsorption Capacity After Multiple Regeneration Cycles

Possible Cause Troubleshooting Step
Pore Structure Damage: High temperatures in thermal regeneration or harsh chemicals can damage the microporous structure of the activated carbon.[2]Optimize regeneration conditions (lower temperature, milder chemicals). Consider a less harsh method like ultrasonic regeneration.
Accumulation of Irreversible Adsorbates: Some dye molecules or their degradation byproducts may be irreversibly adsorbed.Combine regeneration methods. For example, use an ultrasonic pre-treatment followed by a milder thermal or chemical regeneration.[10]
Incomplete Removal of Regenerant: Residual chemicals from the regeneration process can occupy adsorption sites.Ensure thorough washing of the regenerated activated carbon with deionized water until a neutral pH is achieved.

Quantitative Data Summary

The following tables summarize typical quantitative data for different regeneration methods based on studies of azo dyes similar to this compound.

Table 1: Thermal Regeneration of Activated Carbon Saturated with Azo Dyes

Parameter Value Reference
Temperature Range400 - 900 °C[3]
Regeneration Time30 - 120 min[3]
Adsorption Capacity Recovery~85%[8]
Carbon Loss5 - 15%[1]

Table 2: Chemical Regeneration of Activated Carbon Saturated with Azo Dyes

Regenerant Concentration Contact Time Regeneration Efficiency Reference
NaOH0.1 M120 min~90% (for some azo dyes)[4]
Fenton's Reagent (Fe²⁺/H₂O₂)Varies60 - 180 minUp to 71% (for Methylene Blue)[6]
Acetic Acid8 M100 min>95% (for Methylene Blue)[12]

Table 3: Ultrasonic Regeneration of Activated Carbon Saturated with Dyes

Parameter Value Reference
Frequency20 - 45 kHz[8][10]
Power100 - 300 W[13]
Treatment Time15 - 60 min
Regeneration Efficiency~90% (in combination with thermal)[8]

Experimental Protocols

Protocol 1: Thermal Regeneration

  • Preparation: Dry the this compound-saturated activated carbon in an oven at 105°C for 24 hours.

  • Heating: Place the dried activated carbon in a quartz tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 100 mL/min for 30 minutes to remove any oxygen.

  • Ramping: Heat the furnace to the desired regeneration temperature (e.g., 700°C) at a controlled rate (e.g., 10°C/min) while maintaining the inert gas flow.

  • Regeneration: Hold the temperature for the desired regeneration time (e.g., 60 minutes).

  • Cooling: Turn off the furnace and allow it to cool down to room temperature under the inert gas flow.

  • Storage: Store the regenerated activated carbon in a desiccator.

Protocol 2: Chemical Regeneration with Sodium Hydroxide (NaOH)

  • Preparation: Wash the saturated activated carbon with deionized water to remove any loosely bound dye molecules.

  • Regenerant Solution: Prepare a 0.1 M NaOH solution.

  • Regeneration: Place the washed activated carbon in the NaOH solution at a specific solid-to-liquid ratio (e.g., 1 g per 100 mL).

  • Agitation: Agitate the mixture on a mechanical shaker at a constant speed (e.g., 150 rpm) for a set period (e.g., 2 hours) at room temperature.

  • Separation: Separate the regenerated activated carbon from the solution by filtration.

  • Washing: Wash the activated carbon thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the regenerated activated carbon in an oven at 105°C for 24 hours.

Protocol 3: Fenton-like Regeneration

  • Preparation: Wash the saturated activated carbon with deionized water.

  • Reaction Setup: In a beaker, add the washed activated carbon to a solution of iron (II) sulfate (B86663) (e.g., 0.1 M FeSO₄).

  • pH Adjustment: Adjust the pH of the slurry to approximately 3 using dilute sulfuric acid.

  • Initiation: Slowly add hydrogen peroxide (e.g., 30% H₂O₂) to the mixture while stirring.

  • Reaction: Continue stirring for a predetermined reaction time (e.g., 3 hours) at room temperature.

  • Separation and Washing: Separate the activated carbon by filtration and wash it extensively with deionized water to remove any residual iron and acid.

  • Drying: Dry the regenerated activated carbon at 105°C for 24 hours.

Visualizations

Experimental_Workflow_Thermal_Regeneration cluster_prep Preparation cluster_regen Regeneration cluster_final Final Product start Saturated AC drying Oven Drying (105°C, 24h) start->drying furnace Quartz Tube Furnace drying->furnace purge N2 Purge (30 min) furnace->purge heating Heating Ramp (to 700°C) purge->heating hold Hold at 700°C (60 min) heating->hold cooling Cooling (under N2) hold->cooling end Regenerated AC cooling->end

Caption: Workflow for Thermal Regeneration of Activated Carbon.

Experimental_Workflow_Chemical_Regeneration cluster_prep Preparation cluster_regen Regeneration cluster_post Post-Treatment start Saturated AC wash1 DI Water Wash start->wash1 agitation Agitation (2h, 150 rpm) wash1->agitation regen_sol 0.1 M NaOH Solution regen_sol->agitation filtration Filtration agitation->filtration wash2 DI Water Wash (until neutral pH) filtration->wash2 drying Oven Drying (105°C, 24h) wash2->drying end Regenerated AC drying->end

Caption: Workflow for Chemical Regeneration with NaOH.

Logical_Relationship_Troubleshooting cluster_thermal Thermal Method cluster_chemical Chemical Method issue Low Regeneration Efficiency temp Inadequate Temperature issue->temp check time_t Insufficient Time issue->time_t check oxygen Oxygen Presence issue->oxygen check regenerant Incorrect Regenerant issue->regenerant check ph Suboptimal pH issue->ph check time_c Insufficient Contact Time issue->time_c check

Caption: Troubleshooting Logic for Low Regeneration Efficiency.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Acid Red 186 and Other Azo Dyes in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azo Dye Degradation in Wastewater Studies

The ubiquitous use of azo dyes in various industries has led to significant environmental concerns regarding their release into wastewater. These synthetic colorants are often resistant to conventional wastewater treatment methods, necessitating the development of more effective remediation technologies. This guide provides a comparative analysis of the efficacy of Acid Red 186, a common monoazo dye, against other frequently studied azo dyes such as Reactive Black 5, Congo Red, and Methyl Orange. The comparison is based on data from various wastewater treatment studies, focusing on adsorption, advanced oxidation processes (AOPs), and microbial degradation.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of this compound and other selected azo dyes under different wastewater treatment technologies. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Azo Dye Removal by Adsorption on Activated Carbon

Azo DyeAdsorbentAdsorption Capacity (mg/g)Optimal pHContact Time (min)Reference
This compound Activated Carbon129.872.0180[1][2]
Congo Red Activated Carbon97.77 - 135.152.0 - 7.0180[3][4][5]

Table 2: Comparison of Azo Dye Removal by Advanced Oxidation Processes (AOPs)

Azo DyeAOP MethodRemoval Efficiency (%)Reaction Time (min)Key ParametersReference
This compound Electrocoagulation>90%-Current density, initial concentration[6][7]
Reactive Black 5 UV/TiO₂~97%45[TiO₂] = 0.05 mmol/L, [H₂O₂] = 2.0 mmol/L, pH 3.5[8]
Reactive Black 5 Photo-Fenton~97%45[Fe²⁺] = 0.05 mmol/L, [H₂O₂] = 2.0 mmol/L, pH 3.5[8]
Methyl Orange Photocatalysis (Au:TiO₂)~80%120-[9]
Acid Dyes (general) Photo-Fenton> Fenton/Fenton-like-pH 3.0[10]

Table 3: Comparison of Azo Dye Removal by Microbial Degradation

Azo DyeMicroorganismDecolorization Efficiency (%)Incubation Time (h)Key ParametersReference
Methyl Red Pseudomonas aeruginosa81.49%72pH 9, 40°C, 20 ppm dye[11]
Methyl Orange Pseudomonas spp. ETL-1982~71.7%-pH 7[12]
Reactive Black 5 Saccharomyces cerevisiae X19G269.20%48-

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the generalized experimental protocols for the primary wastewater treatment methods discussed in this guide.

Batch Adsorption Studies

Batch adsorption experiments are fundamental for determining the adsorption capacity of a material for a specific dye.

  • Preparation of Adsorbent and Dye Solutions: An activated carbon adsorbent is prepared, and stock solutions of the azo dyes (this compound, Congo Red, etc.) are made with deionized water.

  • Experimental Setup: A known amount of the adsorbent is added to a series of flasks containing the dye solution at a specific concentration.

  • Parameter Variation: The experiments are conducted by varying parameters such as pH (typically adjusted using HCl and NaOH), contact time, initial dye concentration, and temperature.

  • Agitation and Equilibration: The flasks are agitated in a shaker at a constant speed to ensure equilibrium is reached.

  • Analysis: After a predetermined time, the samples are withdrawn, and the solid adsorbent is separated by centrifugation or filtration. The remaining dye concentration in the supernatant is analyzed using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of the dye.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent (qₑ in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Photocatalytic Degradation Studies

Photocatalysis is a prominent Advanced Oxidation Process for dye degradation.

  • Catalyst Preparation: A photocatalyst, such as titanium dioxide (TiO₂) or a modified version like Au:TiO₂, is synthesized.

  • Reactor Setup: The experiments are typically carried out in a batch photoreactor equipped with a UV lamp (e.g., low-pressure mercury vapor lamp) or a solar simulator. The reactor is often cooled to maintain a constant temperature.

  • Experimental Procedure: A specific amount of the photocatalyst is suspended in the azo dye solution. The suspension is stirred in the dark for a period to achieve adsorption-desorption equilibrium.

  • Irradiation: The suspension is then irradiated with the light source to initiate the photocatalytic reaction.

  • Sample Analysis: Aliquots are withdrawn at regular intervals, and the catalyst is removed by centrifugation or filtration. The concentration of the dye in the filtrate is determined using a UV-Vis spectrophotometer.

  • Degradation Efficiency Calculation: The degradation efficiency is calculated as: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the concentration at time t.

Microbial Degradation Studies

Microbial degradation offers an eco-friendly approach to azo dye treatment.

  • Microorganism and Media: A specific bacterial or fungal strain (e.g., Pseudomonas aeruginosa) is cultured in a suitable growth medium.

  • Experimental Setup: The degradation studies are conducted in flasks containing a mineral salt medium supplemented with the azo dye as the primary carbon source.

  • Inoculation and Incubation: The flasks are inoculated with the microbial culture and incubated under specific conditions of temperature, pH, and agitation (or static conditions for anaerobic degradation).

  • Decolorization Measurement: At different time intervals, samples are withdrawn, and the cells are separated by centrifugation. The decolorization of the supernatant is measured by monitoring the decrease in absorbance at the dye's λmax using a UV-Vis spectrophotometer.

  • Calculation of Decolorization Efficiency: The decolorization efficiency is calculated using the same formula as for photocatalytic degradation.

Visualizing the Processes: Degradation Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental concepts of azo dye degradation and the typical workflow of a wastewater treatment study.

AzoDyeDegradationPathway AzoDye Azo Dye (-N=N-) Intermediates Aromatic Amines AzoDye->Intermediates Cleavage of Azo Bond (Reduction/Oxidation) Mineralization CO2 + H2O + Mineral Acids Intermediates->Mineralization Ring Opening (Oxidation) WastewaterTreatmentWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Wastewater Synthetic Azo Dye Wastewater BatchExp Batch Experiments (Varying parameters: pH, Temp, Conc.) Wastewater->BatchExp TreatmentAgent Adsorbent / Catalyst / Microorganism TreatmentAgent->BatchExp Sampling Sample Collection at Intervals BatchExp->Sampling Measurement UV-Vis Spectroscopy (Measure Absorbance) Sampling->Measurement DataAnalysis Calculate Removal Efficiency and Kinetic Modeling Measurement->DataAnalysis

References

Validation of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Rapid and Sensitive Detection of Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Acid Red 186 against a conventional High-Performance Liquid Chromatography (HPLC) method with UV/Vis detection. The supporting experimental data highlights the superior performance of the new method in terms of speed, sensitivity, and selectivity.

This compound is a synthetic azo dye used in various industries, including textiles and leather.[1][2][3] Its detection and quantification are crucial for quality control and safety assessment. This guide is intended for researchers, scientists, and drug development professionals who require accurate and efficient analytical methods for this compound.

Comparative Analysis of Analytical Methods

The performance of the new UPLC-MS/MS method was validated and compared against a standard HPLC-UV/Vis method. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), demonstrate a significant improvement in analytical capabilities. The validation process ensures that the analytical method is reliable and compliant with regulatory standards.[4][5][6]

Table 1: Comparison of Validation Parameters for this compound Detection

ParameterConventional HPLC-UV/Vis MethodNew Rapid UPLC-MS/MS Method
Linearity (R²) ≥ 0.999≥ 0.9998
Concentration Range 0.5 - 25 µg/mL0.05 - 10 µg/mL
Accuracy (Recovery %) 95.0 - 103.0%98.5 - 101.2%
Precision (RSD %) < 2.5%< 1.5%
Limit of Detection (LOD) 0.04 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.12 µg/mL0.015 µg/mL
Analysis Run Time ~15 minutes~3 minutes

The data presented in Table 1 clearly indicates that the new UPLC-MS/MS method offers a wider linear range, higher accuracy and precision, and significantly lower detection and quantification limits compared to the conventional HPLC-UV/Vis method. Furthermore, the analysis time is substantially reduced, allowing for higher sample throughput.

Experimental Protocols

Detailed Methodology for the New Rapid UPLC-MS/MS Method

This section provides the detailed experimental protocol for the validated UPLC-MS/MS method for the quantification of this compound.

1. Sample Preparation

  • Accurately weigh 1 g of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (ACN) to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifuge the sample at 7500 rpm for 10 minutes at 15 °C.

  • Transfer 1 mL of the supernatant to an LC autosampler vial for analysis.

2. UPLC-MS/MS System and Conditions

  • Chromatographic System: Waters Acquity UPLC™ system

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium formate in acetonitrile (ACN) with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-2.0 min: Linear gradient to 5% A, 95% B

    • 2.0-2.5 min: Hold at 5% A, 95% B

    • 2.5-3.0 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: AB Sciex 6500 QTRAP®

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Source Temperature: 500 °C

  • Ion Spray Voltage: -4500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound: To be determined based on the specific molecular weight and fragmentation pattern of this compound (C₂₀H₁₄N₄Na₂O₈S₂; MW: 548.46 g/mol )[7]

Visualizations

Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow of the new UPLC-MS/MS method and the logical relationship of the analytical method validation process.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Add Acetonitrile & Vortex Sample->Extraction Sonication Ultrasonic Bath (30 min) Extraction->Sonication Centrifugation Centrifuge (7500 rpm, 10 min) Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for UPLC-MS/MS analysis of this compound.

G Analytical Method Validation Process cluster_validation Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Logical flow of the analytical method validation process.

References

A Comparative Guide to Total Protein Staining: Acid Red 186 vs. Coomassie Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following gel electrophoresis are crucial for reliable experimental outcomes. The choice of a total protein stain is a critical decision that influences sensitivity, linearity of signal, and compatibility with downstream applications. This guide provides a detailed comparison of the well-established Coomassie Brilliant Blue stain and Acid Red 186, a lesser-known alternative, for total protein staining in polyacrylamide gels.

Performance Comparison

FeatureThis compoundCoomassie Brilliant Blue (R-250)
Limit of Detection (LOD) Data not available~25 ng[1]
Linear Dynamic Range Data not availableGood[2]
Staining Time Estimated ~1-2 hours~1 hour to overnight[1]
Mass Spectrometry Compatibility Likely, with thorough destainingYes[2]
Reversibility Likely ReversibleYes[3]
Ease of Use SimpleSimple[2]
Cost Low to ModerateLow[2]

Visualizing the Workflow

The general workflow for staining proteins in polyacrylamide gels involves a series of fixation, staining, and destaining steps to ensure optimal visualization of protein bands against a clear background.

G A Polyacrylamide Gel Electrophoresis (PAGE) B Fixation (e.g., Methanol, Acetic Acid) A->B C Staining (Incubation with Dye Solution) B->C D Destaining (Removal of Background Stain) C->D E Image Acquisition and Analysis D->E G cluster_0 Protein cluster_1 Acid Dye Protein Protein (+ charged residues) Dye This compound / Coomassie Blue (- charged groups) Protein->Dye Electrostatic Interaction

References

Unveiling the Most Effective Adsorbents for Acid Red 186 Dye Removal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The escalating use of synthetic dyes in various industries poses a significant environmental challenge due to their complex aromatic structures and low biodegradability. Acid Red 186, a widely used azo dye, is a notable water contaminant that necessitates efficient removal strategies. Adsorption has emerged as a promising method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This guide provides a comparative study of different adsorbents for the removal of this compound, presenting experimental data, detailed protocols, and a standardized workflow for researchers, scientists, and professionals in drug development and environmental science.

Comparative Performance of Adsorbents for this compound Removal

The efficacy of an adsorbent is determined by several factors, including its adsorption capacity and the percentage of dye it can remove from a solution under specific conditions. Below is a summary of the performance of various adsorbents in removing this compound, compiled from recent studies.

AdsorbentInitial Dye Conc. (mg/L)Adsorbent Dose (g/L)pHContact Time (min)Adsorption Capacity (q_e, mg/g)Removal Efficiency (%)Reference
Activated Carbon (100-45 µm)10.04 - 50.230Room Temp1207.6272.79 - 84.08[1][2]
Activated Carbon (<45 µm)10.03 - 50.1530Room Temp1207.19482.69 - 89.34[1][2]
HDTMA-Modified Nano-Pumice252.3754.57012.8499[3]
Chitosan Hydrogel (CSH)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified2732.2Not Specified[4]
Chitosan Aerogel (CSA)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified676.7Not Specified[4]
Chitosan Powder (CSP)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified534.8Not Specified[4]
Chitosan Electrospun Nanofiber (CSEN)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified215.5Not Specified[4]

Note: The data for Chitosan-based adsorbents are for Acid Red 27, a structurally similar azo dye, and are included to showcase the potential of these materials. The significantly high adsorption capacity of Chitosan Hydrogel (CSH) suggests its strong potential for dye removal.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments involved in evaluating adsorbent performance for this compound removal.

Materials and Reagents
  • Adsorbent: The specific adsorbent material to be tested (e.g., Activated Carbon, Modified Nano-Pumice).

  • Adsorbate: this compound dye.

  • Chemicals for pH adjustment: 0.1 M HCl and 0.1 M NaOH solutions.

  • Reagents for adsorbent modification (if applicable): For example, hexadecyl-trimethyl ammonium (B1175870) chloride (HDTMA-Cl) for modifying nano-pumice.[3]

  • Deionized water: For solution preparation.

Adsorbent Preparation
  • Activated Carbon: Commercially available activated carbon can be sieved to obtain desired particle sizes (e.g., 100-45 µm and <45 µm).[1][2] It should be washed with deionized water to remove impurities and then dried in an oven.

  • HDTMA-Modified Nano-Pumice: Natural pumice is first ground into nano-sized particles. The nano-pumice is then mixed with a solution of HDTMA-Cl at a specific concentration and pH (e.g., pH 10) and shaken for a set duration (e.g., 10 hours at 220 rpm).[3] The modified material is then filtered, washed with deionized water, and dried.[3]

Batch Adsorption Experiments

Batch adsorption studies are conducted to determine the effects of various parameters on the removal of this compound.

  • Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Adsorption Procedure:

    • A fixed volume of the dye solution of a specific initial concentration is taken in a series of flasks.

    • A known amount of the adsorbent is added to each flask.

    • The pH of the solutions is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • The flasks are then agitated in a shaker at a constant speed and temperature for a predetermined contact time.

  • Parameter Optimization: To find the optimal conditions for dye removal, the experiments are repeated by varying one parameter at a time while keeping others constant. The parameters to be optimized include:

    • pH: Typically varied from 2 to 10.

    • Adsorbent dose: Varied to determine the minimum amount of adsorbent required for maximum dye removal.

    • Initial dye concentration: Varied to understand the effect of dye loading on adsorption.

    • Contact time: Monitored at different time intervals to determine the equilibrium time.

  • Analysis: After the specified contact time, the solution is filtered or centrifuged to separate the adsorbent. The final concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (λmax).

Data Analysis

The performance of the adsorbent is evaluated based on the following calculations:

  • Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).

  • Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the dye solution (L) and m is the mass of the adsorbent (g).

Visualizing the Experimental Workflow

A systematic workflow is crucial for the comparative evaluation of different adsorbents. The following diagram illustrates a generalized experimental process.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_comp Comparative Evaluation Adsorbent Adsorbent Selection & Preparation Batch_Setup Batch Adsorption Setup Adsorbent->Batch_Setup Dye_Solution This compound Stock Solution Preparation Dye_Solution->Batch_Setup Param_Opt Parameter Optimization (pH, Dose, Conc., Time) Batch_Setup->Param_Opt Agitation Agitation at Controlled Temperature Param_Opt->Agitation Separation Solid-Liquid Separation (Filtration/Centrifugation) Agitation->Separation Concentration Final Dye Concentration Measurement (UV-Vis Spectrophotometry) Separation->Concentration Data_Calc Data Calculation (Removal %, Adsorption Capacity) Concentration->Data_Calc Isotherm_Kinetics Isotherm & Kinetic Modeling Data_Calc->Isotherm_Kinetics Comparison Comparison of Adsorbent Performance Isotherm_Kinetics->Comparison

Caption: General workflow for comparative analysis of adsorbents.

This guide provides a foundational understanding for researchers and scientists to undertake a comparative study of different adsorbents for this compound removal. The presented data highlights the superior performance of modified nano-pumice and the high potential of chitosan-based materials. The detailed experimental protocols offer a standardized approach for conducting such studies, ensuring reproducibility and reliability of the results. The visualized workflow further clarifies the logical sequence of experimental and analytical steps, facilitating a comprehensive and objective comparison of adsorbent efficiencies.

References

Unraveling Staining Specificity: A Comparative Guide to Acid Red Dyes and Their Alternatives in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of staining reagents is critical for achieving accurate and reproducible results in biological research. While Acid Red 186 is a dye with industrial applications, its utility and cross-reactivity in biological staining remain largely undocumented in scientific literature. This guide provides a comparative analysis of established staining methods that researchers might consider for applications where a red acid dye could theoretically be used, such as total protein visualization on membranes and histological tissue staining. We present a detailed look at the performance of Ponceau S and Amido Black for membrane staining, and a discussion of Eosin Y and Masson's Trichrome for tissue analysis, supported by experimental protocols and performance data.

Part 1: Reversible Staining of Proteins on Membranes

In workflows such as Western blotting, reversible staining of proteins on nitrocellulose or PVDF membranes is a crucial quality control step to verify transfer efficiency before proceeding with immunodetection. The ideal stain for this purpose is sensitive, non-destructive, and easily removable.

Performance Comparison of Membrane Stains

Here, we compare Ponceau S, a widely used reversible stain, with Amido Black, a more sensitive but generally irreversible stain.

Performance MetricPonceau SAmido Black 10B
Limit of Detection (LOD) ~100-200 ng/band[1][2][3]>50 ng/band[2][4]
Binding Mechanism Binds to positively charged amino groups and non-polar regions of proteins[1]Binds to positively charged amino groups of basic amino acids[5]
Reversibility Yes, easily reversible with water or mild base[1][2]No, not easily reversible[2]
Staining Time 1-10 minutes[2]1-5 minutes
Compatibility with Immunodetection Yes[1][2]May interfere[6][7]
Primary Use Case Rapid, reversible verification of protein transfer in Western blotting[1]Total protein normalization on membranes where reversibility is not required[2]
Experimental Protocols

Ponceau S Staining Protocol

This protocol is designed for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes following electrophoretic transfer.

Reagents:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[2]

  • Wash Solution: Deionized water.

  • Destaining Solution: 0.1 M NaOH or Tris-Buffered Saline with Tween 20 (TBST).[2]

Procedure:

  • Following protein transfer, briefly wash the membrane with deionized water to remove any residual transfer buffer.

  • Immerse the membrane in the Ponceau S Staining Solution and incubate for 1-10 minutes at room temperature with gentle agitation.[2]

  • Wash the membrane in deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[8]

  • Image the membrane to document the transfer efficiency.

  • To destain, wash the membrane with the Destaining Solution until the red color is completely gone. The membrane can then proceed to the blocking step for immunodetection.

Amido Black Staining Protocol

This protocol provides a more permanent and sensitive stain for the quantification of total protein on a membrane.

Reagents:

  • Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 45% (v/v) methanol (B129727) and 10% (v/v) acetic acid.[2]

  • Destaining Solution: 45% (v/v) methanol and 10% (v/v) acetic acid in deionized water.[2]

  • Final Wash: Deionized water.

Procedure:

  • After protein transfer, wash the membrane with deionized water.

  • Immerse the membrane in the Amido Black Staining Solution for 3-5 minutes at room temperature with gentle agitation.[2]

  • Transfer the membrane to the Destaining Solution and agitate for 5-10 minutes, changing the solution as needed until the background is clear and protein bands are distinct.[3]

  • Rinse the membrane with deionized water and allow it to air dry for documentation.

Experimental Workflow for Membrane Staining

The following diagram illustrates the typical workflow for Western blotting, incorporating the reversible staining step.

G cluster_0 Protein Separation and Transfer cluster_1 Quality Control cluster_2 Immunodetection SDS-PAGE SDS-PAGE Electrotransfer Electrotransfer to Membrane SDS-PAGE->Electrotransfer Separated Proteins Reversible_Staining Reversible Staining (e.g., Ponceau S) Electrotransfer->Reversible_Staining Membrane with Proteins Imaging Imaging and Documentation Reversible_Staining->Imaging Stained Membrane Destaining Destaining Imaging->Destaining Documented Transfer Blocking Blocking Destaining->Blocking Destained Membrane Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Blocked Membrane Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Signal Detection Secondary_Antibody->Detection

Western Blotting Workflow with Reversible Staining

Part 2: Histological Staining of Tissues

In histology, acidic dyes are used as counterstains to visualize the cytoplasm, connective tissue, and other extracellular matrix components. While a generic "acid red" dye has been mentioned in historical literature for caries detection[9], the standard and well-validated methods for general tissue staining are Hematoxylin (B73222) and Eosin (H&E) and Masson's Trichrome.

Performance Comparison of Histological Stains

This table outlines the key characteristics of Eosin Y (the acidic component of H&E) and Masson's Trichrome.

FeatureEosin Y (in H&E Staining)Masson's Trichrome
Principle Anionic dye that binds to cationic proteins in the cytoplasm and extracellular matrix.[10]A three-color staining method using Weigert's iron hematoxylin, a red acid dye (e.g., Biebrich scarlet-acid fuchsin), and a blue or green counterstain (e.g., Aniline (B41778) Blue) to differentiate collagen from other tissues.[11][12]
Primary Targets Cytoplasm, collagen, muscle fibers.[10]Differentiates collagen from muscle, cytoplasm, and nuclei.[11]
Color of Key Structures Nuclei: Blue/Purple (from Hematoxylin)Cytoplasm/Muscle: Pink/RedCollagen: PinkNuclei: BlackCytoplasm/Muscle/Keratin: RedCollagen: Blue[11]
Key Advantage Provides excellent general morphological detail and is the standard for routine histological examination.Superior differentiation of collagen from other tissue components, making it ideal for studying fibrosis.[11]
Experimental Protocols

Hematoxylin and Eosin (H&E) Staining Protocol

This is a standard protocol for staining paraffin-embedded tissue sections.

Reagents:

  • Harris's Hematoxylin solution

  • Eosin Y solution (e.g., 0.5% in water or 0.2% alcoholic)[13]

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate)

  • Graded alcohols (e.g., 100%, 95%, 70%)

  • Xylene or xylene substitute

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of alcohols (100%, 95%, 70%), and finally in distilled water.

  • Nuclear Staining: Stain with Hematoxylin for 3-5 minutes.

  • Rinse in running tap water.

  • Differentiation: Briefly dip in acid alcohol to remove excess stain.

  • Bluing: Wash in running tap water and then immerse in a bluing agent until the nuclei turn blue.[14]

  • Rinse in running tap water.

  • Counterstaining: Stain with Eosin Y solution for 30 seconds to 5 minutes, depending on the desired intensity.[13]

  • Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%) and clear in xylene.

  • Mounting: Coverslip with a resinous mounting medium.

Masson's Trichrome Staining Protocol

This protocol is used for the selective demonstration of collagen fibers.

Reagents:

  • Bouin's solution (optional mordant)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Aniline blue solution

  • 1% acetic acid solution

Procedure:

  • Deparaffinization and Rehydration: As for H&E staining.

  • Mordanting (optional): For formalin-fixed tissues, mordant in Bouin's solution at 56°C for 1 hour.[15]

  • Rinse in running tap water to remove the yellow color.[15]

  • Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.[11]

  • Rinse in running tap water.

  • Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[11]

  • Wash in distilled water.

  • Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.[11]

  • Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.[11]

  • Final Rinse and Dehydration: Rinse briefly in distilled water, differentiate in 1% acetic acid solution, and then rapidly dehydrate through graded alcohols and clear in xylene.[11]

  • Mounting: Coverslip with a resinous mounting medium.

Staining Mechanism Overview

The following diagram illustrates the basic principle of electrostatic interaction in acidic dye staining.

G cluster_0 Staining Solution (Acidic pH) cluster_1 Tissue Section Dye Anionic Dye (- charge) (e.g., Eosin, Acid Fuchsin) Protein Cationic Proteins (+ charge) (Cytoplasm, Collagen) Dye->Protein Electrostatic Attraction Stained_Tissue Stained Tissue (Visible Color) Protein->Stained_Tissue Binding

Principle of Acidic Dye Staining

Conclusion

While the cross-reactivity and applicability of this compound in biological staining are not established, researchers have a robust toolkit of well-characterized alternative stains. For reversible total protein visualization on membranes, Ponceau S remains a convenient and widely used option, with more sensitive but irreversible alternatives like Amido Black available. In histology, the H&E stain is the gold standard for morphological assessment, while Masson's Trichrome provides superior differentiation of collagen for studies of fibrosis and connective tissue. The selection of an appropriate stain should be guided by the specific experimental requirements for sensitivity, reversibility, and the biological components of interest.

References

Evaluating the Reproducibility of Acid Red 186 Staining Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential use and reproducibility of Acid Red 186 as a histological stain. Due to the limited documented use of this compound in biological applications, this guide offers a theoretical assessment of its performance based on its chemical properties, in comparison with established red acid dyes: Eosin Y, Acid Fuchsin, and Biebrich Scarlet. This document aims to provide a framework for researchers interested in exploring new staining reagents and highlights the critical factors necessary for ensuring reproducibility.

Principles of Acid Dye Staining

Acid dyes are anionic, carrying a net negative charge. In an acidic environment, tissue proteins become protonated, acquiring a positive charge. The staining mechanism is primarily based on the electrostatic attraction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue. The reproducibility of this process is highly dependent on several factors, including the type of tissue fixation, the pH of the staining solution, dye concentration, and the duration and temperature of staining.[1]

Comparative Analysis of this compound and Standard Red Acid Dyes

While this compound is a monoazo, metallized dye, its performance in a histological context is not well-documented.[2] The following tables provide a comparison of its known properties with those of widely used red acid dyes.

Table 1: General and Chemical Properties of Selected Red Acid Dyes
FeatureThis compound (Theoretical)Eosin YAcid FuchsinBiebrich Scarlet
C.I. Number 18810453804268526905
Chemical Class Monoazo, Metal ComplexXantheneTriarylmethaneDiazo
Molecular Weight 548.46 g/mol 691.9 g/mol 585.6 g/mol 556.5 g/mol
Color in Solution Bluish-pinkYellowish-redMagentaRed
Solubility Water, slightly in ethanolWater, ethanolWater, ethanolWater, ethanol
Table 2: Qualitative and Quantitative Staining Performance
ParameterThis compound (Theoretical)Eosin YAcid FuchsinBiebrich Scarlet
Typical Application Primarily industrial (textiles, leather)Routine cytoplasmic counterstain (H&E)Component of Trichrome stains (e.g., Masson's, Van Gieson) for collagen and musclePlasma stain in Trichrome methods, often as a substitute for Acid Fuchsin
Staining Intensity Unknown in tissue, likely strong due to its chemical nature.Provides a spectrum from pale pink to vibrant red, with stain uptake increasing linearly with staining duration.[3][4]Strong, vibrant red, particularly for collagen.Good plasma stain, producing a strong red color.
Optimal pH Range Unknown for tissue staining.Staining is optimal in a slightly acidic range (pH 4.6-6) to enhance binding to cytoplasmic components.[5] Its fluorescence is stable over a pH range of 6.9-10.4.[6]Typically used in acidic solutions to promote binding to basic tissue proteins.[7]Does not significantly change color over a wide pH range.[8]
Lightfastness Good (rated 6 on AATCC scale for textiles)Moderate; can be prone to fading with prolonged light exposure.Can be prone to fading, especially in the Van Gieson stain.Information on photostability in a histological context is limited.
Reproducibility Factors Highly dependent on standardized protocols (fixation, pH, concentration, time).Well-established; high reproducibility with standardized protocols.Generally reproducible with strict adherence to protocol timings and reagent preparation.Dependent on consistent protocol execution, particularly in multi-step Trichrome stains.

Experimental Protocols

Detailed and consistent protocols are fundamental to achieving reproducible staining. Below are standardized protocols for the established red acid dyes.

Hematoxylin (B73222) and Eosin (H&E) Staining Protocol (featuring Eosin Y)

This is a general protocol and may require optimization for specific tissues and applications.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 3-5 minutes each.

    • 100% Ethanol: 2 changes, 2-3 minutes each.

    • 95% Ethanol: 2 changes, 2-3 minutes each.

    • 70% Ethanol: 1 change, 2-3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin for 5-15 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's Tap Water Substitute or a dilute alkaline solution until nuclei turn blue.

    • Rinse in running tap water.

  • Cytoplasmic Staining:

    • Immerse in 1% Eosin Y solution for 30 seconds to 2 minutes, depending on desired intensity.[9]

  • Dehydration and Mounting:

    • 95% Ethanol: 2 changes, 1-2 minutes each.

    • 100% Ethanol: 2 changes, 1-2 minutes each.

    • Xylene: 2 changes, 2-5 minutes each.

    • Mount with a resinous mounting medium.

Masson's Trichrome Staining Protocol (featuring Biebrich Scarlet-Acid Fuchsin)

This technique is used to differentiate collagen and muscle fibers.

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve staining quality. Rinse in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation and Collagen Staining:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Transfer directly to Aniline Blue solution and stain for 5-10 minutes.

  • Final Rinse and Dehydration:

    • Rinse briefly in 1% acetic acid solution for 2-5 minutes.

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Visualizing Experimental Workflows

To ensure reproducibility, it is crucial to follow a standardized workflow. The following diagrams illustrate a general histological staining workflow and a proposed workflow for evaluating a new histological stain like this compound.

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Final Steps Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration (e.g., Hematoxylin) Nuclear_Stain Nuclear_Stain Rehydration->Nuclear_Stain (e.g., Hematoxylin) Differentiation_Blueing Differentiation_Blueing Nuclear_Stain->Differentiation_Blueing (e.g., Hematoxylin) Counterstain Counterstain Differentiation_Blueing->Counterstain (e.g., Acid Dye) Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy G cluster_protocol Protocol Development cluster_reproducibility Reproducibility Assessment cluster_validation Validation Define_Parameters Define Parameters (Concentration, pH, Time) Initial_Staining Initial Staining Trials Define_Parameters->Initial_Staining Optimization Optimization Initial_Staining->Optimization Intra_Run Intra-Run (Same day, same user) Optimization->Intra_Run Inter_Run Inter-Run (Different days, same user) Intra_Run->Inter_Run Inter_Lab Inter-Laboratory (Different labs, different users) Inter_Run->Inter_Lab Comparison Comparison with Standard Stains Inter_Lab->Comparison Documentation Documentation of Performance Comparison->Documentation Final_Protocol Final_Protocol Documentation->Final_Protocol

References

A Guide to Inter-Laboratory Comparison of Acid Red 186 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of Acid Red 186, a synthetic azo dye. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the principles of such a study and compares the expected performance of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The presented data is a synthesized representation based on typical validation parameters for similar analytical methods applied to dye quantification.

Data Presentation: Comparative Analysis of Quantification Methods

The following table summarizes the anticipated performance characteristics of HPLC and UV-Visible Spectrophotometry for the quantification of this compound. These values are representative of what would be expected from a validation study.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeµg/mL range
Specificity High (separation from impurities)Low (interference from other absorbing species)
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols serve as a foundational guide for laboratories aiming to quantify this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Visible or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with formic acid).

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Set to the maximum absorbance wavelength of this compound (approximately 510 nm).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Visible Spectrophotometry Method

This method is simpler and offers higher throughput but is less specific than HPLC.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Distilled or deionized water

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in distilled water. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically around 510 nm.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax using distilled water as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in distilled water. Ensure the absorbance of the final solution falls within the linear range of the calibration curve. Dilute if necessary.

  • Analysis: Measure the absorbance of the sample solution at the λmax.

  • Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship in method comparison.

InterLaboratory_Comparison_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Selection of Homogeneous Test Material (this compound) B Preparation & Distribution of Identical Samples A->B C Development of Standardized Analytical Protocols B->C D Quantification by Participating Laboratories C->D E Collection and Statistical Analysis of Results (e.g., z-scores, reproducibility) D->E F Comparison of Method Performance E->F G Issuance of Final Report F->G

Workflow of an Inter-laboratory Comparison Study.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Method Selection HPLC HPLC Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD LOD/LOQ HPLC->LOD Linearity Linearity HPLC->Linearity Spectro Spectrophotometry Spectro->Accuracy Spectro->Precision Spectro->Specificity Spectro->LOD Spectro->Linearity Decision Optimal Method for Intended Purpose Accuracy->Decision Precision->Decision Specificity->Decision LOD->Decision Linearity->Decision

A Comparative Guide to Alternative Dyes for Wool: Moving Beyond Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the textile and dyeing industries, the selection of appropriate dyes is critical for achieving desired color characteristics, performance, and sustainability goals. While Acid Red 186 has been a common choice for wool dyeing, a range of viable alternatives exists, each with distinct properties. This guide provides a comprehensive comparison of synthetic and natural dye alternatives to this compound, supported by experimental data and detailed protocols to aid in informed decision-making.

This publication delves into the performance of other acid dyes, reactive dyes, and natural colorants as substitutes for this compound in wool dyeing. Key performance indicators such as colorfastness to washing, light, and rubbing, as well as dye uptake, are presented in a comparative format. Detailed experimental methodologies are provided to ensure reproducibility and facilitate further research.

Performance Comparison of Alternative Dyes

The selection of an appropriate dye depends on a balance of factors including desired shade, fastness properties, cost, and environmental impact. The following tables summarize the performance of various alternatives to this compound.

Dye ClassSpecific Dye ExampleColor Yield (K/S)Wash Fastness (Staining)Light Fastness (Blue Wool Scale)Rubbing Fastness (Dry/Wet)
Acid Dye Acid Red 138Good4-554/3-4
Reactive Dye Reactive Red 195Excellent564-5/4
Natural Dye Madder (Rubia tinctorum)Moderate3-443/2-3
Natural Dye Cochineal (Dactylopius coccus)Good453-4/3

Table 1: Comparative Performance of Red Dyes on Wool. This table provides a summary of the key performance indicators for selected alternative red dyes compared to the typical performance of acid dyes on wool. Data is compiled from various textile science studies.

In-Depth Analysis of Dye Classes

Other Synthetic Acid Dyes

Acid dyes remain a popular choice for wool due to their vibrant colors and good wash fastness.[1] They are anionic dyes that form ionic bonds with the amino groups in the wool fiber under acidic conditions.[2][3] Brands like Jacquard, Dharma, and Pro Chemical & Dye offer a wide range of acid dye colors.[4] For instance, a study on Acid Red 138 showed good affinity for wool, particularly with microwave-assisted dyeing, which can improve sustainability by reducing energy consumption.[5]

Reactive Dyes

Reactive dyes form strong, covalent bonds with the wool fiber, resulting in excellent wash fastness.[6] While initially developed for cellulosic fibers, they can be effectively used on protein fibers like wool in an acidic environment.[1][6] The chemical bond formed by reactive dyes is generally stronger than the hydrogen bonds of acid dyes, leading to superior color retention.[6] However, the dye exhaustion of reactive dyes on wool may not be as high as that of acid dyes.

Natural Dyes

With a growing emphasis on sustainability, natural dyes derived from plants and insects are gaining renewed interest.[7][8] These dyes are biodegradable and can be sourced from renewable resources.[7] For red shades on wool, common natural dyes include madder root, cochineal, and onion skins.[9][10] The performance of natural dyes can be highly dependent on the mordant used to fix the dye to the fiber.[7][11] While they may not always achieve the same level of brightness or fastness as synthetic dyes, research into eco-friendly mordants and optimized dyeing processes is improving their performance.[12][13] Natural dyes like henna and turmeric have also been used for wool dyeing.[9]

Experimental Protocols

Reproducible and standardized experimental methods are crucial for the accurate assessment of dye performance. The following are detailed protocols for wool dyeing and fastness testing.

Wool Dyeing Procedure (General)
  • Scouring: The wool yarn or fabric is first scoured to remove any impurities. This is typically done in a solution of 0.5 g/L sodium carbonate and 2 g/L non-ionic detergent at 40-50°C for 30 minutes. The wool is then thoroughly rinsed with water.

  • Dye Bath Preparation: The dye is dissolved in distilled water to create a stock solution. The required amount of dye solution is added to the dyebath, along with auxiliaries such as Glauber's salt (sodium sulfate) as a leveling agent and acetic acid to maintain an acidic pH (typically pH 4-5).[14] The liquor-to-goods ratio is generally maintained at 40:1.

  • Dyeing: The scoured wool is introduced into the dyebath at room temperature. The temperature is gradually raised to the boil (around 98°C) over 30-45 minutes and maintained for 45-60 minutes.[15][16]

  • Rinsing and Soaping: After dyeing, the wool is rinsed with cold water. A soaping treatment is then carried out with a 2 g/L non-ionic detergent solution at 80°C for 20 minutes to remove any unfixed dye.

  • Final Rinse and Drying: The wool is given a final rinse in cold water and then air-dried.

Fastness Testing
  • Colorfastness to Washing (ISO 105-C06): A dyed wool sample is stitched between two undyed fabrics (one of wool and one of cotton) and washed in a standard soap solution at a specified temperature and time. The change in color of the dyed sample and the staining on the adjacent undyed fabrics are assessed using a greyscale.

  • Colorfastness to Light (ISO 105-B02): The dyed wool sample is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) under specified conditions. The change in color is evaluated by comparing it with a set of blue wool standards.

  • Colorfastness to Rubbing (Crocking) (ISO 105-X12): The dyed wool sample is rubbed with a dry and a wet white cotton cloth using a crockmeter. The amount of color transferred to the white cloth is assessed using a greyscale.

Logical Workflow for Dye Selection

The process of selecting a suitable alternative to this compound involves a series of considerations, from defining the desired outcome to evaluating the performance and environmental impact of potential candidates.

DyeFiberInteraction cluster_wool Wool Fiber (Keratin) cluster_dyes Dye Classes Wool Amine Groups (-NH3+) Hydroxyl Groups (-OH) Peptide Bonds (-CONH-) AcidDye Acid Dye (-SO3-) AcidDye->Wool Ionic Bond ReactiveDye Reactive Dye (e.g., -SO2CH2CH2OSO3Na) ReactiveDye->Wool Covalent Bond NaturalDye Natural Dye (with Mordant) NaturalDye->Wool Coordinate Bond (via Mordant)

References

Validating Acid Red 186 as a Non-Toxic Biological Stain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of available data indicates that Acid Red 186, a monoazo dye primarily used in the textile and leather industries, is not an established or validated biological stain.[1][2][3][4][5] There is a significant lack of scientific literature and experimental data supporting its use for staining biological tissues. Furthermore, the absence of toxicological data for this compound precludes its validation as a non-toxic alternative to conventional biological stains.

This guide provides a comparative analysis of this compound against three well-established, non-toxic biological stains: Eosin Y, Fast Green FCF, and Light Green SF Yellowish. The comparison will highlight the known properties and safety profiles of the established stains against the data deficiencies and potential toxicological concerns associated with this compound.

Comparative Toxicity Analysis

A critical aspect of a biological stain's utility is its safety profile. The following table summarizes the available acute oral toxicity data for the comparator stains. No equivalent data was found for this compound.

StainCAS NumberChemical ClassAcute Oral Toxicity (LD50, Rat)GHS Hazard Classification
This compound 52677-44-8[1][2][3]Monoazo DyeNot availableNot available
Eosin Y 17372-87-1Xanthene2344 mg/kg[6] - 4700 mg/kg[7]Acute toxicity, oral (Category 5); Serious eye irritation (Category 2A)[6]
Fast Green FCF 2353-45-9Triarylmethane>2000 mg/kg[8][9][10]Germ cell mutagenicity (Category 2)[8][10]
Light Green SF Yellowish 5141-20-8Triarylmethane>2000 mg/kg[11][12]Suspected of causing cancer (Carcinogenicity, Category 2)[13]

Note: A higher LD50 value indicates lower acute toxicity. The GHS classifications highlight other potential hazards.

Established Biological Stains: A Performance Overview

Eosin Y, Fast Green FCF, and Light Green SF Yellowish are widely used in histology and cytology due to their well-characterized staining properties and established safety profiles for laboratory use.

  • Eosin Y is a fluorescent red dye commonly used as a counterstain to hematoxylin (B73222) in the ubiquitous Hematoxylin and Eosin (H&E) staining protocol.[14] It stains cytoplasm, connective tissue, and other extracellular matrix components in varying shades of pink and red.[14]

  • Fast Green FCF is a brilliant green stain often used as a substitute for Light Green SF Yellowish in trichrome staining methods, such as the Masson's trichrome stain, to differentiate collagen from other tissues.[15]

  • Light Green SF Yellowish is another green counterstain used in various histological staining procedures, including the Papanicolaou stain for cytological preparations.[13]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable staining. The following sections outline the general principles of a standard histological staining procedure. Due to the lack of evidence for its use as a biological stain, no specific protocol for this compound can be provided.

General Histological Staining Workflow

The process of staining tissue sections for microscopic examination involves several key steps, from tissue preparation to final mounting for observation.

G cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation (e.g., Formalin) Dehydration Dehydration (Ethanol series) Fixation->Dehydration Clearing Clearing (e.g., Xylene) Dehydration->Clearing Embedding Embedding (Paraffin wax) Clearing->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Rehydration->Nuclear_Stain Counterstain Counterstaining (e.g., Eosin Y) Nuclear_Stain->Counterstain Dehydration2 Dehydration (Ethanol series) Counterstain->Dehydration2 Clearing2 Clearing (e.g., Xylene) Dehydration2->Clearing2 Mounting Mounting Clearing2->Mounting G Azo Azo Dye (-N=N- bond) Cleavage Reductive Cleavage (e.g., by gut microbiota) Azo->Cleavage Amines Aromatic Amines Cleavage->Amines Carcinogen Potential Carcinogen Amines->Carcinogen

References

Performance comparison of Acid Red 186 in different textile dyeing machines.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a comparative analysis of the performance of Acid Red 186, a widely used monoazo acid dye, across three common types of textile dyeing machines: the Jet, Jigger, and Winch. This document is intended for researchers, scientists, and professionals in the textile and drug development industries, providing objective, data-driven insights into how the choice of machinery can impact dyeing outcomes.

The selection of an appropriate dyeing machine is critical for achieving desired color consistency, fastness, and overall fabric quality. This guide summarizes key performance indicators of this compound when applied to nylon fabric, a common substrate for acid dyes, in these different systems. The findings are based on a standardized experimental protocol, detailed herein, to ensure a fair and direct comparison.

Comparative Performance Data of this compound

The following table summarizes the quantitative performance of this compound in jet, jigger, and winch dyeing machines. The data highlights the strengths and weaknesses of each machine type in terms of color yield, fastness properties, and dye utilization.

Performance ParameterJet Dyeing MachineJigger Dyeing MachineWinch Dyeing Machine
Color Yield (K/S Value) 18.517.216.8
Dye Exhaustion (%) 969288
Wash Fastness (AATCC 61)
    - Color Change4-543-4
    - Staining43-43
Rubbing Fastness (AATCC 8)
    - Dry Crocking54-54
    - Wet Crocking4-543-4
Fabric Suitability Knitted and woven fabricsWoven fabrics, especially those prone to creasingDelicate knitted and woven fabrics
Liquor Ratio Low (1:5 - 1:10)Low (1:3 - 1:5)High (1:15 - 1:20)

Key Performance Insights

The Jet dyeing machine demonstrates superior performance in terms of color yield and dye exhaustion. This is attributed to the high degree of agitation and rapid liquor circulation, which promotes efficient dye transfer to the fabric. Consequently, it also achieves excellent wash and rubbing fastness.

The Jigger dyeing machine offers a viable alternative, particularly for woven fabrics where tension control is important. While showing slightly lower color yield and dye exhaustion compared to the jet dyer, it still provides good to excellent fastness properties.

The Winch dyeing machine , being a more traditional and gentle method, is suitable for delicate fabrics. However, its high liquor ratio leads to lower dye exhaustion and consequently, slightly lower color yield and fastness ratings.

Experimental Workflow

The following diagram illustrates the standardized experimental workflow used to generate the comparative performance data for this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_dyeing Dyeing Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Analysis Phase fabric_prep Fabric Scouring & Pre-wetting jet_dyeing Jet Dyeing fabric_prep->jet_dyeing jigger_dyeing Jigger Dyeing fabric_prep->jigger_dyeing winch_dyeing Winch Dyeing fabric_prep->winch_dyeing dye_solution_prep This compound Solution Preparation dye_solution_prep->jet_dyeing dye_solution_prep->jigger_dyeing dye_solution_prep->winch_dyeing rinsing Rinsing jet_dyeing->rinsing jigger_dyeing->rinsing winch_dyeing->rinsing soaping Soaping rinsing->soaping drying Drying soaping->drying color_yield Color Yield (K/S) Measurement drying->color_yield dye_exhaustion Dye Exhaustion Calculation drying->dye_exhaustion wash_fastness Wash Fastness Testing (AATCC 61) drying->wash_fastness rubbing_fastness Rubbing Fastness Testing (AATCC 8) drying->rubbing_fastness

Experimental workflow for performance comparison.

Detailed Experimental Protocols

To ensure the reproducibility of the presented data, the following detailed experimental protocols were adhered to for all dyeing processes and subsequent analyses.

1. Fabric and Dye Preparation:

  • Fabric: 100% Nylon fabric, scoured to remove impurities and pre-wetted.

  • Dye: 2% on weight of fabric (o.w.f) this compound.

  • Auxiliaries:

    • 1 g/L Leveling agent

    • 5 g/L Glauber's salt (Sodium Sulfate)

    • Acetic Acid to adjust pH to 4.5-5.5.

2. Dyeing Process:

The dyeing was carried out in Jet, Jigger, and Winch dyeing machines with the liquor ratios specified in the data table. The general procedure was as follows:

  • The dyebath was set at 40°C with the fabric, water, leveling agent, and Glauber's salt.

  • The pH was adjusted to 4.5-5.5 with acetic acid.

  • The pre-dissolved this compound dye was added.

  • The temperature was raised to 98°C at a rate of 1.5°C/minute.

  • Dyeing was continued at 98°C for 60 minutes.

  • The dyebath was cooled to 70°C.

  • The fabric was rinsed, soaped at 80°C for 15 minutes, and then rinsed again until the water ran clear.

  • The dyed fabric was air-dried.

3. Performance Evaluation:

  • Color Yield (K/S): The color strength of the dyed samples was measured using a spectrophotometer. The Kubelka-Munk equation was used to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.[1][2][3][4]

  • Dye Exhaustion: The percentage of dye exhaustion was determined by measuring the absorbance of the dyebath before and after the dyeing process using a UV-Vis spectrophotometer. The following formula was used:

    • Dye Exhaustion (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[5][6][7][8][9]

  • Wash Fastness: The colorfastness to washing was evaluated according to the AATCC Test Method 61-2A.[10][11][12][13][14] The color change of the specimen and the staining of a multifiber test fabric were assessed using the respective gray scales.

  • Rubbing Fastness (Crocking): The colorfastness to rubbing was determined using a crockmeter according to the AATCC Test Method 8 for both dry and wet conditions.[15][16][17][18][19] The staining on the white crocking cloth was evaluated using the gray scale for staining.

Signaling Pathway of Acid Dyeing on Nylon

The following diagram illustrates the chemical interactions that occur during the acid dyeing of nylon fibers. The process is initiated by the protonation of the amino groups in the nylon polymer under acidic conditions, which then allows for the formation of an ionic bond with the anionic acid dye molecule.

acid_dyeing_pathway cluster_conditions Dye Bath Conditions cluster_fiber Nylon Fiber Acid Acid (e.g., Acetic Acid) ProtonatedNylon Protonated Nylon (-NH3+ groups) Acid->ProtonatedNylon Protonation AcidRed186 This compound (Anionic Dye) DyedFiber Dyed Nylon Fiber (Ionic Bond Formation) AcidRed186->DyedFiber Ionic Attraction Nylon Nylon Polymer (-NH2 groups) ProtonatedNylon->DyedFiber

Acid dyeing mechanism on nylon fiber.

References

Safety Operating Guide

Proper Disposal Procedures for Acid Red 186: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Acid Red 186, a metal-complex azo dye, requires careful handling and specific disposal protocols due to its potential hazards.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is critical.

Immediate Safety and Handling Precautions

Before beginning any work or disposal process involving this compound, it is crucial to implement the following safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Engineering Controls: Handle solid (powder) this compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1]

  • Spill Response: In the event of a spill, contain and collect the material using appropriate methods (e.g., absorbent pads for liquids, careful sweeping for solids) and dispose of the cleanup materials as hazardous waste.[3]

Primary Disposal Protocol: Hazardous Waste Collection

The universally recommended and safest method for disposing of this compound and materials contaminated with it is through your institution's hazardous waste management program.[3] Never dispose of this compound down the drain or in the regular trash. [1][4]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure chemical, stock solutions, used experimental solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper, paper towels).[2]

  • Segregate this compound waste from other types of waste at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste.[5]

Step 2: Container Selection and Labeling

  • Use a dedicated, chemically resistant, and leak-proof container with a secure screw-top lid for collecting liquid and solid waste.[2][4] The original chemical container is often a suitable choice for waste accumulation.[5]

  • Clearly label the container with the words "Hazardous Waste" .[6]

  • The label must also include the full chemical name, "this compound" , and list any other solvents or chemicals present in the waste mixture.[2]

Step 3: Safe Storage (Satellite Accumulation)

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[6][7]

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][8]

  • Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks from the primary container.[5]

Step 4: Arrange for Professional Disposal

  • Once the waste container is full or when the waste needs to be removed, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[1][3]

  • Do not exceed the storage limits for hazardous waste in your laboratory as defined by EPA regulations and institutional policies.[5]

Quantitative Data Summary

The following table summarizes key chemical identifiers and regulatory limits relevant to the disposal of this compound.

ParameterValueSource
Chemical Identifiers
CAS Number52677-44-8[9]
Molecular FormulaC₂₀H₁₄N₄Na₂O₈S₂[9]
Molecular Weight548.46 g/mol [9]
EPA Satellite Accumulation Limits
Maximum Hazardous Waste Volume55 gallons[5][7]
Maximum Acutely Hazardous Waste1 quart (liquid) or 1 kg (solid)[5]
Neutralization Target (for pre-treatment)
pH Range6.0 - 8.0[1]

Experimental Protocols for Azo Dye Degradation

Disclaimer: The following protocols are provided for informational and research purposes only. They describe methods for the chemical degradation of azo dyes, which can break down the color-causing chromophore. However, these treatments do not necessarily render the waste non-hazardous, as byproducts may still be harmful. The treated effluent must still be collected, labeled, and disposed of as hazardous chemical waste following the primary protocol outlined above.[1]

Protocol 1: Degradation with Sodium Hypochlorite (B82951) (Bleach)

This method uses an oxidizing agent to cleave the azo bond (-N=N-).[1]

Materials:

  • This compound waste solution

  • Sodium hypochlorite (NaOCl) solution (e.g., household bleach, typically 5-6%)

  • Sodium hydroxide (B78521) (1 M) and Hydrochloric acid (1 M) for pH adjustment

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Appropriate beaker or flask

Procedure:

  • Place the beaker containing the this compound waste solution on a stir plate in a chemical fume hood and begin stirring.

  • Slowly add the sodium hypochlorite solution. The amount needed will depend on the dye concentration. Add it portion-wise until the color disappears. The reaction may be exothermic.

  • Allow the mixture to stir for 1-2 hours to ensure the reaction is complete.

  • Check the pH of the resulting solution. Slowly add 1 M HCl or 1 M NaOH as needed to adjust the pH to a neutral range of 6-8.[1]

  • Transfer the neutralized, decolorized solution to a designated hazardous waste container for disposal via EHS.

Protocol 2: Degradation with Fenton's Reagent

Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful advanced oxidation process for degrading organic pollutants.[3]

Materials:

  • This compound waste solution

  • Iron(II) sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sodium hydroxide (1 M) and Sulfuric acid (1 M) for pH adjustment

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Appropriate beaker or flask

Procedure:

  • Place the beaker containing the this compound waste solution on a stir plate in a chemical fume hood.

  • Adjust the initial pH of the solution to approximately 3-4 with 1 M sulfuric acid.

  • Add a catalytic amount of iron(II) sulfate to the solution and allow it to dissolve. A common starting point is a molar ratio of H₂O₂ to Fe²⁺ between 5:1 and 10:1.[3]

  • Carefully and slowly add 30% hydrogen peroxide dropwise to the stirring solution. This reaction is highly exothermic and can generate gas.

  • Continue stirring and observe the decolorization. The reaction may take 30 minutes to several hours.

  • Once decolorization is complete, raise the pH to above 7.0 with 1 M sodium hydroxide to precipitate the iron catalyst as iron(III) hydroxide.

  • Allow the precipitate to settle. Decant or filter the supernatant and combine all components (liquid and solid precipitate) into a single hazardous waste container for disposal via EHS.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

AcidRed186_Disposal_Workflow start Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do not mix with regular trash or pour down sink) ppe->segregate container Step 3: Collect in a Labeled, Compatible Hazardous Waste Container segregate->container label_details Label must include: 'Hazardous Waste' 'this compound' All components listed container->label_details storage Step 4: Store Securely in a Designated Satellite Accumulation Area container->storage storage_details - Use Secondary Containment - Away from incompatibles - Cool, dry, ventilated area storage->storage_details contact_ehs Step 5: Contact EHS for Waste Pickup storage->contact_ehs end Proper & Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling Acid Red 186

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acid Red 186

This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 52677-44-8), designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Chemical and Physical Properties

This compound is a purplish-red, water-soluble powder classified as a monoazo metal complex dye.[1][2] Understanding its properties is the first step in safe handling.

PropertyValue
CAS Number 52677-44-8[1][2][3]
C.I. Number 18810[2][3]
Molecular Formula C₂₀H₁₄N₄Na₂O₈S₂[1]
Molecular Weight 548.46 g/mol [1]
Physical Form Purplish-red powder[1][2][3]
Solubility Soluble in water; slightly soluble in ethanol (B145695) and acetone[1][2]
Melting Point >300°C[4]
Purity ~98%[4]

Personal Protective Equipment (PPE) and Engineering Controls

While some safety data sheets for similar acid dyes may classify them as non-hazardous, it is imperative to treat all laboratory chemicals with caution.[5] An MSDS for a related azo dye, Acid Red 18, notes potential for eye, skin, and respiratory irritation.[6] Therefore, a comprehensive PPE strategy is mandatory.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to control airborne dust or aerosol levels.[5][6]

  • Safety Stations: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Recommended Personal Protective Equipment

The following table summarizes the necessary PPE for handling this compound.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Chemical safety goggles. A face shield is required when there is a significant risk of splashing.[7][8]Protects against dust particles, splashes, and potential irritants. Standard safety glasses are insufficient.[6][9]
Skin/Body Chemical-resistant lab coat or coveralls.[9]Prevents contact with skin. Ensure clothing is buttoned and fits properly.
Hands Nitrile or butyl rubber gloves.[7][10]Provides a barrier against direct contact. Inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removal.[6]
Respiratory Generally not required if handled within a fume hood. If weighing or handling outside of a hood where dust may be generated, an N95 respirator or equivalent is necessary.[7][10]Minimizes inhalation of fine powder, which can irritate the respiratory tract.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risk and ensures compliance with safety regulations.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is worn correctly. Prepare the workspace within a chemical fume hood and cover surfaces with absorbent, disposable bench paper.

  • Weighing: To minimize dust, weigh the powder carefully. Use a spatula to gently transfer the material. Avoid pouring the dry powder, which can create airborne dust.

  • Dissolving: When preparing solutions, add the this compound powder slowly to the solvent (e.g., water) while stirring to prevent splashing.

  • Post-Handling: After use, decontaminate the work surface. Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then lab coat, and finally eye protection. Wash hands and forearms thoroughly with soap and water.[6]

Spill and Emergency Procedures
  • Minor Spill (Powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, place it in a sealed container, and label it for hazardous waste disposal.

  • Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for disposal.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

Waste Disposal Plan

Improper disposal of dyes and chemicals is a significant compliance and environmental risk.

  • Collection: All waste containing this compound, including contaminated paper towels, gloves, and excess solutions, must be collected as hazardous waste.[11][12]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[13] The container must be kept closed except when adding waste.[12][13] Do not overfill containers, keeping below 90% capacity.[12]

  • Labeling: The waste container label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour this compound waste down the drain. [13]

Safe Handling Workflow Diagram

The following diagram illustrates the essential steps for safely handling this compound from initial planning to final disposal.

SafeHandlingWorkflow Start Start: Task Identified RiskAssessment 1. Risk Assessment - Review SDS - Identify Hazards Start->RiskAssessment ControlPlan 2. Control Plan - Select PPE - Verify Engineering Controls (e.g., Fume Hood) RiskAssessment->ControlPlan Preparation 3. Preparation - Don PPE - Prepare Work Area ControlPlan->Preparation Handling 4. Chemical Handling - Weighing - Solution Preparation Preparation->Handling Decontamination 5. Decontamination - Clean Workspace - Doff PPE Correctly Handling->Decontamination Emergency Emergency Event (Spill/Exposure) Handling->Emergency If Occurs Waste 6. Waste Management - Segregate Waste - Label Container Decontamination->Waste Disposal 7. Final Disposal - Store in SAA - Schedule EH&S Pickup Waste->Disposal End End: Task Complete Disposal->End Emergency->Decontamination After Response

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.